molecular formula C25H28N2O5 B2794939 Fmoc-Lys(Crotonyl)-OH CAS No. 1451046-72-2

Fmoc-Lys(Crotonyl)-OH

Cat. No.: B2794939
CAS No.: 1451046-72-2
M. Wt: 436.508
InChI Key: WFNXIABNUWPOIE-INZNARQDSA-N
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Description

Fmoc-Lys(Crotonyl)-OH is a useful research compound. Its molecular formula is C25H28N2O5 and its molecular weight is 436.508. The purity is usually 95%.
BenchChem offers high-quality Fmoc-Lys(Crotonyl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Lys(Crotonyl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-[[(E)-but-2-enoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-2-9-23(28)26-15-8-7-14-22(24(29)30)27-25(31)32-16-21-19-12-5-3-10-17(19)18-11-4-6-13-20(18)21/h2-6,9-13,21-22H,7-8,14-16H2,1H3,(H,26,28)(H,27,31)(H,29,30)/b9-2+/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNXIABNUWPOIE-INZNARQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Fmoc-Lys(Crotonyl)-OH and the Epigenetic Landscape of Histone Crotonylation

[1]

Executive Summary

Fmoc-Lys(Crotonyl)-OH is a specialized amino acid building block used in solid-phase peptide synthesis (SPPS) to introduce a crotonyl group (


1Histone Lysine Crotonylation (Kcr)1

Unlike histone acetylation, which primarily neutralizes positive charge, crotonylation introduces a rigid, planar, and hydrophobic moiety that recruits a distinct class of "reader" proteins (e.g., YEATS domains). This guide details the chemical handling of Fmoc-Lys(Crotonyl)-OH, its biological significance, and the protocols required to synthesize Kcr-containing peptides for drug discovery and antibody validation.

Part 1: The Molecule – Fmoc-Lys(Crotonyl)-OH[1]

Chemical Identity & Properties

Fmoc-Lys(Crotonyl)-OH is designed for the site-specific incorporation of a crotonyllysine residue into peptides.[1] The crotonyl group is an enone (alkene conjugated to a carbonyl), which presents unique stability considerations compared to standard acetyl groups.

PropertySpecification
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(E)-but-2-enoylamino]hexanoic acid
Common Name Fmoc-Lys(Crotonyl)-OH; Fmoc-Kcr-OH
CAS Number 1451046-72-2
Molecular Formula

Molecular Weight 436.51 g/mol
Stereochemistry L-isomer; Crotonyl group is trans (E-isomer)
Solubility Soluble in DMF, NMP, DMSO
Stability Stable at 4°C; Light sensitive (alkene protection)
Structural Diagram

The following diagram illustrates the chemical structure and the flow from raw material to incorporated peptide residue.

Gcluster_0Chemical Structure ComponentsReagentFmoc-Lys(Crotonyl)-OH(Reagent)FmocFmoc Group(N-alpha Protection)Reagent->FmocContainsLysineLysine BackboneReagent->LysineContainsCrotonylCrotonyl Group(Epsilon-Modification)Reagent->CrotonylContainsPeptideIncorporated Residue(-NH-CH(R)-CO-)Fmoc->PeptideRemoved byPiperidineLysine->PeptidePeptide BondFormationCrotonyl->PeptideRetained(Stable to TFA)

Caption: Structural decomposition of Fmoc-Lys(Crotonyl)-OH and the fate of its components during SPPS.

Part 2: Biological Significance – Histone Crotonylation (Kcr)[1][3]

The Mechanism of Action

Histone Kcr was identified by Tan et al. (2011) as a mark of active promoters and enhancers. It is functionally distinct from acetylation due to the physical properties of the crotonyl group:

  • Planarity: The C=C double bond restricts rotation, creating a rigid structure.

  • Hydrophobicity: The extended carbon chain increases hydrophobic contact with reader domains.

  • Metabolic Sensor: The substrate, Crotonyl-CoA , is an intermediate in fatty acid oxidation and lysine/tryptophan degradation. Thus, Kcr levels directly reflect the metabolic state of the cell.

The Epigenetic Machinery (Writers, Erasers, Readers)

Drug development focuses on targeting the enzymes that regulate Kcr.

ClassFunctionKey Enzymes/ProteinsMechanism Note
Writers Add Crotonylp300/CBP ; MOFp300 has promiscuous acyltransferase activity; Kcr addition is often competition-based vs. Acetyl-CoA.[1]
Erasers Remove CrotonylSIRT3 ; HDAC1-3SIRT3 is a major decrotonylase.[1] Class I HDACs have weak decrotonylase activity compared to deacetylation.[1]
Readers Bind KcrYEATS Domains (AF9, ENL, YEATS2)The YEATS domain uses an aromatic "sandwich" (π-π stacking) to bind the planar crotonyl group with higher affinity than acetyl-lysine.
Pathway Visualization[1]

EpigeneticsFattyAcidFatty Acid/LysineMetabolismCrotonylCoACrotonyl-CoA(Substrate)FattyAcid->CrotonylCoAMetabolic Fluxp300Writer: p300/CBPCrotonylCoA->p300Acyl DonorKcrHistoneCrotonylated Histone(H3K18cr, etc.)p300->KcrHistoneSIRT3Eraser: SIRT3/HDACsUnmodHistoneUnmodified Histone(Lysine)SIRT3->UnmodHistoneUnmodHistone->KcrHistoneCrotonylationKcrHistone->UnmodHistoneDecrotonylationYEATSReader: YEATS Domain(AF9, ENL)KcrHistone->YEATSRecruitmentTranscriptionActive GeneTranscriptionYEATS->TranscriptionChromatin Remodeling

Caption: The metabolic-epigenetic axis of Histone Crotonylation, linking metabolism to gene expression.[1]

Part 3: Synthesis & Application (The "How-To")

Why Synthetic Peptides?

In epigenetic drug discovery, synthetic peptides containing Fmoc-Lys(Crotonyl)-OH are indispensable for:

  • Antibody Validation: Commercial antibodies for Kcr often cross-react with Acetyl-Lys or Butyryl-Lys.[1] Synthetic peptides are the only way to validate specificity (Dot Blot/ELISA).

  • HDAC/Sirtuin Assays: Using Kcr-peptides as substrates to screen for selective decrotonylase inhibitors.[1]

  • Structural Biology: Co-crystallization of reader proteins (e.g., AF9) with Kcr-peptides to map binding pockets.[1]

Protocol: Solid Phase Peptide Synthesis (SPPS)

Senior Scientist Note: The crotonyl group contains an

11
Step 1: Resin Loading [1][2]
  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).[1]

  • Loading: Standard loading (0.3 - 0.5 mmol/g) is recommended to prevent aggregation of the hydrophobic crotonyl chains.

Step 2: Coupling Fmoc-Lys(Crotonyl)-OH [1]
  • Reagents: HBTU or HATU (0.95 eq relative to AA), DIPEA (2 eq).[1]

  • Stoichiometry: Use 3-4 fold excess of amino acid.

  • Time: 45–60 minutes at Room Temperature.

  • Validation: Kaiser test (ninhydrin) will indicate completion (colorless beads).[1]

Step 3: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF.[1][2][3]

  • Cycle: 2 x 10 minutes.

  • Caution: Do not extend this step unnecessarily. Although the crotonyl amide is less reactive than a ketone, prolonged exposure to secondary amines can theoretically lead to Michael addition adducts.

Step 4: Cleavage & Isolation [1][4]
  • Cocktail: TFA / TIS /

    
     (95 : 2.5 : 2.5) .
    
  • Avoid: Avoid EDT (Ethanedithiol) unless the sequence contains Methionine or Cysteine. If Cys is present, use DODT (3,6-Dioxa-1,8-octanedithiol) as a less reactive alternative to EDT, or keep cleavage time strictly to 2 hours.[1]

  • Procedure: Shake for 2–3 hours. Precipitate in cold diethyl ether.

Quality Control Data Presentation

When characterizing the final peptide, you must differentiate Kcr from Kac (Acetylation).

FeatureLys(Acetyl)Lys(Crotonyl)
Mass Shift (vs Lys) +42.01 Da+68.03 Da
Retention Time (RP-HPLC) Earlier (More Polar)Later (More Hydrophobic)
Characteristic NMR Singlet (~1.9 ppm)Multiplets (Alkene region 5.5-7.0 ppm)

Part 4: Experimental Workflow Diagram

WorkflowStartStart: Resin Swelling(DCM/DMF)DeprotectFmoc Deprotection(20% Piperidine/DMF)Start->DeprotectWash1Wash (DMF x5)Deprotect->Wash1CoupleCoupling Fmoc-Lys(Crotonyl)-OH(HBTU/DIPEA, 45 min)Wash1->CoupleCheckKaiser Test(Blue = Incomplete, Colorless = Complete)Couple->CheckRepeatRepeat for Next AACheck->RepeatNext CycleCleaveFinal Cleavage(TFA/TIS/H2O 95:2.5:2.5)Check->CleaveEnd of SeqRepeat->DeprotectPurifyHPLC Purification& LyophilizationCleave->Purify

Caption: Step-by-step SPPS workflow for incorporating Fmoc-Lys(Crotonyl)-OH.

References

  • Tan, M., et al. (2011). Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. Cell.[1][5][6][7] Link[1]

  • Sabari, B. R., et al. (2015). Intracellular crotonyl-CoA stimulates transcription through p300-catalyzed histone crotonylation.[1] Molecular Cell.[1] Link[1]

  • Li, Y., et al. (2016). Molecular coupling of histone crotonylation and active transcription by AF9 YEATS domain. Molecular Cell.[1] Link

  • Andrews, F. H., et al. (2016). The Taf14 YEATS domain is a reader of histone crotonylation. Nature Chemical Biology.[1] Link

  • Bao, X., et al. (2014). Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. eLife.[1] Link

Decoding Lysine Crotonylation (Kcr): Mechanistic Insights, Proteomic Workflows, and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Since its discovery in 2011, lysine crotonylation (Kcr) has emerged as a critical post-translational modification (PTM) that regulates gene expression, chromatin remodeling, and cellular metabolism[1]. As a Senior Application Scientist specializing in PTM proteomics, I have observed a paradigm shift: Kcr is no longer viewed merely as a rare histone mark, but as a ubiquitous regulatory mechanism deeply implicated in oncology, cardiovascular diseases, and viral latency[2]. This whitepaper provides an in-depth technical analysis of the Kcr machinery, summarizes its quantitative proteomic landscape, and delivers a field-proven, self-validating experimental protocol for Kcr detection designed for drug development professionals.

The Biophysical Distinctiveness of Lysine Crotonylation

Kcr involves the covalent addition of a crotonyl group to the ε-amino group of a lysine residue[3]. Structurally, the crotonyl moiety is a four-carbon, planar chain containing a carbon-carbon (C-C) π-bond[3].

In assay design and structural biology, this π-bond is not merely a structural footnote—it fundamentally alters the biophysical landscape of the modified protein. The rigidity and extended hydrophobicity of the crotonyl group neutralize the positive charge of lysine, relaxing chromatin architecture and facilitating transcription factor access more robustly than the widely studied lysine acetylation (Kac)[2][3].

The Kcr Regulatory Machinery: Writers, Erasers, and Readers

The dynamic equilibrium of Kcr is maintained by a specialized enzymatic triad. Understanding the causality behind these interactions is critical for target-based drug discovery.

  • Writers (Histone Crotonyltransferases - HCTs): Enzymes such as p300/CBP and MOF utilize intracellular crotonyl-CoA to catalyze the modification[4]. The concentration of metabolic crotonyl-CoA directly drives writer activity.

  • Erasers (Histone Decrotonylases - HDCRs): The removal of Kcr is driven by Class I Histone Deacetylases (HDAC1, HDAC3) and Sirtuins (SIRT1-3)[1][5]. Notably, SIRT3 functions as a highly active NAD+-dependent decrotonylase in living cells[1].

  • Readers: Effector proteins containing YEATS or Double PHD Finger (DPF) domains specifically recognize Kcr. The YEATS domain exhibits a distinct preference for Kcr over Kac due to a unique π-π-π stacking mechanism that perfectly accommodates the planar crotonyl group[5][6].

Kcr_Network K_Unmod Unmodified Lysine K_Cro Crotonylated Lysine K_Unmod->K_Cro Crotonyl-CoA K_Cro->K_Unmod Hydrolysis Readers Readers (YEATS/DPF) K_Cro->Readers Recognition Writers Writers (HCTs) Writers->K_Unmod Erasers Erasers (HDCRs) Erasers->K_Cro GeneExp Gene Transcription Readers->GeneExp Activation

Fig 1. Dynamic regulatory network of lysine crotonylation involving writers, erasers, and readers.

Quantitative Proteomic Landscape of Kcr

Historically, Kcr was thought to be restricted to histones. However, advanced high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revealed a vast non-histone crotonylome[3]. Table 1 summarizes the quantitative scale of Kcr across various biological models, highlighting its ubiquitous regulatory role.

Table 1: Global Crotonylome Quantifications Across Biological Models
Biological ModelCondition / TissueIdentified Kcr SitesQuantified ProteinsReference
Oryza sativa (Rice)Seedlings1,265690[7]
Aeromonas hydrophilaNormal4,4241,248[8]
CAL27 Cells (Human)Hypoxia (OSCC)1,563605[3]
Dendrobium huoshanenseNormal4,7261,591[9]

Pathophysiological Implications and Drug Targets

Dysregulation of Kcr is a hallmark of numerous pathologies, making its regulatory enzymes prime targets for pharmacological intervention.

  • Oncology: In hepatocellular carcinoma, SIRT2 decrotonylates SEPT2 to promote metastasis, while HDAC1/3 drives cell proliferation[5]. In oral squamous cell carcinoma (OSCC) under hypoxia, Kcr of HSP90AB1 at Lys265 enhances glycolysis[3].

  • Cardiovascular Disease: SIRT1-mediated decrotonylation of SERCA2a at Lys120 impairs cardiac function, leading to hypertrophy by reducing the binding energy between ATP and SERCA2a[5].

Targeting the specific reader-Kcr interaction (e.g., small molecule YEATS domain inhibitors) represents a highly selective therapeutic avenue, minimizing the pleiotropic off-target effects often seen with pan-HDAC inhibitors.

Experimental Methodology: A Self-Validating Protocol for Kcr Profiling

The Causality of the Design: This protocol is designed as a self-validating system. Pan-crotonylation antibodies often suffer from cross-reactivity with structurally similar short-chain acylations (e.g., butyrylation). The Cr-alkyne probe relies on covalent metabolic incorporation by endogenous enzymes, ensuring absolute structural specificity when paired with the exact mass shift during MS database searching[10].

Step-by-Step Bioorthogonal LC-MS/MS Protocol
  • Metabolic Labeling: Culture mammalian cells in the presence of the Cr-alkyne probe (50-100 μM) for 24 hours. Causality: This allows intracellular HCTs to incorporate the probe onto target lysines naturally, ensuring only biologically relevant sites are labeled[10].

  • Cell Lysis: Lyse cells in a denaturing buffer containing 1% SDS. Causality: Rapid denaturation instantly freezes the dynamic crotonylation state, preventing post-lysis artifactual loss by HDCRs.

  • CuAAC Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Biotin-Azide to covalently attach a biotin tag to the Cr-alkyne modified proteins[10].

  • Streptavidin Enrichment (Self-Validation Checkpoint): Incubate the clicked proteome with streptavidin-agarose beads. Critical Step: You must run a parallel control using cells treated with a vehicle (no Cr-alkyne). Any proteins identified in the control MS data are non-specific bead binders and must be subtracted from the final dataset to guarantee data integrity.

  • On-Bead Digestion: Reduce, alkylate, and digest the enriched proteins directly on the beads using Trypsin/Lys-C to release peptides.

  • High-Resolution LC-MS/MS: Analyze the eluted peptides using an Orbitrap mass spectrometer. Set the MS1 resolution to 70,000 (m/z 350-1800) and MS2 to 17,500 for precise fragment detection[3].

  • Bioinformatics: During the database search, specify the Cr-alkyne remnant mass (+249.1477 Da) on lysine residues as a variable modification[10].

Kcr_Workflow Step1 Metabolic Labeling Step2 CuAAC Click Chemistry Step1->Step2 Step3 Streptavidin Enrichment Step2->Step3 Step4 On-Bead Digestion Step3->Step4 Step5 High-Res LC-MS/MS Step4->Step5 Step6 Site Identification Step5->Step6

Fig 2. Bioorthogonal chemical proteomics workflow for high-confidence Kcr identification.

References

  • Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post-Translational Modification. nih.gov.[Link]

  • Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post‐Translational Modification - PMC. nih.gov.[Link]

  • The Function and related Diseases of Protein Crotonylation. ijbs.com.[Link]

  • Function and mechanism of lysine crotonylation in health and disease. ovid.com.[Link]

  • Global Involvement of Lysine Crotonylation in Protein Modification and Transcription Regulation in Rice. nih.gov.[Link]

  • Protein Lysine Crotonylation Analysis Reveals an Important Role in the Regulation of Aeromonas hydrophila Maltose Transport. acs.org.[Link]

  • Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. nih.gov.[Link]

  • Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. rsc.org.[Link]

  • Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma. nih.gov.[Link]

  • Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense. frontiersin.org.[Link]

Sources

The function of crotonylation in gene expression and regulation.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Histone lysine crotonylation (Kcr) is not merely a structural variant of acetylation; it is a functionally distinct, evolutionarily conserved post-translational modification (PTM) that links cellular metabolism directly to active gene transcription.[1][2] Characterized by a planar, hydrophobic crotonyl group, Kcr disrupts histone-DNA electrostatic interactions more potently than acetylation, creating an open chromatin architecture accessible to specific "reader" proteins (YEATS domains) that are blind to acetylated marks.

This guide provides a rigorous technical analysis of the Kcr landscape, detailing the enzymatic machinery, structural biology, and the specific mass spectrometry (MS) workflows required to detect this low-abundance mark. It is designed for researchers seeking to differentiate Kcr from other acylations and leverage it as a biomarker or therapeutic target.

Structural & Mechanistic Basis of Kcr

1.1 The "Rigid Planar" Hypothesis

While acetylation (Kac) adds a small acetyl group to the


-amino group of lysine, crotonylation adds a four-carbon chain containing a C=C double bond. This unsaturation confers a rigid, planar conformation to the crotonyl group.
  • Electrostatic Disruption: Like Kac, Kcr neutralizes the positive charge of lysine. However, the extended hydrophobic chain of Kcr creates a larger steric bulk, physically forcing the DNA backbone further from the histone core.

  • The Pro-Transcriptional Potency: In vitro transcription assays demonstrate that p300-catalyzed crotonylation stimulates transcription to a significantly higher degree than p300-catalyzed acetylation. This suggests Kcr acts as a "super-activator" at gene promoters and super-enhancers.

1.2 Metabolic Coupling

Kcr levels are driven by the intracellular concentration of Crotonyl-CoA , an intermediate in fatty acid


-oxidation and amino acid (lysine/tryptophan) metabolism. Unlike Acetyl-CoA, which is abundant, Crotonyl-CoA is scarce.[1] Therefore, Kcr serves as a gauge of metabolic stress or specific metabolic states (e.g., fatty acid oxidation flux), coupling diet and energy status to chromatin dynamics.

The Enzymatic Machinery

The regulation of Kcr involves a dynamic interplay of writers, erasers, and readers.[2][3] Note that many enzymes are "moonlighting"—originally characterized as acetyltransferases or deacetylases.

Table 1: Key Enzymes in Crotonylation Dynamics
RoleEnzyme FamilySpecific ProteinsMechanism & Specificity
Writer p300/CBPp300, CBPPromiscuous Acyltransferase. Activity depends on Acyl-CoA/Crotonyl-CoA ratio. Major writer for H3K18cr.
Writer MYST FamilyMOF (KAT8)Targets H3K4, H3K9, H3K18.[4] Activity is less potent than p300.
Eraser Class I HDACsHDAC1, HDAC2, HDAC3Major Decrotonylases. Zn-dependent. Remove crotonyl groups efficiently, often requiring specific co-repressor complexes.
Eraser SirtuinsSIRT1, SIRT2, SIRT3NAD+-dependent. SIRT3 regulates mitochondrial protein crotonylation. Weaker activity on histones compared to HDACs.
Reader YEATS DomainAF9, YEATS2, Taf14The Gold Standard. Uses aromatic-

stacking (sandwich cage) to bind the planar crotonyl group. Prefers Kcr over Kac.
Regulator HydrataseCDYL (Chromodomain Y-like)Negative Regulator. Acts as a crotonyl-CoA hydratase, converting crotonyl-CoA to

-hydroxybutyryl-CoA, thereby depleting the donor pool for writers.
2.1 Pathway Visualization: The Regulatory Landscape

The following diagram illustrates the flow from metabolic precursors to transcriptional activation, highlighting the "checkpoint" role of CDYL and the specific recognition by YEATS domains.

Kcr_Pathway Metabolism Fatty Acid beta-Oxidation CrotonylCoA Crotonyl-CoA (Donor) Metabolism->CrotonylCoA Generates CDYL CDYL (Hydratase/Repressor) CrotonylCoA->CDYL p300 p300/CBP (Writer) CrotonylCoA->p300 Substrate CDYL->CrotonylCoA Depletes Donor Histone Histone Lysine (Unmodified) p300->Histone Transfer H_Kcr Histone-Kcr (Modified) Histone->H_Kcr HDAC HDAC 1/2/3 (Eraser) H_Kcr->HDAC Reversible YEATS YEATS Domain (Reader) H_Kcr->YEATS High Affinity Binding HDAC->Histone Recycle Transcription Active Transcription YEATS->Transcription Recruits Pol II

Figure 1: The metabolic-epigenetic axis of histone crotonylation.[5][6] Note the antagonistic role of CDYL, which limits crotonylation by degrading the Co-A donor.

Physiological Roles & Clinical Relevance[2][4][7][8][9]

3.1 Spermatogenesis: The Canonical Function

Kcr is most highly enriched in the testis. During the post-meiotic phase, when most histones are replaced by protamines, Kcr marks specific genes on sex chromosomes (which are otherwise repressed) to "escape" inactivation. This ensures the expression of critical haploid-specific genes.

  • Mechanism:[4][7][8][9] CDYL is downregulated in spermatids, allowing Crotonyl-CoA levels to surge and p300 to hyper-crotonylate histones.

3.2 Cancer & Super-Enhancers

In diverse cancers (e.g., lung, thyroid, esophagus), global Kcr levels are often dysregulated.

  • Oncogenic Drivers: Kcr is enriched at "Super-Enhancers" (SEs) driving oncogenes like MYC. The YEATS domain protein AF9 reads these marks to sustain high-level transcription.

  • Therapeutic Target: Inhibiting the YEATS domain prevents the reading of SE-associated Kcr, potentially collapsing the oncogenic transcriptional program without affecting global housekeeping genes (which rely more on acetylation/bromodomains).

Technical Workflow: Detection & Analysis

Detecting Kcr is challenging due to its low stoichiometry (<1% of histone PTMs) compared to acetylation. Standard Western blots are insufficient for site-specific mapping. Mass Spectrometry (MS) with chemical derivatization is the required standard.

4.1 The "Propionylation" Protocol

Direct trypsin digestion of histones yields peptides that are too short and hydrophilic. Furthermore, trypsin cleaves at unmodified lysines, making it impossible to quantify the ratio of modified vs. unmodified residues.

The Solution: Chemical propionylation.

  • Block Unmodified Lysines: Propionic anhydride reacts with unmodified

    
    -amino groups.
    
  • Arg-C Specificity: Trypsin can now only cleave at Arginine residues (since Lysines are blocked).

  • Result: Consistent peptide species (e.g., H3 residues 9–17) are generated regardless of the modification state at K14, allowing precise stoichiometric quantification.

4.2 Step-by-Step MS Workflow

Step 1: Nuclei Isolation & Acid Extraction

  • Lyse cells in hypotonic buffer; pellet nuclei.[10]

  • Extract histones using 0.2M H₂SO₄ (Histones are basic and acid-soluble; DNA precipitates).

  • Critical: Include 100 mM Sodium Crotonate (competitor) and HDAC inhibitors (Vorinostat) in buffers to prevent artificial erasure.

Step 2: Chemical Derivatization (Propionylation)

  • Resuspend histones in buffer (pH 8.0).

  • Add Propionic Anhydride (1:100 ratio) + NH₄OH to maintain pH.

  • Incubate 20 min at RT. Repeat once to ensure 100% coverage.

Step 3: Tryptic Digestion

  • Digest with Trypsin (1:50 enzyme:substrate) overnight.

  • Note: Because lysines are propionylated, trypsin acts as an Arg-C protease.

Step 4: Peptide N-terminal Propionylation

  • Perform a second round of propionylation to block the newly formed N-termini of peptides. This increases hydrophobicity for LC retention.

Step 5: Pan-Anti-Kcr Enrichment (Mandatory for Kcr)

  • Due to low abundance, you cannot rely on "shoot-and-identify."

  • Use pan-anti-crotonyllysine antibody conjugated beads.

  • Incubate peptides -> Wash -> Elute with 0.1% TFA.

Step 6: LC-MS/MS Analysis

  • Column: C18 Reverse Phase.

  • Identification: Look for the specific mass shift.

    • Kcr Mass Shift: +68.0262 Da (Crotonyl)

    • Kac Mass Shift: +42.0106 Da (Acetyl)

    • Propionyl Mass Shift: +56.0262 Da (Derivatization artifact on unmodified Lys)

4.3 Workflow Visualization

MS_Protocol Sample Cell/Tissue Sample (+ HDAC Inhibitors) Extraction Acid Extraction (0.2M H2SO4) Sample->Extraction Deriv1 Chemical Derivatization 1 (Propionic Anhydride) Extraction->Deriv1 Blocks unmodified Lys Digestion Trypsin Digestion (Cleaves at Arg only) Deriv1->Digestion Arg-C Specificity Deriv2 Chemical Derivatization 2 (N-terminal blocking) Digestion->Deriv2 Increases Hydrophobicity Enrichment Immuno-Affinity Enrichment (Pan-anti-Kcr Beads) Deriv2->Enrichment Isolates Low Abundance Kcr LCMS LC-MS/MS Analysis (Target +68.026 Da) Enrichment->LCMS

Figure 2: Optimized proteomic workflow for histone crotonylation analysis. The double-derivatization strategy is critical for consistent quantification.

References

  • Tan, M., et al. (2011). Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. Cell, 146(6), 1016-1028. Link

  • Sabari, B. R., et al. (2015). Intracellular crotonyl-CoA stimulates transcription through p300-catalyzed histone crotonylation.[4] Molecular Cell, 58(2), 203-215. Link

  • Li, Y., et al. (2016). AF9 YEATS domain links histone acetylation to DOT1L-mediated H3K79 methylation. Cell, 165(3), 669-681. (Note: Establishes YEATS as the reader). Link

  • Andrews, F. H., et al. (2016). The Taf14 YEATS domain is a reader of histone crotonylation.[7][11][12] Nature Chemical Biology, 12, 396–398.[11] Link

  • Wei, W., et al. (2017). Class I histone deacetylases are major histone decrotonylases: evidence for critical and broad function of histone crotonylation in transcription. Cell Research, 27, 898–915. Link

  • Liu, S., et al. (2017). Chromodomain protein CDYL acts as a crotonyl-CoA hydratase to regulate histone crotonylation and spermatogenesis.[4] Molecular Cell, 67(5), 853-866.[13] Link

  • Fellows, R., et al. (2018). Microbiota derived short chain fatty acids promote histone crotonylation in the colon through inhibition of HDACs.[14] Nature Communications, 9, 105. Link

Sources

Introduction to the use of modified amino acids in peptide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Bioactivity: A Technical Guide to Modified Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Part 1: The Strategic Imperative

The era of native peptide drug discovery is evolving into an era of peptide engineering . While native sequences offer high potency and specificity, they suffer from two fatal flaws in a therapeutic context: rapid proteolytic degradation (short half-life) and poor membrane permeability.

The integration of modified amino acids is not merely a chemical curiosity; it is a strategic necessity for modern drug development. By introducing non-canonical residues, researchers can modulate the physicochemical properties of a peptide without destroying its pharmacophore.

Modification Class Structural Change Therapeutic Benefit Key Example
N-Methylation Methyl group on backbone nitrogenIncreases permeability (removes H-bond donor); Proteolytic stability.[1][2]Cyclosporine (Oral bioavailability)

-Methylation
Methyl group on

-carbon
Induces helical conformation; Restricts backbone flexibility.Semaglutide (Aib residue for stability)
D-Amino Acids Inversion of stereochemistry"Invisible" to endogenous proteases; Arrests conformation.Octreotide (D-Phe, D-Trp)
Stapling/Cyclization Side-chain crosslinkingLocks active secondary structure; Enhances cell penetration.ALRN-6924 (Stapled

-helix)

Part 2: Technical Deep Dive – Synthesis Challenges & Solutions

Incorporating modified amino acids disrupts the standard SPPS workflow. The steric bulk of an N-methyl or


-disubstituted amino acid (like Aib) creates a kinetic barrier to acylation. Standard protocols (e.g., HBTU/DIPEA) often result in deletion sequences or incomplete coupling.
The Coupling Reagent Hierarchy

For standard amino acids, carbodiimides (DIC) with additives (Oxyma Pure) are sufficient. However, modified residues require "Power Coupling" reagents.

  • The Gold Standard: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The 7-azabenzotriazole (HOAt) moiety acts as a neighboring group catalyst, accelerating the reaction via an acid-catalyzed mechanism.

  • The Modern Challenger: COMU .[3] Based on Oxyma (ethyl cyanoglyoxylate-2-oxime), COMU offers reactivity comparable to HATU but with a safer safety profile (non-explosive leaving group) and often higher solubility in DMF.

  • For N-Me to N-Me Coupling: When coupling a hindered amino acid onto an N-methylated N-terminus, standard uronium salts often fail. PyAOP (Phosphonium salt) is preferred here because it avoids the formation of guanidinium byproducts that can occur with uronium salts during slow reactions.

The Base Dilemma: Racemization Suppression

Steric hindrance slows coupling, requiring longer reaction times. This increases the window for base-catalyzed racemization (epimerization) of the activated amino acid.

  • Avoid: High concentrations of DIPEA (Diisopropylethylamine) with uronium salts for prolonged periods.

  • Adopt: TMP (2,4,6-Trimethylpyridine / Collidine) . It is a weaker, non-nucleophilic base that sufficiently activates the coupling reagent while significantly lowering the rate of proton abstraction from the

    
    -carbon.
    
Monitoring: The "Blind Spot" of the Kaiser Test

The Kaiser test relies on ninhydrin reacting with primary amines. It will not detect unreacted secondary amines (e.g., N-methylated residues or Proline).[4]

  • Solution: Use the Chloranil Test or Isatin Test .[5][6] These reagents react specifically with secondary amines to produce a blue/green color, confirming deprotection or indicating incomplete coupling.

Part 3: Visualization of Logic & Workflow

Diagram 1: Coupling Reagent Decision Tree

A logical framework for selecting the correct activation strategy based on steric demand.

CouplingLogic Start Incoming Amino Acid Type Standard Standard L-Amino Acid Start->Standard Hindered Hindered (Aib, N-Me, D-AA) Start->Hindered Path1 Standard Protocol (DIC / Oxyma Pure) Standard->Path1 Extreme N-Me AA onto N-Me AA Hindered->Extreme Is previous residue also N-methylated? Path2 High Reactivity Protocol (COMU or HATU / Collidine) Hindered->Path2 Path3 Specialized Protocol (PyAOP / HOAt / Collidine) Extreme->Path3 Microwave Microwave Assistance (75°C, 10 min) Path2->Microwave Recommended Path3->Microwave Critical

Caption: Decision matrix for selecting coupling conditions. Note the shift from Carbodiimides to Uronium/Phosphonium salts as steric hindrance increases.

Diagram 2: Modified Residue Incorporation Cycle

The specific workflow adjustments required for modified residues.

SPPS_Workflow Deprotect Fmoc Deprotection (20% Piperidine + 0.1M Oxyma) Wash1 DMF Wash (x5) Deprotect->Wash1 Check1 QC: Chloranil Test (Verify Secondary Amine) Wash1->Check1 Activate Activation (AA + HATU + Collidine) Check1->Activate Positive (Blue) Couple Coupling (2x 1hr or MW 75°C) Activate->Couple Check2 QC: Chloranil Test (Verify Coupling) Couple->Check2 Check2->Deprotect Negative (Colorless) Recouple Re-Coupling (Change Solvent to NMP) Check2->Recouple Positive (Blue) Recouple->Check2

Caption: Modified SPPS Cycle. Note the use of Chloranil for QC and Oxyma during deprotection to prevent aspartimide formation.

Part 4: Validated Protocol – Coupling N-Methylated Amino Acids

Objective: Incorporate an Fmoc-N-Me-Ala-OH onto a resin-bound peptide. Scale: 0.1 mmol.

Reagents Preparation:
  • Activator: 0.5 M HATU in DMF.

  • Base: 2.0 M TMP (2,4,6-Collidine) in NMP (N-Methyl-2-pyrrolidone). Note: NMP promotes swelling of hindered sequences better than DMF.

  • Amino Acid: 0.2 M Fmoc-N-Me-Ala-OH in DMF.

Step-by-Step Procedure:
  • Resin Preparation:

    • Swell resin in DCM for 30 mins, then wash 3x with DMF.

  • Deprotection (The "Oxyma" Modification):

    • Treat resin with 20% Piperidine / 0.1 M Oxyma Pure in DMF (2 x 5 min).

    • Why Oxyma? It suppresses racemization of the previous residue, which is a risk when the peptide chain is aggregated.

  • QC Step 1 (Chloranil):

    • Sample a few beads.[5][7] Add 2 drops of 2% Acetaldehyde in DMF + 2 drops of 2% Chloranil in DMF.

    • Result: Beads should turn dark blue (secondary amine exposed).

  • Activation & Coupling:

    • Combine: 5 eq. Amino Acid + 5 eq. HATU + 10 eq. Collidine.[8]

    • Pre-activation: Allow to react for exactly 30 seconds before adding to resin. Do not wait longer; HATU active esters hydrolyze quickly.

    • Add mixture to resin.[5][7][8][9][10][11]

    • Microwave (Optional but Recommended): Heat to 75°C for 10 minutes (25W).

    • Alternative (Room Temp): Double couple: 2 x 1 hour.

  • QC Step 2 (Chloranil):

    • Wash resin thoroughly.[5][7] Perform Chloranil test.

    • Result: Beads should be colorless/transparent. If blue, repeat coupling with PyAOP.

Part 5: Analytical Validation

Synthesizing the peptide is only half the battle. You must prove the modification exists and is stereochemically pure.

  • Mass Spectrometry (ESI-MS):

    • N-methylation adds exactly 14.01 Da to the mass.

    • Watch out for: Incomplete coupling (- residue mass) vs. unreacted capping (+42 Da).

  • Racemization Check (Chiral Chromatography):

    • Use C18 HPLC to check purity.

    • Critical: If you suspect epimerization (D-isomer formation), synthesize a standard of the D-isomer intentionaly (e.g., using Fmoc-D-N-Me-Ala-OH). Co-inject the L-product and D-standard. If two peaks appear, your coupling conditions were too harsh (too much base or heat).

References

  • Albericio, F., & Böllang, M. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.[12] Dilun Biotechnology. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

Sources

Methodological & Application

Application Note: Advanced Protocol for Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-Lys(Crotonyl)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

Lysine crotonylation (Kcr) is a highly conserved, naturally occurring post-translational modification (PTM) characterized by the addition of a four-carbon


-unsaturated acyl group to the 

-amino group of lysine residues[1]. Originally identified on histones, Kcr is a critical epigenetic mark that regulates active gene transcription, often exerting a more profound effect on gene expression than classical lysine acetylation due to its extended aliphatic chain and rigid planar structure[2].

To study the complex interactome of Kcr—including its "writers" (e.g., p300/CBP), "erasers" (e.g., HDACs and SIRT3), and "readers" (e.g., YEATS domain proteins)—researchers rely heavily on synthetic crotonylated peptides[1]. Incorporating Fmoc-Lys(Crotonyl)-OH during Solid-Phase Peptide Synthesis (SPPS) is the gold standard for generating these tools. However, the unique chemical architecture of the crotonyl group introduces specific vulnerabilities during synthesis, cleavage, and downstream biological assays that must be carefully managed.

Chemical Properties & Mechanistic Pitfalls

As a Senior Application Scientist, I cannot overstate the importance of understanding the reactivity of the crotonyl moiety. The crotonyl group contains an


-unsaturated amide , making it a potent electron-deficient alkene. This structural feature renders it highly susceptible to Michael addition  by nucleophiles.

If standard SPPS cleavage cocktails or biological assay buffers are used blindly, the crotonylated peptide will degrade via two primary pathways:

  • Thia-Michael Addition: Strong nucleophilic thiols, such as Ethanedithiol (EDT) commonly used in "Reagent K" cleavage cocktails, will attack the double bond, forming a thioether adduct and destroying the Kcr epitope[3].

  • Phospha-Michael Addition: Tris(2-carboxyethyl)phosphine (TCEP), a ubiquitous water-soluble reducing agent used in biological buffers, reacts rapidly with crotonylated lysines. This covalent addition forms a stable phosphonium adduct, resulting in a ~251 Da mass shift that completely neutralizes the peptide's biological activity[4],[5].

Mechanism A Lysine Crotonylation (Intact α,β-unsaturated amide) B Strong Thiols (e.g., EDT) A->B Cleavage C Phosphines (e.g., TCEP) A->C Assay Buffer D Thia-Michael Adduct (Degraded Peptide) B->D Nucleophilic Attack E Phospha-Michael Adduct (+251 Da Mass Shift) C->E Nucleophilic Attack

Mechanistic pathways of crotonyl degradation via Michael addition.

Experimental Protocol: Step-by-Step Methodology

To ensure a self-validating and high-yield synthesis, the following protocol replaces nucleophilic scavengers with hydride-donating silanes, preserving the integrity of the crotonyl group.

Resin Preparation and Swelling
  • Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted SPPS reaction vessel.

  • Swell the resin in 5 mL of Dichloromethane (DCM) for 15 minutes, followed by 5 mL of N,N-Dimethylformamide (DMF) for 15 minutes. Drain the solvent.

Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate at room temperature (RT) for 5 minutes. Drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Drain and wash the resin thoroughly with DMF (5 × 5 mL, 1 minute each) to remove all traces of piperidine.

Coupling of Fmoc-Lys(Crotonyl)-OH

Causality Note: We use HATU/DIPEA for this step to ensure rapid amide bond formation, minimizing the risk of epimerization or premature aggregation of the growing peptide chain.

  • Weigh 0.3 mmol (3.0 equivalents) of Fmoc-Lys(Crotonyl)-OH and 0.3 mmol of HATU.

  • Dissolve the powders in 2 mL of DMF.

  • Add 0.6 mmol (6.0 equivalents) of N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Pre-activate the mixture for 2 minutes at RT, then add it to the resin.

  • Agitate the reaction vessel at RT for 60–90 minutes.

  • Drain and wash with DMF (5 × 5 mL).

  • (Optional but Recommended) Cap unreacted amines using 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes to prevent deletion sequences.

Chain Elongation

Proceed with standard iterative Fmoc-SPPS for the remainder of the peptide sequence.

Cleavage and Global Deprotection (CRITICAL STEP)

Causality Note: Triisopropylsilane (TIS) acts via a hydride transfer mechanism to quench carbocations generated during TFA cleavage. Because it is not a nucleophile, it will not attack the crotonyl double bond, making it the ideal scavenger for this protocol.

  • Wash the completed peptidyl-resin with DCM (5 × 5 mL) and dry completely under vacuum for 30 minutes.

  • Prepare a Thiol-Free Cleavage Cocktail : Trifluoroacetic acid (TFA) / TIS / H₂O in a ratio of 95:2.5:2.5 (v/v/v).

  • Add 5 mL of the cleavage cocktail to the dry resin.

  • Agitate gently at RT for 2 hours.

  • Filter the cleavage mixture into a 50 mL centrifuge tube containing 30 mL of ice-cold diethyl ether to precipitate the peptide.

  • Centrifuge at 4,000 rpm for 5 minutes at 4°C. Decant the supernatant.

  • Wash the peptide pellet twice more with cold diethyl ether, dry under a gentle stream of nitrogen, and purify via RP-HPLC.

Workflow N1 Resin Swelling (DMF/DCM) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling Fmoc-Lys(Cr)-OH (HATU/DIPEA, 60 min) N2->N3 N4 Chain Elongation (Standard SPPS) N3->N4 N5 Thiol-Free Cleavage (TFA/TIS/H2O) N4->N5 N6 Precipitation & HPLC Purification N5->N6

Workflow for SPPS incorporating Fmoc-Lys(Crotonyl)-OH.

Downstream Assay Considerations

Once your crotonylated peptide is purified, its structural integrity must be maintained during biological assays (e.g., pull-down assays, enzymatic decrotonylation assays).

  • Strictly avoid TCEP: Do not use TCEP to reduce disulfide bonds in your assay buffers. As established by Bos & Muir, TCEP will quantitatively ruin the crotonylated peptide[4].

  • Alternative Reducing Agents: If a reducing environment is mandatory for your enzyme's stability, utilize low concentrations of Dithiothreitol (DTT) or

    
    -mercaptoethanol, but validate the peptide's stability via LC-MS over the specific time course of your assay, as prolonged exposure to any thiol can still induce slow Michael addition[3].
    

Quantitative Data Summaries

Table 1: Optimized Coupling Parameters for Fmoc-Lys(Crotonyl)-OH

ParameterRecommendationScientific Rationale
Coupling Reagent HATU/DIPEA or DIC/OxymaEnsures rapid amide bond formation to minimize epimerization.
Equivalents 3.0 - 4.0 eqBalances high coupling yield with the material cost of the modified amino acid.
Reaction Time 60 - 90 minutesProvides sufficient time for the bulky modified derivative to couple to sterically hindered sequences.
Temperature Room TemperatureHigh heat (e.g., microwave-assisted SPPS >75°C) may promote unwanted side reactions at the alkene.

Table 2: Cleavage Cocktail Comparison for Crotonylated Peptides

Cocktail TypeCompositionSuitability for KcrMechanistic Rationale
Reagent K TFA / Phenol / Water / Thioanisole / EDTPOOR EDT (thiol) undergoes rapid thia-Michael addition with the crotonyl double bond.
Reagent B TFA / Phenol / Water / TISMODERATE Avoids thiols, but phenol can be difficult to remove during ether precipitation.
Thiol-Free TFA / TIS / H₂O (95:2.5:2.5)EXCELLENT Avoids all nucleophilic thiols; TIS acts safely via hydride transfer.

References

  • Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells Source: RSC Publishing (Chemical Science) URL:[Link]

  • Protein lysine crotonylation in cellular processions and disease associations Source: ResearchGate URL:[Link]

  • Ketone Bodies-mediated Cysteine Modifications Discovered by Chemical Proteomics Source: bioRxiv URL:[Link]

  • A Chemical Probe for Protein Crotonylation Source: PMC - NIH (Journal of the American Chemical Society) URL:[Link]

Sources

Application Note & Protocol: Site-Specific Incorporation of Fmoc-Lys(Crotonyl)-OH into Histone Tail Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Epigenetic Significance of Lysine Crotonylation

Post-translational modifications (PTMs) of histone proteins are fundamental to the regulation of chromatin structure and gene expression.[1] Among the diverse array of known PTMs, lysine crotonylation (Kcr) has emerged as a significant and distinct epigenetic mark.[2] First identified in 2011, Kcr is enriched in active gene promoters and potential enhancers, suggesting a crucial role in transcriptional activation.[3] The structural and chemical differences between a crotonyl group and an acetyl group lead to unique biological functions and interactions with effector proteins, distinguishing Kcr from the more extensively studied lysine acetylation.[4] The synthesis of histone tail peptides containing site-specific crotonylation is an invaluable tool for researchers studying the downstream effects of this modification, including the recruitment of "reader" proteins, the interplay with other PTMs, and the development of therapeutic agents targeting these pathways.[5]

This technical guide provides a comprehensive protocol for the incorporation of Fmoc-Lys(Crotonyl)-OH into synthetic histone tail peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the successful synthesis, purification, and characterization of these critical research tools.

Physicochemical Properties of Fmoc-Lys(Crotonyl)-OH

A thorough understanding of the building block's properties is essential for successful synthesis.

PropertyValue
Molecular Formula C₂₅H₂₆N₂O₅
Molecular Weight 434.49 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Solubility Soluble in DMF, NMP

Core Principles of Fmoc-SPPS for Crotonylated Peptides

Fmoc-based SPPS is the method of choice for synthesizing peptides with modified amino acids due to its milder reaction conditions compared to Boc-based strategies.[6] The synthesis proceeds in a cyclical manner from the C-terminus to the N-terminus on an insoluble resin support.[7] The core of this strategy is the orthogonal protection scheme, where the Nα-amino group is temporarily protected by the base-labile Fmoc group, while the amino acid side chains are protected by acid-labile groups.[7] This allows for the selective deprotection of the N-terminus at each cycle without affecting the side-chain protecting groups.

The crotonyl group on the ε-amino group of lysine is stable to the mildly basic conditions used for Fmoc removal (typically 20% piperidine in DMF) and the acidic conditions of the final cleavage from the resin (trifluoroacetic acid).[3]

Experimental Workflow for Crotonylated Peptide Synthesis

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Processing Resin Select & Swell Resin First_AA Couple First Amino Acid Resin->First_AA Cap Cap Unreacted Sites First_AA->Cap Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Fmoc_Deprotect Wash1 Wash Fmoc_Deprotect->Wash1 Coupling Couple Fmoc-AA-OH (including Fmoc-Lys(Crotonyl)-OH) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Fmoc_Deprotect Final_Deprotect Final Fmoc Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotect->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization

Figure 1: High-level workflow for the synthesis of crotonylated histone tail peptides via Fmoc-SPPS.

Detailed Protocols

PART 1: Materials and Reagents
  • Resins: Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides).

  • Amino Acids: High-purity Fmoc-protected amino acids, including Fmoc-Lys(Crotonyl)-OH.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine.

    • N,N-Diisopropylethylamine (DIPEA).

  • Coupling Reagents:

    • HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate).

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA).

    • Triisopropylsilane (TIS).

    • Deionized water.

  • Purification:

    • Acetonitrile (ACN), HPLC grade.

    • Reversed-phase HPLC column (e.g., C18).

PART 2: Step-by-Step Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust reagent quantities accordingly for different scales.

1. Resin Preparation and First Amino Acid Coupling

  • Place the resin (0.1 mmol) in a reaction vessel and swell in DMF for 30-60 minutes.

  • Drain the DMF.

  • Couple the first Fmoc-amino acid according to standard protocols for the chosen resin type.[8]

  • After coupling, cap any unreacted sites using a capping solution (e.g., acetic anhydride/DIPEA in DMF) for 30 minutes.[8]

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

2. Iterative Synthesis Cycle: Deprotection and Coupling

Synthesis_Cycle Start Start of Cycle (N-terminally Fmoc-protected peptide-resin) Deprotection Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min) Start->Deprotection Wash_Deprotect Wash with DMF (5-7x) Deprotection->Wash_Deprotect Kaiser_Test_Deprotect Kaiser Test (should be positive/blue) Wash_Deprotect->Kaiser_Test_Deprotect Coupling Coupling: Fmoc-AA-OH / HBTU / DIPEA in DMF (1-2 hours) Kaiser_Test_Deprotect->Coupling Proceed Wash_Couple Wash with DMF (5-7x) Coupling->Wash_Couple Kaiser_Test_Couple Kaiser Test (should be negative/yellow) Wash_Couple->Kaiser_Test_Couple Kaiser_Test_Couple->Coupling Incomplete (Double Couple) End End of Cycle (Peptide elongated by one residue) Kaiser_Test_Couple->End Proceed

Figure 2: Detailed workflow of a single Fmoc-SPPS cycle.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 10 minutes, then drain.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]

  • Amino Acid Coupling (General):

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the resin) in DMF for 2-5 minutes.[7]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (double coupling) may be necessary.[10]

    • Wash the resin with DMF (5-7 times).

  • Incorporation of Fmoc-Lys(Crotonyl)-OH:

    • The crotonyl group does not add significant steric bulk compared to other modified amino acids. Therefore, a standard coupling protocol as described above is generally sufficient.

    • Use 3 equivalents of Fmoc-Lys(Crotonyl)-OH, 2.85 equivalents of HBTU, and 6 equivalents of DIPEA.

    • A coupling time of 2 hours is recommended.

    • Always confirm complete coupling with a Kaiser test before proceeding to the next deprotection step.

3. Final Cleavage and Deprotection

  • After the final coupling step, perform a final Fmoc deprotection as described above.

  • Wash the peptide-resin extensively with DMF (5x), followed by DCM (5x), and dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a fresh cleavage cocktail. For most peptides, "Reagent K" or a simpler alternative is effective.[3]

    • Cleavage Cocktail (TFA/TIS/H₂O - 95:2.5:2.5 v/v/v): This is suitable for peptides without sensitive residues like Cys, Met, or Trp.

    • Caution: Always work in a well-ventilated fume hood when handling TFA.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[2][3]

  • Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.

  • Wash the resin with a small amount of fresh TFA and add this to the ether.

  • Centrifuge the ether suspension to pellet the peptide.

  • Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual TFA.

  • Dry the crude peptide pellet under vacuum.

PART 3: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[2][3]

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Confirm the identity and purity of the purified peptide using analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[1][11][12][13] The observed mass should correspond to the calculated mass of the crotonylated peptide.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric hindrance; Peptide aggregation.Double couple with fresh reagents; Use a more potent coupling agent like HATU.[7]
Peptide Chain Deletion Incomplete Fmoc deprotection; Incomplete coupling.Ensure sufficient deprotection time and thorough washing; Confirm complete coupling at each step.
Low Cleavage Yield Insufficient cleavage time; Inactive cleavage cocktail.Extend cleavage time to 4 hours; Prepare fresh cleavage cocktail.
Side Reactions during Cleavage Reactive carbocations from protecting groups.Ensure the use of appropriate scavengers (e.g., TIS) in the cleavage cocktail.[14]

Conclusion

The successful synthesis of histone tail peptides with site-specific lysine crotonylation is a critical step in advancing our understanding of this important epigenetic modification. The protocols outlined in this guide, based on established Fmoc-SPPS chemistry, provide a reliable framework for the incorporation of Fmoc-Lys(Crotonyl)-OH. Meticulous execution of each step, including careful monitoring of coupling and deprotection reactions, is paramount to achieving high-purity peptides for downstream biological and biochemical assays.

References

  • Benchchem. (2025). Application Notes and Protocols for Fmoc-Cha-OH in Solid-Phase Peptide Synthesis (SPPS).
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.). PS synthesis. Notes: (A) Preparation of Fmoc-Lys(PS)-OH: (a) DCC, NHS,... [Image].
  • Bao, X., et al. (2014). Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. eLife, 3, e02999.
  • Liszewski, K. (2015). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Science, 21(1), 51-56.
  • CEM Corporation. (n.d.). High-Efficiency Solid Phase Synthesis of Peptides and Peptidomimetics.
  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Gartner, Z.J., et al. (2015). Site-specific Incorporation of ε-N-crotonyllysine into Histones.
  • Benchchem. (2025). Minimizing peptide chain termination during synthesis with Fmoc-Lys(Tfa)-OH.
  • Royal Society of Chemistry. (2025). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. Chemical Science, 16(1), 133-142.
  • DiVA portal. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1.
  • Liu, S., et al. (2020). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. Chemical Science, 11(3), 760-766.
  • Chemical Reviews. (2014). Histones: At the Crossroads of Peptide and Protein Chemistry.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
  • Benchchem. (2025). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization.
  • ChemicalBook. (2024). Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method.
  • ResearchGate. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11955-11974.
  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group.
  • ResolveMass Laboratories Inc. (2025). Advancements in Synthetic Peptide Characterization Technologies.
  • Almac. (2014). 5 Dimensional Structural Characterization of Synthetic Peptides.
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Benchchem. (2025). Technical Support Center: H-His-Lys-OH Peptide Synthesis.
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.

Sources

Applications of Fmoc-Lys(Crotonyl)-OH in studying epigenetic modifications.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Tools for Epigenetics – Fmoc-Lys(Crotonyl)-OH

Part 1: Introduction & Epigenetic Context

The Rise of Lysine Crotonylation (Kcr) While histone acetylation (Kac) has long been the paradigm of active chromatin, the discovery of Lysine Crotonylation (Kcr) by Tan et al. (2011) revealed a distinct, evolutionarily conserved mark associated with active promoters and potential enhancers. Unlike the small, charge-neutralizing acetyl group, the crotonyl group contains a planar


-unsaturated double bond. This rigidity and extended hydrophobic surface allow Kcr to be recognized by specific "reader" domains (e.g., YEATS domains) with higher affinity than acetylation, driving robust transcriptional activation, particularly in spermatogenesis and acute kidney injury response.

The Need for Synthetic Standards To decode the "crotonylome," researchers require precise chemical tools. Fmoc-Lys(Crotonyl)-OH is the critical building block for generating site-specifically crotonylated peptides. These synthetic standards are essential for:

  • Antibody Validation: Ensuring anti-Kcr antibodies do not cross-react with Kac or Kbu (butyryl).

  • Reader Profiling: Quantifying binding affinities of YEATS or Bromodomains.

  • Eraser Kinetics: Measuring the catalytic efficiency of HDACs and Sirtuins against this bulky modification.

Part 2: Chemical Protocol – Solid Phase Peptide Synthesis (SPPS)

Core Directive: The crotonyl group contains an alkene that is stable to standard TFA cleavage but susceptible to nucleophilic attack (e.g., Michael addition) by thiols. Standard protocols must be modified to exclude thiol-based scavengers like EDT.

Materials
  • Building Block: Fmoc-Lys(Crotonyl)-OH (Available from specialized vendors).

  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

  • Coupling Reagents: HBTU or HATU; DIPEA (Diisopropylethylamine).

  • Cleavage Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Water.[1][2] (NO EDT) .

Step-by-Step Synthesis Workflow
  • Resin Loading:

    • Swell resin in DMF for 30 min.

    • Deprotect initial Fmoc (20% Piperidine/DMF, 2 x 10 min).[3][4]

  • Chain Elongation (Standard Cycle):

    • Activation: Dissolve Fmoc-AA-OH (5 eq), HBTU (5 eq), and DIPEA (10 eq) in DMF. Activate for 2-5 min.

    • Coupling: Add to resin.[1][5][6][7][8] Shake at Room Temp (RT) for 45–60 min.

    • Wash: DMF (3x), DCM (3x), DMF (3x).

    • Deprotection: 20% Piperidine/DMF (2 x 10 min).

  • Incorporation of Fmoc-Lys(Crotonyl)-OH:

    • Use 3 eq of Fmoc-Lys(Crotonyl)-OH to conserve the valuable building block.

    • Coupling time: Extend to 90 min to ensure complete reaction of the modified lysine.

    • Note: The crotonyl amide is stable to 20% piperidine.

  • Final Cleavage (The "Crotonyl-Safe" Cocktail):

    • WARNING: Do NOT use 1,2-Ethanedithiol (EDT). It can irreversibly modify the crotonyl double bond via Michael addition.

    • Cocktail: TFA / TIPS / H2O (95 : 2.5 : 2.5 v/v/v).[7][9]

    • Incubate resin for 2–3 hours at RT.

    • Precipitate in ice-cold diethyl ether.

Visualization: SPPS Workflow

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple_Std Std AA Coupling (HBTU/DIPEA) Deprotect->Couple_Std Standard AA Couple_Kcr Fmoc-Lys(Crotonyl) Coupling (90 min) Deprotect->Couple_Kcr Target Site Cleavage Cleavage (TFA/TIPS/H2O) NO EDT! Deprotect->Cleavage Final Cycle Couple_Std->Deprotect Couple_Kcr->Deprotect Purify HPLC Purification & MS Validation Cleavage->Purify

Caption: Optimized SPPS workflow for Fmoc-Lys(Crotonyl)-OH. Note the specific exclusion of EDT in the cleavage step to preserve the alkene.

Part 3: Quality Control & Validation

Mass Spectrometry Verification Distinguishing Crotonylation from Acetylation is critical.

  • Lys(Acetyl): +42.01 Da mass shift.

  • Lys(Crotonyl): +68.03 Da mass shift.

  • Delta: The 26 Da difference is easily resolved by ESI-MS.

Table 1: Analytical Comparison of Acyl-Lysine Modifications

ModificationChemical Formula AddedMonoisotopic Mass Added (Da)Key Structural Feature
Acetylation

+42.0106Small, Tetrahedral, Neutral
Propionylation

+56.0262Small, Hydrophobic
Crotonylation

+68.0262 Planar, Rigid Alkene (Rigid)
Butyrylation

+70.0419Flexible, Hydrophobic

Part 4: Biological Applications

Application A: Reader Domain Interaction (YEATS vs. Bromo)

The planar crotonyl group engages in "aromatic-


 stacking" with aromatic cages in YEATS domains (e.g., AF9, YEATS2), a mechanism distinct from the hydrogen-bond-driven recognition of acetyl-lysine by Bromodomains.

Protocol: Peptide Pull-Down Assay

  • Immobilization: Biotinylate the N-terminus of your synthetic Kcr peptide (via an Ahx linker) and immobilize on Streptavidin beads.

  • Incubation: Incubate beads with nuclear lysate or recombinant YEATS domain (GST-tagged) in binding buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.1% NP-40).

  • Washing: Wash 3x with high-salt buffer (300 mM NaCl) to remove non-specific binders (Kcr interaction is hydrophobic and salt-tolerant).

  • Elution & Blot: Elute with SDS sample buffer; Western blot for the reader protein.

Application B: Eraser Enzyme Kinetics (Sirtuins)

SIRT1, SIRT2, and SIRT3 have decrotonylase activity. SIRT3 is particularly efficient.

Protocol: HPLC-Based Discontinuous Assay

  • Substrate: Synthetic H3K9cr peptide (100 µM).

  • Enzyme: Recombinant SIRT3 (0.1–1 µM).

  • Cofactor: NAD+ (500 µM).[10]

  • Reaction: Incubate at 37°C in reaction buffer (50 mM Tris pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Quenching: Stop aliquots at 0, 5, 10, 30 min by adding equal volume of 1% TFA/Acetonitrile.

  • Analysis: Inject onto C18 HPLC.

    • Monitor: Disappearance of Kcr peak (+68 Da) and appearance of Unmodified Lys peak (Base peptide mass).

    • Calculation: Determine

      
       by fitting the conversion rate.
      
Visualization: YEATS Recognition Mechanism

YEATS_Mechanism Kcr_Peptide H3K9cr Peptide (Planar Alkene) YEATS_Domain YEATS Domain (Aromatic Cage) Kcr_Peptide->YEATS_Domain Binding (High Affinity) Complex Stable Complex (π-π-π Stacking) YEATS_Domain->Complex F59/Y78 Residues (Sandwich Mechanism) Gene_Exp Transcriptional Elongation Complex->Gene_Exp Recruits Super Elongation Complex Kac_Peptide H3K9ac Peptide (Flexible) Kac_Peptide->YEATS_Domain Low Affinity

Caption: Mechanism of YEATS domain preference for Crotonyl-Lysine via aromatic sandwiching, leading to gene activation.

References

  • Tan, M., et al. (2011). "Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification." Cell, 146(6), 1016-1028.

  • Li, Y., et al. (2016). "Molecular Coupling of Histone Crotonylation and Active Transcription by AF9 YEATS Domain." Molecular Cell, 62(2), 181-193.

  • Andrews, F.H., et al. (2016). "The Taf14 YEATS domain is a reader of histone crotonylation." Nature Chemical Biology, 12, 396-398.

  • Bao, X., et al. (2014). "Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach." eLife, 3, e02999.

  • Madsen, A.S., & Olsen, C.A. (2012). "Substrates for efficient fluorometric screening of histone deacetylase activity." Journal of Medicinal Chemistry, 55(11), 5582-5590.

Sources

Application Note: Decoding Protein-Protein Interactions with Fmoc-Lys(Crotonyl)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Significance of Lysine Crotonylation

Lysine crotonylation (Kcr) is a dynamically regulated post-translational modification (PTM) characterized by the addition of a four-carbon unsaturated acyl group (−CH2CH═CHC═O−) to the ε-amino group of lysine residues[1]. While historically compared to acetylation, the crotonyl group possesses a unique, rigid, and planar structure due to its carbon-carbon double bond. This fundamental chemical difference allows Kcr to profoundly disrupt native protein-protein interactions (PPIs) or serve as a highly specific recognition motif for specialized "reader" proteins[1].

For instance, reader proteins containing the YEATS domain (e.g., YEATS2) exhibit a strong binding preference for crotonylated histones over acetylated counterparts. The planar crotonyl group perfectly inserts into an aromatic-lined binding pocket in the YEATS domain, engaging in robust π-π interactions[2]. Understanding these Kcr-dependent PPIs is critical for drug development targeting epigenetic regulation, chromatin structure remodeling, and metabolic signaling[3].

Mechanism Writer Crotonyltransferases (e.g., p300/CBP) Substrate Target Protein (e.g., Histone H3) Writer->Substrate Adds Crotonyl-CoA Kcr Lysine Crotonylation (Rigid, Planar Motif) Substrate->Kcr Reader Reader Proteins (e.g., YEATS Domain) Kcr->Reader Specific Recognition Effect Altered PPIs & Gene Transcription Reader->Effect Eraser Decrotonylases (e.g., HDACs) Eraser->Kcr Removes Group

Mechanistic pathway of lysine crotonylation regulating protein-protein interactions.

Tool Overview: Fmoc-Lys(Crotonyl)-OH

To investigate Kcr-mediated PPIs, researchers require precise biochemical tools. Fmoc-Lys(Crotonyl)-OH (CAS: 1451046-72-2) is an unnatural amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS). By incorporating this building block, scientists can synthesize site-specifically crotonylated peptides that act as exact biochemical mimics of in vivo targets. These synthetic peptides form the foundation of controlled, self-validating in vitro assays, enabling precise pull-down experiments, Surface Plasmon Resonance (SPR) kinetic profiling, and structural crystallography.

Workflow A Fmoc-SPPS with Fmoc-Lys(Crotonyl)-OH B TFA Cleavage & HPLC Purification A->B C Biotinylated Kcr Peptide B->C D Incubation with Cell Lysate C->D E Streptavidin Pull-Down D->E F LC-MS/MS Identification E->F

Workflow for synthesizing crotonylated peptides and identifying Kcr-dependent PPIs.

Experimental Workflows & Protocols

Protocol 1: Site-Specific Synthesis of Crotonylated Peptides

Causality & Insight : The crotonyl group introduces significant steric hindrance at the ε-amino position. Standard coupling times often lead to incomplete reactions and deletion sequences. We utilize HATU/DIPEA chemistry for its superior activation kinetics and strongly recommend double-coupling the Fmoc-Lys(Crotonyl)-OH residue to ensure high yield without driving racemization.

Step-by-Step Methodology :

  • Resin Preparation : Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes to ensure optimal solvent accessibility to the polymer matrix.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times) to remove residual base.

  • Amino Acid Coupling :

    • Dissolve 4 equivalents (0.4 mmol) of standard Fmoc-AA-OH and 3.95 eq of HATU in DMF.

    • Add 8 eq of DIPEA. Activate for 2 minutes.

    • Add the mixture to the resin and agitate for 45 minutes.

    • Critical Modification: For Fmoc-Lys(Crotonyl)-OH , extend the coupling time to 90 minutes and perform a mandatory double-coupling step.

  • Capping : Treat with acetic anhydride/pyridine (1:10 in DMF) for 10 minutes to cap unreacted amines, preventing the formation of complex deletion sequences that complicate HPLC purification.

  • N-terminal Biotinylation : After the final Fmoc deprotection, couple Biotin-PEG4-COOH to the N-terminus. The PEG4 spacer is crucial to prevent steric clashes between the streptavidin bead and the target reader protein during downstream pull-downs.

  • Cleavage & Deprotection : Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H2O) for 2 hours at room temperature.

  • Purification : Precipitate the peptide in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC. Confirm identity via MALDI-TOF MS.

Protocol 2: Validating Kcr-Dependent PPIs via Peptide Pull-Down

Causality & Insight : To ensure the identified PPI is strictly dependent on the crotonyl modification, this protocol acts as a self-validating system. You must run parallel pull-downs with an unmodified peptide and an acetylated peptide as negative and comparative controls.

Step-by-Step Methodology :

  • Lysate Preparation : Lyse target cells (e.g., HeLa) in mild IP buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40). Crucial: Supplement with protease inhibitors and 1 µM of a decrotonylase inhibitor (e.g., Trichostatin A) to prevent endogenous enzymes from stripping the crotonyl group during incubation.

  • Peptide Immobilization : Incubate 10 µg of the biotinylated Kcr-peptide (and corresponding control peptides) with 50 µL of pre-washed Streptavidin magnetic beads for 1 hour at 4°C.

  • Binding : Add 1 mg of clarified cell lysate to the peptide-conjugated beads. Incubate overnight at 4°C with gentle end-over-end rotation.

  • Stringent Washing : Wash the beads 5 times with IP buffer. Optimization: Titrate the salt concentration (up to 300 mM NaCl) to eliminate weak, non-specific background binders while preserving the target Kcr-PPI.

  • Elution : Boil the beads in 2X SDS sample buffer for 5 minutes to denature the streptavidin and release the protein complexes.

  • Analysis : Resolve the eluate via SDS-PAGE. Analyze by Western Blotting (using antibodies against suspected reader proteins) or proceed to in-gel digestion followed by LC-MS/MS for unbiased reader discovery.

Quantitative Data Presentation: Affinity Profiling

Surface Plasmon Resonance (SPR) is utilized to quantitatively validate the binding affinities (


) of identified reader domains to crotonylated versus acetylated peptides. The rigid, planar nature of Kcr typically yields a significantly lower 

(higher affinity) for YEATS domains compared to Kac[2].
Reader DomainTarget Peptide MotifModificationBinding Affinity (

, µM)
Fold Preference (Kcr vs Kac)
YEATS2 Histone H3K27Acetylation (Kac)14.5 ± 1.2-
YEATS2 Histone H3K27Crotonylation (Kcr)2.1 ± 0.3~6.9x
AF9 Histone H3K9Acetylation (Kac)8.3 ± 0.8-
AF9 Histone H3K9Crotonylation (Kcr)1.5 ± 0.2~5.5x
BRD4 (BD1) Histone H4K5Acetylation (Kac)5.2 ± 0.5-
BRD4 (BD1) Histone H4K5Crotonylation (Kcr)> 50.0Disrupted Binding

Table 1: Representative SPR binding affinities demonstrating the differential recognition of acylation states by epigenetic reader domains. Data highlights the utility of synthetic Kcr peptides in distinguishing unique PPI networks.

References

  • Title : Protein Lysine Crotonylation Analysis Reveals an Important Role in the Regulation of Aeromonas hydrophila Maltose Transport Source : ACS Publications (Journal of Proteome Research) URL : 1

  • Title : Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells Source : RSC Publishing URL : 3

  • Title : The Function and related Diseases of Protein Crotonylation Source : International Journal of Biological Sciences (IJBS) URL :2

  • Title : Fmoc-Lys(Crotonyl)-OH (CAS No.: 1451046-72-2) Source : Sigma-Aldrich Product Catalog URL :

Sources

Fmoc-Lys(Crotonyl)-OH in the development of enzyme inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fmoc-Lys(Crotonyl)-OH in the Design and Validation of Epigenetic Enzyme Inhibitors

Executive Summary

The discovery of lysine crotonylation (Kcr) as a highly conserved post-translational modification (PTM) has fundamentally expanded our understanding of chromatin biology and epigenetic regulation[1]. Enriched at active gene promoters and enhancers, Kcr is structurally and functionally distinct from lysine acetylation (Kac) due to its rigid, planar C-C π-bond[2]. The dysregulation of Kcr is implicated in various pathologies, making the enzymes that "read" (e.g., YEATS domains) and "erase" (e.g., HDACs and Sirtuins) this mark prime targets for novel therapeutic interventions.

For drug development professionals, the robust synthesis of crotonylated peptides is a critical bottleneck. Utilizing the pre-functionalized building block Fmoc-Lys(Crotonyl)-OH (CAS: 1451046-72-2)[3] in Solid-Phase Peptide Synthesis (SPPS) provides a high-fidelity, scalable route to generate native Kcr-substrates. This application note details the mechanistic rationale, quantitative profiling, and self-validating protocols for using Fmoc-Lys(Crotonyl)-OH to develop and screen epigenetic enzyme inhibitors.

Mechanistic Rationale: The Biochemistry of Crotonylation

To design effective inhibitors, one must understand the unique biophysical interactions dictated by the crotonyl group.

  • Readers (YEATS Domains): Unlike bromodomains which primarily recognize acetylated lysine, YEATS domains (such as AF9, Taf14, and YEATS2) exhibit a strong preference for crotonylated lysine[1]. The Taf14 YEATS domain engages the crotonyl group via a unique, extended π-π-π stacking mechanism, sandwiching the electron-rich alkene between aromatic residues[4]. Inhibitors targeting YEATS domains often utilize a crotonyl-mimetic scaffold to outcompete native histones.

  • Erasers (HDACs and Sirtuins): Class I HDACs (HDAC1-3) and Sirtuins (SIRT1-3) have been identified as the primary cellular decrotonylases[5]. SIRT3, for example, binds the crotonyl-lysine in its catalytic pocket and utilizes an NAD+-dependent mechanism to hydrolyze the acyl group[5].

G Chromatin Chromatin (Histone Lysine) Kcr Crotonylated Lysine (Kcr) Chromatin->Kcr Catalyzed by Writers CrotonylCoA Crotonyl-CoA (Metabolic Pool) Writers Writers (p300/CBP) CrotonylCoA->Writers Acyl Donor Writers->Kcr Readers Readers (YEATS Domains: AF9, Taf14) Kcr->Readers π-π-π Stacking Erasers Erasers (HDAC1-3, SIRT1-3) Kcr->Erasers Hydrolysis GeneActivation Transcriptional Activation Readers->GeneActivation Erasers->Chromatin Decrotonylation

Epigenetic pathway of Lysine Crotonylation involving Writers, Readers, and Erasers.

Quantitative Binding Profiles

The structural rigidity of the crotonyl group translates directly into measurable thermodynamic advantages. Isothermal titration calorimetry (ITC) data demonstrates that the AF9 YEATS domain has a significantly higher binding affinity for crotonylated histone peptides compared to their acetylated counterparts[6]. This differential affinity is the baseline metric used when screening competitive YEATS inhibitors.

Histone PeptideModificationAF9 YEATS Binding Affinity (

,

M)
Fold Preference (Kcr vs Kac)
H3K18acAcetylation59.51.0x
H3K18crCrotonylation19.4~3.1x
H3K9acAcetylation48.21.0x
H3K9crCrotonylation18.6~2.6x

Data summarized from quantitative ITC binding studies of the AF9 YEATS domain[6].

Experimental Workflows & Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Kcr-Probes

Causality & Rationale: While post-synthetic acylation of a fully elongated peptide is possible, it often results in incomplete conversion and off-target side reactions. Utilizing the pre-formed Fmoc-Lys(Crotonyl)-OH building block guarantees 100% site-specific incorporation. The crotonyl alkene is stable under standard acidic cleavage conditions, allowing for routine Fmoc-SPPS workflows[5].

Materials:

  • Rink-Amide MBHA resin (for C-terminal amidation).

  • Fmoc-Lys(Crotonyl)-OH[3].

  • Coupling Reagents: HATU and DIPEA.

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 1.5%

    
    , 1% Thioanisole.
    

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell the Rink-Amide resin in DMF for 30 minutes. Remove the initial Fmoc group using 20% piperidine in DMF (2 × 10 min). Causality: Piperidine acts as a mild base to induce β-elimination of the Fmoc protecting group without affecting the resin linkage.

  • Coupling of Fmoc-Lys(Crotonyl)-OH: Pre-activate Fmoc-Lys(Crotonyl)-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes. Add to the resin and agitate for 60 minutes. Causality: HATU is selected over standard carbodiimides (like DIC) because it highly accelerates the coupling of sterically demanding modified amino acids, minimizing epimerization.

  • Iterative Elongation: Repeat deprotection and coupling cycles for the remainder of the target sequence (e.g., H3K18cr: KQLATKAAR-K(cr)-SAPATGGV).

  • Cleavage & Global Deprotection: Treat the resin with the cleavage cocktail for 2 hours at room temperature[5]. Causality: Thioanisole is included specifically to prevent the oxidation of methionine residues and scavenge carbocations, while TIS scavenges trityl cations. The crotonyl double bond remains intact under these conditions.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, wash the pellet twice with ether, and lyophilize.

  • Purification: Purify via Preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

SPPS Resin Rink-Amide MBHA Resin Deprotection Fmoc Deprotection (20% Piperidine) Resin->Deprotection Coupling Coupling: Fmoc-Lys(Crotonyl)-OH + HATU Deprotection->Coupling Wash (DMF) Elongation Peptide Elongation Coupling->Elongation Iterative Cycles Cleavage TFA Cleavage & Global Deprotection Elongation->Cleavage Scavengers added Purification RP-HPLC Purification Cleavage->Purification Ether Precipitation

Standard SPPS workflow for synthesizing site-specific crotonylated peptides.

Protocol B: Self-Validating LC-MS Decrotonylase Assay (SIRT3)

Causality & Rationale: Fluorogenic substrates (e.g., AMC-tagged peptides) can artificially alter enzyme binding kinetics due to the bulkiness of the fluorophore. Using the native, label-free H3K4cr peptide synthesized in Protocol A provides a true kinetic representation. To ensure the assay is self-validating, a negative control lacking the


 cofactor must be run in parallel; this proves that the observed mass shift is strictly due to SIRT3's 

-dependent decrotonylase activity, ruling out background protease degradation[5].

Step-by-Step Methodology:

  • Reaction Assembly: Prepare a 50

    
    L reaction mixture containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM 
    
    
    
    , and 10
    
    
    M of the synthetic H3K4cr peptide.
  • Cofactor Addition: Add

    
     to a final concentration of 1 mM. Self-Validation Step: Prepare an identical tube where 
    
    
    
    is replaced with an equal volume of buffer.
  • Enzyme Initiation: Add 0.5

    
    M recombinant human SIRT3 to both tubes to initiate the reaction.
    
  • Incubation: Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding 5

    
    L of 10% TFA. Causality: Dropping the pH below 3.0 immediately denatures SIRT3, freezing the kinetic state of the reaction.
    
  • LC-MS Analysis: Inject 10

    
    L of the quenched reaction onto an LC-MS system. Monitor the Extracted Ion Chromatogram (EIC) for the mass of the crotonylated peptide (substrate) and the decrotonylated peptide (product, 
    
    
    
    Mass = -68 Da).
  • Inhibitor Screening: To test a novel SIRT3 inhibitor, pre-incubate the enzyme with varying concentrations of the compound for 15 minutes prior to step 3, and calculate the

    
     based on the reduction of the -68 Da product peak.
    

References

  • Functions and mechanisms of lysine crotonylation National Institutes of Health (NIH) - PMC[Link]

  • Structural Insights into Histone Crotonyl-Lysine Recognition by the AF9 YEATS Domain National Institutes of Health (NIH) - PMC[Link]

  • Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach eLife [Link]

  • The Taf14 YEATS domain is a reader of histone crotonylation SciSpace[Link]

  • Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells National Institutes of Health (NIH) - PMC[Link]

Sources

Probing the Function of Lysine Deacetylases with Fmoc-Lys(Crotonyl)-OH: A Detailed Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Landscape of Lysine Crotonylation

In the intricate world of post-translational modifications (PTMs), which govern the vast majority of cellular processes, lysine acylation extends far beyond the well-studied realm of acetylation.[1] Among the more recently discovered modifications is lysine crotonylation (Kcr), a dynamic and evolutionarily conserved mark found on both histone and non-histone proteins.[2][3] This modification, where a crotonyl group is attached to the ε-amino group of a lysine residue, is structurally and functionally distinct from acetylation.[4] The unique unsaturated nature of the crotonyl group introduces a planar, rigid moiety that can uniquely influence protein structure and interactions.

Lysine crotonylation is deeply intertwined with cellular metabolism, with the donor molecule, crotonyl-CoA, being an intermediate in fatty acid oxidation and the metabolism of certain amino acids.[3][5] This direct link between metabolic state and protein function underscores the importance of Kcr in cellular signaling. Indeed, histone Kcr is enriched at active gene promoters and enhancers, suggesting a significant role in transcriptional activation.[1][6] Dysregulation of lysine crotonylation has been implicated in a range of diseases, highlighting the need for precise tools to study its regulatory machinery.[2]

The dynamic regulation of lysine crotonylation is orchestrated by "writer," "reader," and "eraser" proteins. While histone acetyltransferases (HATs) such as p300/CBP have been shown to function as Kcr "writers," the "erasers," or lysine decrotonylases (KDACs), are of particular interest as therapeutic targets.[1][5][7] Members of the zinc-dependent histone deacetylase (HDAC) and the NAD+-dependent sirtuin (SIRT) families have been identified as potent decrotonylases.[1][5] To investigate the activity, substrate specificity, and inhibition of these enzymes, specific and reliable chemical tools are essential. This guide focuses on the application of Fmoc-Lys(Crotonyl)-OH, a critical reagent for the synthesis of bespoke crotonylated peptide substrates, enabling the detailed interrogation of KDAC function.

Fmoc-Lys(Crotonyl)-OH: The Gateway to Synthetic Crotonylated Probes

Fmoc-L-Lys(Crotonyl)-OH is a protected amino acid derivative designed for use in solid-phase peptide synthesis (SPPS).[8][9][10] The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, while the crotonyl group is stably attached to the ε-amino group of the lysine side chain. This allows for the precise incorporation of a crotonylated lysine residue at any desired position within a peptide sequence.

The ability to synthesize custom crotonylated peptides is paramount for several reasons:

  • Substrate Specificity: It allows researchers to create peptides corresponding to known or putative in vivo crotonylation sites on histone or non-histone proteins, enabling the investigation of which KDACs are responsible for their regulation.

  • Enzyme Kinetics: Synthetic peptides provide a homogenous and defined substrate for detailed kinetic analysis of KDACs, including the determination of Michaelis-Menten parameters (Km and kcat).

  • Inhibitor Screening: Crotonylated peptides are crucial for the development and validation of specific inhibitors of decrotonylase activity in high-throughput screening formats.[11]

Part 1: Synthesis of a Crotonylated Peptide Substrate

This section provides a generalized protocol for the synthesis of a crotonylated peptide using Fmoc-Lys(Crotonyl)-OH via manual Fmoc-SPPS. The specific sequence can be adapted based on the research question.

Workflow for Solid-Phase Peptide Synthesis of a Crotonylated Peptide

Resin Choose and Swell Resin (e.g., Rink Amide Resin) Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection1 First_AA_Coupling Couple First Fmoc-AA-OH (e.g., HBTU/DIPEA) Fmoc_Deprotection1->First_AA_Coupling Wash1 Wash Resin First_AA_Coupling->Wash1 Fmoc_Deprotection2 Fmoc Deprotection Wash1->Fmoc_Deprotection2 Crotonyl_Lys_Coupling Couple Fmoc-Lys(Crotonyl)-OH Fmoc_Deprotection2->Crotonyl_Lys_Coupling Wash2 Wash Resin Crotonyl_Lys_Coupling->Wash2 Chain_Elongation Repeat Deprotection and Coupling for Remaining AAs Wash2->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis

Caption: Workflow for Fmoc-SPPS of a crotonylated peptide.

Detailed Protocol for Peptide Synthesis

Materials:

  • Fmoc-Lys(Crotonyl)-OH

  • Other required Fmoc-protected amino acids

  • Rink Amide resin (for a C-terminal amide) or other suitable resin[12]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) or other coupling reagent

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU (or equivalent) and DIPEA in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the desired sequence. When the crotonylated lysine residue is to be incorporated, use Fmoc-Lys(Crotonyl)-OH in the coupling step.[13]

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by RP-HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Part 2: In Vitro KDAC Activity Assays

Once the crotonylated peptide substrate is synthesized and purified, it can be used in a variety of in vitro assays to measure the activity of purified recombinant KDACs or enzymes in cellular extracts.

Assay Principle: Decrotonylation Reaction

cluster_reactants Reactants cluster_products Products Substrate Crotonylated Peptide (Synthesized with Fmoc-Lys(Crotonyl)-OH) Product1 Decrotonylated Peptide Substrate->Product1 Decrotonylation Enzyme Lysine Deacetylase (KDAC) (e.g., HDAC1, SIRT3) Enzyme->Product1 Decrotonylation Product2 Crotonate Enzyme->Product2 Cofactor Cofactor (Zn2+ for HDACs, NAD+ for Sirtuins) Cofactor->Product1 Decrotonylation Product3 2'-O-acetyl-ADP-ribose (for Sirtuins) Cofactor->Product3 Sirtuin-specific

Caption: Enzymatic decrotonylation of a peptide substrate by a KDAC.

Protocol 1: LC-MS-Based Label-Free KDAC Assay

This method is a direct and highly sensitive way to measure KDAC activity by quantifying the formation of the decrotonylated peptide product.[14][15][16]

Materials:

  • Purified recombinant KDAC enzyme (e.g., HDAC1, SIRT3)

  • Purified crotonylated peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[17]

  • NAD+ (for sirtuin assays)

  • HDAC inhibitor (e.g., Trichostatin A [TSA] or Vorinostat) for control experiments[5]

  • Quenching solution (e.g., 10% formic acid)

  • LC-MS system

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the assay buffer and the KDAC enzyme. For sirtuin assays, include NAD+ (e.g., 1 mM).

    • In a microcentrifuge tube or 96-well plate, add the enzyme master mix.

    • To initiate the reaction, add the crotonylated peptide substrate to a final concentration typically in the low micromolar range (this should be optimized).

    • For a negative control, set up a reaction without the enzyme or with a heat-inactivated enzyme. For an inhibitor control, pre-incubate the enzyme with an appropriate inhibitor before adding the substrate.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.

  • Quenching: Stop the reaction by adding an equal volume of quenching solution (e.g., 10% formic acid).

  • LC-MS Analysis:

    • Analyze the samples by LC-MS. Develop a chromatographic method that effectively separates the crotonylated substrate from the decrotonylated product.

    • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to quantify the peak areas of both the substrate and the product.[18]

  • Data Analysis: Calculate the percentage of substrate conversion or determine the reaction velocity based on a standard curve of the product peptide.

ParameterTypical Range/ValueRationale
Enzyme Concentration10-100 nMShould be in the linear range for the assay duration.
Substrate Concentration1-50 µMIdeally around the Km value for kinetic studies.
NAD+ (for Sirtuins)0.5-2 mMShould be saturating to not be rate-limiting.[19]
Incubation Time15-120 minOptimized to ensure initial velocity conditions (<20% substrate turnover).
Incubation Temperature30-37°COptimal for most mammalian KDACs.
Protocol 2: Fluorogenic KDAC Assay (Coupled Enzyme Format)

While direct fluorogenic probes for decrotonylation are not widely available, a coupled enzyme assay can be adapted. This format is often used for high-throughput screening.[11][20]

Note: The presence of fluorophores can sometimes affect KDAC activity, so validation against a label-free method is recommended.[21][22]

Principle: This assay relies on a developer solution containing an enzyme that acts on the decrotonylated product to release a fluorophore. For example, after the KDAC removes the crotonyl group, a peptidase in the developer mix could cleave the peptide next to the now-free lysine, releasing a fluorogenic group like 7-amino-4-methylcoumarin (AMC). This requires a specifically designed peptide substrate.

Materials:

  • Custom-synthesized crotonylated peptide with a C-terminal fluorophore (e.g., Lys(Crotonyl)-AMC)

  • Purified recombinant KDAC enzyme

  • Assay Buffer

  • Developer Solution (containing a suitable peptidase)

  • Stop Solution

  • Fluorescence plate reader

Procedure:

  • KDAC Reaction: Set up and run the decrotonylation reaction as described in the LC-MS assay protocol.

  • Development Step: Add the developer solution to each well. Incubate at 37°C for a sufficient time (e.g., 15-30 minutes) to allow the peptidase to cleave the decrotonylated substrate and release the fluorophore.

  • Fluorescence Reading: Stop the reaction if necessary and measure the fluorescence intensity using an appropriate excitation and emission wavelength (e.g., Ex/Em = 355/460 nm for AMC).

  • Data Analysis: Subtract the background fluorescence from the no-enzyme control and plot the fluorescence intensity against inhibitor concentration or time.

Part 3: Cellular Assays to Probe KDAC Function

To understand the role of KDACs in regulating crotonylation within a biological context, cellular assays are indispensable.

Protocol: Cellular Target Engagement using a Crotonylated Probe

This protocol aims to assess the ability of a cell-permeable KDAC inhibitor to prevent the decrotonylation of a specific substrate in living cells.

Workflow for Cellular KDAC Target Engagement Assay

Cell_Culture Culture Cells to Desired Confluency Inhibitor_Treatment Treat Cells with KDAC Inhibitor (Varying Concentrations) Cell_Culture->Inhibitor_Treatment Control_Treatment Treat Control Cells with Vehicle (e.g., DMSO) Cell_Culture->Control_Treatment Cell_Lysis Lyse Cells and Harvest Protein Inhibitor_Treatment->Cell_Lysis Control_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Detection Probe with Pan-Crotonyl-Lysine and Loading Control Antibodies Western_Blot->Detection Quantification Quantify Band Intensities Detection->Quantification

Caption: Workflow to assess KDAC inhibitor efficacy in cells.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • KDAC inhibitor(s)

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and KDAC inhibitors

  • Pan-crotonyl-lysine antibody

  • Antibody against a protein of interest or a loading control (e.g., β-actin, GAPDH)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere and grow.

    • Treat the cells with various concentrations of the KDAC inhibitor or vehicle for a specified time (e.g., 6-24 hours). This allows for changes in the steady-state levels of protein crotonylation.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells directly on the plate with ice-cold lysis buffer containing protease and KDAC inhibitors (like TSA and nicotinamide for sirtuins) to preserve the PTMs.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a pan-crotonyl-lysine antibody to detect global changes in protein crotonylation.

    • To assess a specific protein, immunoprecipitate the protein of interest first, then perform the Western blot with the pan-Kcr antibody.

    • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

  • Data Analysis:

    • Detect the antibody signals using an appropriate method (e.g., chemiluminescence).

    • Quantify the band intensities using densitometry software. Normalize the crotonylation signal to the loading control.

    • An effective KDAC inhibitor will lead to an increase in the global or protein-specific crotonylation signal.[1][5]

Conclusion and Future Perspectives

The study of lysine crotonylation is a rapidly advancing field, and tools like Fmoc-Lys(Crotonyl)-OH are instrumental in driving this progress. By enabling the synthesis of precisely modified peptide probes, researchers can dissect the complex enzymatic machinery that governs this important PTM. The protocols outlined in this guide provide a robust framework for investigating the activity and cellular function of lysine decrotonylases. Future applications will likely involve the development of more sophisticated probes, such as those incorporating fluorescent reporters for real-time activity monitoring or photo-crosslinkers for identifying enzyme-substrate interactions in their native cellular environment. As our understanding of the "crotonylome" expands, these chemical biology approaches will be crucial in validating the functional significance of individual crotonylation events and in the development of novel therapeutics targeting KDACs in a wide range of human diseases.

References

  • Functions and mechanisms of lysine crotonylation - PMC - NIH. (n.d.).
  • (PDF) Functions and mechanisms of lysine crotonylation - ResearchGate. (n.d.).
  • Function and mechanism of lysine crotonylation in health and disease - Ovid. (2024, February 23).
  • In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PMC - NIH. (2018, July 20).
  • Crotonylation modification and its role in diseases - Frontiers. (2024, October 30).
  • Histone Lysine Crotonylation Regulates Long-Term Memory Storage - bioRxiv.org. (2025, February 19).
  • Peptide substrate assays for Lys-deacetylase activity in Arabidopsis... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets. (2025, March 22).
  • Fluorogenic probes for detecting deacylase and demethylase activity towards post-translationally-modified lysine residues - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06551J. (2021, January 7). Retrieved March 7, 2026, from [Link]

  • The Regulation and Function of Histone Crotonylation - PMC. (2021, April 6). Retrieved March 7, 2026, from [Link]

  • Peptide‐based probes for lysine deacetylases - Memento EPFL. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Regulation and Function of Histone Crotonylation - Frontiers. (2021, April 5). Retrieved March 7, 2026, from [Link]

  • Histone Lysine Crotonylation Associated Epigenetic Mechanism Dynamically Regulates Prenatal Stress Induced Anxiety-Related Behaviour in Adolescent Offspring | Request PDF - ResearchGate. (2026, January 23). Retrieved March 7, 2026, from [Link]

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • NOU-01-1999 16:15. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Regulation and Function of Histone Crotonylation - King's College London. (2021, April 6). Retrieved March 7, 2026, from [Link]

  • Experimental strategy and the basic information of LC-MS/MS data. (a)... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Evolved, Selective Erasers of Distinct Lysine Acylations | bioRxiv. (2019, August 2). Retrieved March 7, 2026, from [Link]

  • Molecular Characteristics of Lysine Deacetylase Interactions - DTIC. (2017, June 15). Retrieved March 7, 2026, from [Link]

  • Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PMC. (2023, October 17). Retrieved March 7, 2026, from [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved March 7, 2026, from [Link]

  • Quantitative analysis of protein crotonylation identifies its association with immunoglobulin A nephropathy - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Drug discovery assays for the histone deacetylase class of enzymes. (2012, December 18). Retrieved March 7, 2026, from [Link]

  • Crotonylation Analysis Services | LC-MS/MS Proteomics Experts. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Fmoc-Lys(Crotonyl)-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Michael Acceptor" Challenge

Welcome to the technical support guide for synthesizing peptides containing Fmoc-Lys(Crotonyl)-OH . As researchers in epigenetics and drug discovery, you likely know that lysine crotonylation (Kcr) is a critical post-translational modification (PTM) linking metabolism to gene regulation. However, chemically synthesizing these peptides is notoriously difficult.

The Core Problem: The crotonyl group contains an


-unsaturated carbonyl. In the language of organic chemistry, this is a Michael Acceptor .
  • Vulnerability: It is highly electrophilic and prone to attack by nucleophiles.

  • The Enemy: Secondary amines (like Piperidine used in Fmoc removal) and thiols (like EDT used in cleavage) can irreversibly add to the crotonyl double bond, leading to massive yield loss and complex adduct mixtures.

This guide moves beyond standard protocols to provide an optimized, mechanistically grounded workflow to protect the integrity of the crotonyl group.

Module 1: The Deprotection Dilemma

Preventing Piperidine Adduct Formation

The standard Fmoc deprotection protocol (20% Piperidine in DMF for 20 minutes) is the primary cause of low yield for Kcr peptides. Piperidine is a strong nucleophile that slowly reacts with the crotonyl alkene via Michael addition.

Troubleshooting Guide: Deprotection Optimization
Symptom Root Cause Corrective Action
Mass Shift (+85 Da) Piperidine addition to Crotonyl group.Switch to DBU-based deprotection or Short-Cycle Piperidine .
Incomplete Fmoc Removal Aggregation of hydrophobic Kcr residues.Add 0.1 M HOBt to the deprotection mix or use Microwave (max 40°C).
Aspartimide Formation DBU is too strong (if Asp/Gly present).Add 5% Formic Acid to the cleavage cocktail (post-synthesis) or use HOBt during deprotection.
Recommended Protocol: The "Fast & Mild" Strategy

Instead of standard piperidine, use a cocktail that maximizes base strength (for Fmoc removal) while minimizing nucleophilicity (to save the Crotonyl).

Option A: The DBU/Piperidine Hybrid (Recommended)

  • Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

  • Mechanism: DBU is a non-nucleophilic base that drives the

    
    -elimination of Fmoc rapidly.[1] The small amount of piperidine acts solely as a scavenger for the dibenzofulvene byproduct.
    
  • Protocol: Treat resin for 2 x 5 minutes .

Option B: Short-Cycle Piperidine

  • Reagent: 20% Piperidine in DMF.[1][2][3][4]

  • Protocol: Treat resin for 3 x 3 minutes (Flow wash).

  • Why: Short contact times prevent the slower Michael addition reaction from proceeding significantly.

Visual Workflow: Deprotection Decision Tree

DeprotectionStrategy Start Start: Fmoc Removal Step CheckSeq Analyze Sequence Start->CheckSeq AspGly Contains Asp/Gly/Asn? CheckSeq->AspGly Standard Standard: 20% Pip (3x 3min) AspGly->Standard Yes (Risk of Aspartimide) Hybrid Hybrid: 2% DBU / 2% Pip (2x 5min) AspGly->Hybrid No AddHOBt Add 0.1M HOBt to Base Standard->AddHOBt If Aggregation High Hybrid->AddHOBt If Aggregation High End Wash: DMF (5x) + DCM (2x) AddHOBt->End Proceed to Wash

Caption: Decision logic for selecting the safest Fmoc deprotection method based on peptide sequence risks.

Module 2: Coupling Dynamics

Overcoming Steric Hindrance

The crotonyl group is bulky. Once incorporated, it creates a steric barrier that makes coupling the next amino acid difficult. This often results in deletion sequences (missing residues).

Q&A: Coupling Challenges

Q: Why is my coupling efficiency dropping after the Lys(Cr) residue? A: The crotonyl side chain folds back, shielding the N-terminal amine. Standard reagents (HBTU/DIC) are often too slow, allowing the resin-bound amine to aggregate.

Q: Should I use microwave synthesis? A: Yes, but with caution. Microwave energy helps overcome aggregation. However, do not exceed 50°C for the Lys(Crotonyl) coupling step or the subsequent step. Higher temperatures can degrade the alkene.

Recommended Protocol: High-Efficiency Coupling
  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt . These are more reactive than HBTU.

  • Stoichiometry: Increase to 5 equivalents of Amino Acid and Coupling Reagent.

  • Double Coupling: Always double couple the residue immediately following the Lys(Cr).

    • Cycle 1: 45 min at Room Temp.

    • Cycle 2: 45 min at Room Temp (fresh reagents).

Module 3: Cleavage & Isolation

The Thiol Trap

This is the most common point of failure. Standard cleavage cocktails (like Reagent K) contain EDT (1,2-Ethanedithiol) . Thiols are aggressive nucleophiles that will destroy your crotonyl group during the acidic cleavage.

Troubleshooting Guide: Cleavage Cocktails
Component Risk Level for Lys(Cr) Recommendation
TFA (Trifluoroacetic Acid)LowSafe main solvent.
EDT (Ethanedithiol)CRITICAL DO NOT USE. Reacts with alkene.
TIS (Triisopropylsilane)Low/ModerateSafe scavenger.[5] Use as primary scavenger.
Water LowEssential for Pbf removal (if Arg present).[6]
Recommended Protocol: The "Clean Cleavage" Cocktail

For peptides containing Lys(Crotonyl), use a Thiol-Free cocktail.

Formula (Reagent B modified):

  • 95% TFA[3][6]

  • 2.5% TIS (Triisopropylsilane)

  • 2.5% H2O

Procedure:

  • Pre-chill the cocktail to 0°C.

  • Add to resin and react for 2 hours at Room Temperature.

  • Precipitate in cold Diethyl Ether .

  • Crucial: Do not let the peptide sit in the cleavage solution longer than necessary.

Visual Workflow: Cleavage Cocktail Selector

CleavageSelector Start Select Cleavage Cocktail CheckMet Contains Met/Cys? Start->CheckMet NoMet No Met/Cys CheckMet->NoMet YesMet Yes Met/Cys CheckMet->YesMet Cocktail1 Safe Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O NoMet->Cocktail1 Cocktail2 Compromise Cocktail: 94% TFA / 2.5% TIS / 2.5% H2O / 1% DODT YesMet->Cocktail2 Warning AVOID EDT (Ethanedithiol) YesMet->Warning

Caption: Flowchart for selecting cleavage reagents to prevent side reactions with the crotonyl group.

FAQ: Rapid Response

Q: Can I use Fmoc-Lys(Crotonyl)-OH in automated synthesizers? A: Yes, but you must modify the instrument protocols. Change the deprotection parameters for the Lys(Cr) cycle and all subsequent cycles to "Short" (3x 3 min) or switch the base bottle to 2% DBU/2% Piperidine if the machine allows.

Q: My peptide is insoluble after cleavage. What now? A: Crotonyl peptides are hydrophobic. Dissolve the crude pellet in a small amount of DMSO or HFIP (Hexafluoroisopropanol) before diluting with water/acetonitrile for HPLC. Do not try to dissolve in pure water.

Q: I see a peak +56 Da higher than expected. What is it? A: This is likely a t-Butyl adduct . If you used TIS as a scavenger, it usually prevents this.[5] Ensure your cleavage cocktail is fresh and the ratio of resin to liquid is at least 1:10 (g/mL) to ensure enough scavenger is present.

References

  • Tang, S., et al. (2011). "Identification of Histone Lysine Crotonylation as an Intrinsic Chromosomal Structure Regulator." Cell. Link

    • Context: The foundational paper establishing the biological relevance of Kcr, highlighting the need for synthetic standards.
  • Hachmann, J. & Lebl, M. (2006).[4] "Search for alternatives to piperidine in solid phase peptide synthesis." Journal of Combinatorial Chemistry. Link

    • Context: Validates the use of DBU and alternative bases to minimize side reactions compared to pure piperidine.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][7][8] Chemical Reviews. Link

    • Context: Comprehensive review detailing the stability of Michael acceptors and sensitive groups under Fmoc deprotection and TFA cleavage conditions.
  • Bachem Technical Guides. "Cleavage from the Resin." Link

    • Context: Standard industry protocols for cleavage cocktail preparation and scavenger selection (TIS vs. EDT).

Sources

HPLC purification strategies for peptides with crotonylated lysine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating peptides containing crotonylated lysine (K-cr) .

Lysine crotonylation is a critical epigenetic post-translational modification (PTM) characterized by the addition of a 4-carbon,


-unsaturated acyl group to the 

-amino group of lysine. This modification neutralizes the positive charge of the residue and introduces significant hydrophobicity and structural rigidity due to its planar trans-

-bond.

This guide bypasses generic advice to focus on the causality of retention behaviors, providing self-validating workflows and targeted troubleshooting for separating K-cr from closely related PTMs.

Part 1: The Causality of Retention Behavior

To successfully purify K-cr peptides, you must understand how the stationary phase "sees" the modification. In Reversed-Phase HPLC (RP-HPLC), retention is driven by the hydrophobic footprint of the peptide.

When synthesizing modified histone tails, incomplete reactions can leave unmodified lysine, or you may be tasked with separating K-cr from other acylation marks like acetylation (K-ac), butyrylation (K-bu), or its exact structural isomer, methacrylation (K-mea). The length of the acyl chain and the presence of the double bond dictate the elution order.

Table 1: Comparative Physicochemical Properties of Lysine Acylation PTMs
ModificationMass Shift (Da)Added MoietyRelative HydrophobicityElution Order (C18 Column)
Unmodified Lysine 0.00NoneLowest (Positively Charged)1 (Earliest)
Acetylation (K-ac) +42.01-COCH₃Low (Neutral, 2-Carbon)2
Crotonylation (K-cr) +68.03-COCH=CHCH₃High (Neutral, 4-Carbon, Unsaturated)3
Methacrylation (K-mea) +68.03-COC(CH₃)=CH₂High (Neutral, 4-Carbon, Branched)3 (Often co-elutes with K-cr)
Butyrylation (K-bu) +70.04-COCH₂CH₂CH₃Highest (Neutral, 4-Carbon, Saturated)4 (Latest)

Causality Note: The double bond in crotonylation makes it slightly more polar than the fully saturated butyryl group. Therefore, despite both having 4-carbon chains, K-cr will reliably elute before K-bu on a standard C18 column.

Part 2: Self-Validating Preparative RP-HPLC Protocol

A robust purification protocol must be a self-validating system—meaning each step generates data that predicts and confirms the success of the next.

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (ACN)

Step 1: Analytical Scouting & Mass Verification (Validation Checkpoint 1)
  • Dissolve the crude peptide in 5% Mobile Phase B. Centrifuge at 14,000 x g for 10 minutes to pellet insoluble scavengers from the cleavage cocktail.

  • Inject 10 µL onto an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Run a linear gradient of 5% to 65% B over 30 minutes (slope = 2% B/min).

  • Validation: Analyze the LC-MS/MS output. Identify the peak corresponding to the target mass (Theoretical Mass + 68.03 Da per K-cr). Note the exact percentage of Mobile Phase B at which the target peptide elutes (e.g., 28% B).

Step 2: Preparative Gradient Design
  • Calculate a focused, shallow gradient based on the analytical scouting.

  • Set the preparative gradient to start 5% below the target elution point (e.g., 23% B) and end 5% above it (e.g., 33% B) over 40 minutes.

  • Causality: This extremely shallow slope (0.25% B/min) maximizes the resolution between K-cr and closely related deletion sequences or K-ac byproducts, which differ by only minor hydrophobic increments [1].

Step 3: Preparative Injection & Fractionation
  • Inject the clarified crude sample onto a preparative C18 column (e.g., 21.2 x 250 mm).

  • Monitor UV absorbance at 214 nm (peptide bond).

  • Collect fractions across the target peak. Do not pool immediately.

Step 4: Orthogonal Purity Confirmation (Validation Checkpoint 2)
  • Re-inject 5 µL of the top three fractions onto the analytical HPLC using the original 5-65% B gradient.

  • Validation: Only pool fractions that demonstrate >95% purity by UV integration and confirm the absence of +42 Da (K-ac) or unmodified (+0 Da) contaminants via MS. Lyophilize the pooled fractions.

Workflow A 1. Solid-Phase Peptide Synthesis (Incorporate Fmoc-Lys(cro)-OH) B 2. TFA Cleavage & Ether Precipitation (Yields Crude Peptide) A->B C 3. Analytical RP-HPLC & LC-MS (Determine Elution %B) B->C D 4. Preparative RP-HPLC (Shallow Gradient: 0.1-0.25% B/min) C->D E 5. Fraction Analysis & Lyophilization (Confirm >95% Purity) D->E

Fig 1: Self-validating end-to-end workflow for the synthesis and HPLC purification of K-cr peptides.

Part 3: Troubleshooting Guides & FAQs

When standard protocols fail, use the following logic tree and FAQs to diagnose and correct the chromatographic behavior.

Troubleshooting Start Issue: Poor K-cr Peptide Resolution Q1 Co-eluting with K-ac or Unmodified Lys? Start->Q1 Q2 Co-eluting with K-mea (Methacrylation)? Start->Q2 Q3 Peak Tailing or Poor Recovery? Start->Q3 A1 Flatten Gradient (0.1% B/min) Q1->A1 A2 Switch to PFP Column (Enhance pi-pi interactions) Q2->A2 A3 Increase Temp (45°C) or use C8/C4 Column Q3->A3

Fig 2: Decision tree for troubleshooting common HPLC purification issues with K-cr modified peptides.

FAQ 1: My crotonylated peptide is co-eluting with an acetylated (K-ac) byproduct. How do I separate them?

The Causality: Acetylation and crotonylation differ by only two carbon atoms and one double bond. If your gradient is too steep (e.g., >1% B/min), the thermodynamic difference in their partitioning between the mobile and stationary phases is overwhelmed by the rapidly changing solvent strength, causing them to elute in the same volumetric band. The Solution: Isocratic holds or ultra-shallow gradients are required. Calculate the exact elution percentage of the co-eluting mass. Run an isocratic hold at 2% below this concentration for 10 minutes, followed by a gradient of 0.1% B/min. The K-ac peptide will elute first, followed by the K-cr peptide.

FAQ 2: My sample contains methacrylated (K-mea) isomers. C18 cannot resolve them. What is the alternative?

The Causality: Crotonylation and methacrylation are exact mass isomers (+68.03 Da) [2]. C18 columns rely purely on hydrophobic dispersion forces, which cannot easily distinguish between the linear trans-double bond of K-cr and the branched double bond of K-mea. The Solution: Switch your stationary phase to a Pentafluorophenyl (PFP) column. The electron-deficient fluorinated aromatic ring of the PFP phase engages in


 and dipole-dipole interactions with the 

-bonds of the acyl groups. The spatial geometry of the linear crotonyl group interacts differently with the PFP ring than the sterically hindered branched methacryl group, providing the orthogonal shape selectivity required to baseline-resolve the isomers.
FAQ 3: I am synthesizing a multi-crotonylated peptide, and I am seeing severe peak tailing and poor recovery.

The Causality: Multiple crotonyl groups strip the peptide of its positive charges and drastically increase its hydrophobicity. This leads to "hydrophobic collapse" (where the peptide folds in on itself, hiding its hydrophilic residues) and secondary interactions with unendcapped silanols on the silica matrix. The Solution:

  • Increase Temperature: Run the column at 45°C–50°C. This increases the kinetic energy of the system, breaking intramolecular hydrogen bonds, unfolding the peptide, and improving mass transfer kinetics to sharpen the peak.

  • Change the Modifier: If recovery remains low, the peptide may be precipitating on the column. Recent green chemistry initiatives have demonstrated that switching the organic modifier from Acetonitrile to Isopropanol (IPA) or Ethanol can improve the solubility and recovery of highly acylated, hydrophobic histone tail peptides [3].

FAQ 4: Is the crotonyl -bond stable during standard TFA cleavage and HPLC purification?

The Causality: Yes. The


-unsaturated carbonyl system of the crotonyl group is chemically stable under the highly acidic conditions (95% TFA) used during standard Fmoc solid-phase peptide synthesis (SPPS) cleavage. However, the double bond is susceptible to oxidation or nucleophilic attack (Michael addition) under harsh basic conditions or in the presence of strong oxidants (e.g., ozonolysis) [2]. Ensure your HPLC solvents are freshly prepared and degassed to prevent dissolved oxygen from causing long-term degradation during fraction storage.

References

1. - eLife (2014). 2. - Cell Discovery / Nature (2018). 3. - Processes / MDPI (2024).

Technical Support Center: Efficient Incorporation of Modified Amino Acids in Long Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the complexities of incorporating modified amino acids into long peptides. This resource is structured to offer not just protocols, but the underlying scientific reasoning to empower your research and development.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of long peptides containing modified amino acids. Each issue is analyzed from a mechanistic perspective, followed by a step-by-step troubleshooting protocol.

Low Coupling Efficiency and Incomplete Reactions

A frequent and frustrating issue is the incomplete coupling of a modified amino acid, leading to deletion sequences and a significant reduction in the final yield of the target peptide.[1] This problem is often magnified in long peptides where steric hindrance and secondary structure formation become more pronounced.[2]

Potential Causes:

  • Steric Hindrance: The bulky side chains of many modified amino acids can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, particularly with hydrophobic residues.[2][4] This aggregation can mask the N-terminus, making it inaccessible for coupling.

  • Suboptimal Coupling Reagents: Not all coupling reagents are created equal, and their effectiveness can vary significantly depending on the specific amino acids being coupled.[3][5]

  • Insufficient Reagent Concentration: The bimolecular nature of the coupling reaction is concentration-dependent.[6] Low concentrations of the amino acid or coupling reagents can slow down the reaction rate, leading to incomplete coupling within the allotted time.[6]

Troubleshooting Protocol:

  • Assess the "Difficulty" of the Sequence: Utilize a sequence analysis tool to predict potential aggregation hotspots.[7] Sequences with a high propensity for β-sheet formation often require special attention.[7]

  • Optimize Coupling Reagent and Additives:

    • For sterically hindered amino acids, consider more potent coupling reagents. Uronium/aminium salts like HATU, HCTU, and COMU are generally more effective than carbodiimides (e.g., DCC, DIC) in these situations.[3]

    • The choice of additive is also critical. HOAt and its derivatives are more effective than HOBt at minimizing racemization and accelerating coupling rates.

    • Oxyma-based reagents like COMU offer a safer alternative to HOBt- and HOAt-based reagents without compromising efficiency.[3]

  • Increase Reagent Concentration: For challenging couplings, increasing the concentration of the amino acid and coupling reagent solutions to 0.5 M can significantly improve reaction kinetics.[6]

  • Employ "Double Coupling": If a coupling reaction is known to be difficult, performing the coupling step twice with a fresh portion of activated amino acid can drive the reaction to completion.[6][8]

  • Consider Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can accelerate coupling and deprotection steps, often improving the purity of the crude peptide, especially for "difficult sequences".[9][10][11][12]

Side Reactions and Impurity Formation

The introduction of modified amino acids can sometimes lead to unexpected side reactions, resulting in a complex mixture of impurities that are difficult to separate from the desired product.[13][14]

Potential Causes:

  • Protecting Group Instability: The unique functionalities of modified amino acids may require specialized protecting groups. Standard protecting group strategies may not be fully compatible, leading to premature deprotection and subsequent side reactions.[15]

  • Racemization: The activation of the carboxyl group can lead to the loss of stereochemical integrity at the α-carbon, particularly with certain coupling reagents and conditions.[16]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring intermediate (aspartimide), which can then open to form a mixture of α- and β-linked peptides.[17][18] This is a base-catalyzed reaction that can occur during the piperidine-mediated Fmoc deprotection steps.[17][18]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two residues, and involves the intramolecular cyclization of the dipeptide to form a stable six-membered ring, leading to chain termination.[18]

Troubleshooting Protocol:

  • Orthogonal Protecting Group Strategy: Ensure that the protecting groups used for the modified amino acid are orthogonal to the main synthesis chemistry (e.g., Fmoc/tBu or Boc/Bn).[19][20] This means that the side-chain protecting group of the modified amino acid should be stable to the conditions used for Nα-deprotection and cleavable under conditions that do not affect other protecting groups or the resin linkage.[15]

  • Minimize Racemization:

    • Use coupling reagents known to suppress racemization, such as those based on HOAt or OxymaPure.[3]

    • Avoid prolonged pre-activation times.

    • Maintain a low reaction temperature for carbodiimide-mediated couplings.[3]

  • Mitigate Aspartimide Formation:

    • When an Asp-Gly, Asp-Ala, or Asp-Ser sequence is present, consider using a dipeptide with a backbone-protecting group like a pseudoproline dipeptide.[18]

    • Adding HOBt to the piperidine deprotection solution can help suppress this side reaction.[18]

  • Prevent Diketopiperazine Formation:

    • When proline is one of the first two N-terminal residues in an Fmoc/tBu synthesis, using a 2-chlorotrityl chloride resin is recommended due to its steric bulk, which inhibits the formation of diketopiperazines.[18]

Poor Solubility and On-Resin Aggregation

Long peptides, especially those rich in hydrophobic or modified amino acids, are prone to aggregation on the solid support, which can hinder reagent access and lead to incomplete reactions.[2][4]

Potential Causes:

  • Hydrophobic Collapse: Hydrophobic side chains tend to interact with each other, leading to the collapse of the peptide chain and the formation of insoluble aggregates.[4]

  • Inter-chain β-Sheet Formation: The growing peptide chains can self-assemble into stable β-sheet structures through intermolecular hydrogen bonding, effectively cross-linking the resin beads.[2]

Troubleshooting Protocol:

  • Incorporate Solubilizing Tags: The temporary attachment of a solubilizing tag, such as a polyethylene glycol (PEG) chain, can improve the solvation of the growing peptide.[14]

  • Use "Difficult Sequence" Mitigating Strategies:

    • Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific points in the sequence can disrupt the formation of secondary structures.

    • Backbone Protection: Utilizing backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group can prevent aggregation.[18]

  • Optimize Synthesis Conditions:

    • Elevated Temperature: Performing the synthesis at a higher temperature can help to disrupt aggregates.[8]

    • Chaotropic Agents: The addition of chaotropic agents to the coupling and deprotection solutions can help to break up secondary structures.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent should I choose for incorporating a sterically hindered modified amino acid?

For sterically hindered amino acids, it is crucial to select a highly efficient coupling reagent.[5] Uronium and phosphonium salt-based reagents are generally preferred over carbodiimides.[5]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to the formation of highly reactive OAt esters.[21]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more reactive and often more soluble alternative to HBTU.[3]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient and safer alternative to HATU, as it is based on OxymaPure instead of the potentially explosive HOBt or HOAt.[3]

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium SaltHigh efficiency for hindered couplings, low racemization.[5]Contains potentially explosive HOAt.[3]
HCTU Uronium SaltHigher reactivity than HBTU.[3]Contains potentially explosive 6-Cl-HOBt.
COMU Uronium SaltHigh efficiency, safer (Oxyma-based), good solubility.[3]Newer reagent, may be more expensive.
PyBOP Phosphonium SaltHigh coupling efficiency, low racemization.[5]Byproducts can be difficult to remove.
DCC/DIC CarbodiimideInexpensive and widely used.[3]Can cause racemization and side reactions.[3]

Q2: How can I confirm the successful incorporation of my modified amino acid?

Verification of incorporation is a critical step.[] A combination of analytical techniques should be employed.

  • Mass Spectrometry (MS): This is the primary tool for confirming the correct mass of the final peptide, which will reflect the incorporation of the modified amino acid.[17] High-resolution mass spectrometry can provide very accurate mass data.[]

  • Tandem Mass Spectrometry (MS/MS): This technique involves fragmenting the peptide and analyzing the masses of the fragments to confirm the amino acid sequence, including the position of the modified residue.[23]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the crude peptide.[17][24] A shift in the retention time compared to the unmodified peptide can be indicative of successful incorporation.

  • Amino Acid Analysis (AAA): This method provides the relative abundance of each amino acid in the peptide, which can confirm the presence of the modified amino acid if a standard is available.[17]

Q3: What are orthogonal protecting groups and why are they important for modified amino acids?

Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions without affecting each other.[20] This is crucial when synthesizing complex peptides with modified amino acids for several reasons:

  • Site-Specific Modification: Orthogonal protecting groups allow for the selective deprotection of a specific functional group on a modified amino acid side chain while the peptide is still on the resin.[15] This enables site-specific modifications such as labeling with fluorophores, biotin, or other molecules.[25][26]

  • Preventing Unwanted Side Reactions: By protecting reactive functionalities on the modified amino acid side chain, you prevent them from participating in unwanted side reactions during the peptide synthesis cycles.[15]

  • Facilitating Complex Peptide Architectures: Orthogonal protecting groups are essential for the synthesis of branched or cyclic peptides, where specific side chains need to be deprotected for cyclization or branching while others remain protected.[26]

Orthogonal_Protecting_Groups

Q4: How should I approach the purification of a long, modified peptide?

The purification of long, modified peptides can be challenging due to their potential for aggregation and the presence of closely related impurities.[27][28] A multi-step purification strategy is often necessary.

  • Crude Peptide Precipitation and Washing: After cleavage from the resin, precipitate the crude peptide in cold diethyl ether to remove many of the small molecule scavengers and byproducts.[29]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse of peptide purification.[30]

    • Column Choice: For long or hydrophobic peptides, a C4 or C8 stationary phase may be more suitable than the standard C18.[29]

    • Gradient Optimization: A shallow gradient of the organic solvent (typically acetonitrile) is often required to achieve good separation of the target peptide from closely eluting impurities.[29]

  • Ion-Exchange Chromatography (IEX): If RP-HPLC does not provide sufficient purity, IEX can be a valuable orthogonal purification step.[27][28][31] It separates peptides based on their net charge, which is determined by the amino acid composition and the pH of the mobile phase.

  • Size-Exclusion Chromatography (SEC): SEC can be used to remove aggregates or for buffer exchange.[28]

Peptide_Purification_Workflow

Section 3: Experimental Protocols

Protocol for a "Double Coupling" Cycle

This protocol is recommended for the incorporation of sterically hindered or aggregation-prone amino acids.

  • First Coupling:

    • Swell the peptide-resin in DMF.

    • Deprotect the Nα-Fmoc group with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Prepare the activated amino acid solution: Dissolve the Fmoc-protected modified amino acid (3-5 equivalents), coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF.

  • Second Coupling:

    • Prepare a fresh solution of the activated amino acid as described above.

    • Add the fresh solution to the same resin and couple for another 1-2 hours.

    • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

    • Wash the resin with DMF.

Protocol for a Test Cleavage and Analysis

Before cleaving the entire batch of peptide-resin, a small-scale test cleavage is prudent to confirm the success of the synthesis.[8]

  • Sample Preparation:

    • Take a small amount of the dried peptide-resin (10-20 mg) and place it in a microcentrifuge tube.

  • Cleavage:

    • Add a cleavage cocktail appropriate for your protecting group strategy (e.g., for Fmoc/tBu, a common cocktail is 95% TFA, 2.5% water, 2.5% triisopropylsilane). Use approximately 200 µL of the cocktail.[8]

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional mixing.[8]

  • Peptide Precipitation:

    • Filter the cleavage mixture away from the resin beads.

    • Precipitate the peptide by adding the cleavage mixture to a 10-fold volume of cold diethyl ether.[8]

  • Isolation and Analysis:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the pellet with more cold ether.

    • Allow the peptide to air dry.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by mass spectrometry and analytical HPLC.

References

  • Corden Pharma. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts. [Link]

  • Albericio, F., & Carpino, L. A. (n.d.). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Behrendt, R., et al. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • Otsuka, T., et al. (2013, February 5). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry. [Link]

  • Tashima, Y., et al. (n.d.). Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. PMC. [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • CSBio. (n.d.). Peptide Secondary Structure Prediction: Aggregation Risks. [Link]

  • Abyntek Biopharma. (2024, April 18). What is the production process of modified peptides?. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Bio-Works. (n.d.). Purification of peptides by cation exchange chromatography. [Link]

  • ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. [Link]

  • Bio-synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development. [Link]

  • International Journal of Medical Sciences. (2013, February 13). SPPS Resins Impact the PNA-Syntheses' Improvement. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. [Link]

  • Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]

  • Master Organic Chemistry. (2019, February 15). Synthesis of Peptides. [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. [Link]

  • RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

  • Novabiochem. (n.d.). Comparative study of conventional and microwave assisted synthesis. [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. [Link]

  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. [Link]

  • Merck. (n.d.). Novabiochem® Coupling reagents. [Link]

  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. [Link]

  • Luxembourg Bio Technologies. (2011, October 20). Microwave heating in solid-phase peptide synthesis. [Link]

Sources

Managing challenges in the synthesis of complex crotonylated peptide sequences.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting & Optimization of Histone Lysine Crotonylation (Kcr) on Solid Phase Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Michael Addition" Trap

The synthesis of crotonylated peptides (e.g., Histone H3K18cr) presents a unique chemical conflict. The crotonyl group contains an


-unsaturated carbonyl, which acts as a Michael acceptor .

In standard Solid Phase Peptide Synthesis (SPPS), the removal of the Fmoc group typically uses piperidine (a secondary amine).[1][2] Piperidine is a strong nucleophile that will attack the double bond of the crotonyl group, resulting in a permanent piperidine adduct (+85 Da) .

This guide provides the modified protocols required to bypass this side reaction while maintaining high coupling efficiency for complex sequences.

Module 1: Critical Workflow & Decision Logic

Before starting synthesis, you must select a deprotection strategy based on the position of the Crotonyl-Lysine in your sequence.

CrotonylLogic start Start: Fmoc-Lys(Cro)-OH Coupling pos_check Is Lys(Cro) the N-terminal residue? start->pos_check yes_term YES: Final Step pos_check->yes_term Yes no_term NO: Sequence Continues pos_check->no_term No standard_cleave Standard TFA Cleavage (No piperidine exposure) yes_term->standard_cleave deprotect_decision Select Fmoc Removal Strategy for Subsequent Residues no_term->deprotect_decision strat_A Strategy A: Modified Piperidine (Short Bursts) deprotect_decision->strat_A strat_B Strategy B: DBU/Piperidine (Non-Nucleophilic Base) deprotect_decision->strat_B risk_A Risk: Moderate Requires strict timing strat_A->risk_A risk_B Risk: Low Best for long sequences strat_B->risk_B

Figure 1: Decision logic for selecting the appropriate deprotection strategy to prevent Michael addition during chain elongation.

Module 2: Optimized Experimental Protocols

Protocol A: Incorporation of Fmoc-Lys(Cro)-OH

Use this protocol for the specific coupling of the modified lysine.

  • Reagents:

    • Building Block: Fmoc-Lys(Cro)-OH (Commercially available or synthesized via crotonic anhydride).

    • Activator: HATU or DIC/HOBt (PyBOP is acceptable).

    • Base: DIEA (Diisopropylethylamine).[3]

  • Stoichiometry: Use 3.0 equivalents relative to resin loading.

  • Coupling Time: 2 hours at Room Temperature (RT).

  • Monitoring: Kaiser Test (Qualitative) or Chloranil Test (if coupling to secondary amine).

    • Note: The crotonyl group is stable to standard coupling conditions.

Protocol B: The "Safe" Fmoc Deprotection (Post-Crotonylation)

CRITICAL: Once Lys(Cro) is installed, you must alter your deprotection cocktail for all subsequent amino acids.

Option 1: The Short-Burst Method (Standard Equipment) Best for short sequences (<15 AA) following the modification.

  • Cocktail: 20% Piperidine in DMF.[2][4]

  • Modification: Instead of the standard 2 x 10 min, use 2 x 3 min .

  • Wash: Extensive DCM/DMF washing immediately after draining.

  • Rationale: Kinetic control.[5] The Fmoc removal (E1cB elimination) is faster than the Michael addition.

Option 2: The DBU Method (Recommended for Complex/Long Sequences) Best for minimizing contact with nucleophiles.

  • Cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

  • Time: 2 x 5 min.

  • Rationale: DBU is a non-nucleophilic base; it removes Fmoc but cannot attack the crotonyl double bond. The small amount of piperidine (2%) acts as a scavenger for the dibenzofulvene (DBF) byproduct without reaching concentrations high enough to cause significant adduct formation [1, 2].

Module 3: Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseDiagnostic CheckCorrective Action
Mass Shift +85 Da Piperidine Adduct. Michael addition occurred during Fmoc removal.[4]Check MS for

.
Irreversible. Resynthesize using Protocol B (Option 2).
Mass Shift +68 Da Correct Modification. This is the Crotonyl group (

).
N/AProceed. This is the target.
Mass Shift +42 Da Acetylation. Contamination with acetic anhydride (capping reagent).Check if capping was performed before Lys(Cro) coupling.Ensure Lys(Cro) coupling is complete (double couple) before capping unreacted sites.
Low Solubility / Aggregation Hydrophobic nature of the crotonyl group + peptide length.HPLC peak broadening.Use Magic Mixture (DCM/DMF/NMP) or elevate temp to 40°C (Caution: Heat increases Michael addition risk).
Data Visualization: Mass Spectrometry Fingerprint

When analyzing your crude peptide, use this reference table to identify the acyl modification status.

ModificationFormula AddedMass Shift (

Da)
Risk Factor
Acetyl

+42.01Low
Propionyl

+56.03Low
Crotonyl

+68.03 High (Michael Acceptor)
Butyryl

+70.04Low (Isobaric confusion possible)
Piperidine Adduct

+153.1 (Total shift from unmodified)Fatal Error

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use hydroxylamine to reverse the piperidine adduct? A: No. Unlike some ester-based side reactions, the Michael addition of piperidine to the crotonyl alkene forms a stable C-N bond. It is effectively irreversible under standard peptide conditions. Prevention is the only cure.

Q2: I am seeing a peak at +70 Da instead of +68 Da. Is my crotonyl group reduced? A: It is possible. If you used catalytic hydrogenation (e.g., Pd/C) to remove other protecting groups (like Alloc), you might have reduced the crotonyl double bond to a butyryl group (


). Avoid reducing conditions after installing the crotonyl group.

Q3: Why not use DBU alone (without 2% Piperidine)? A: DBU removes the Fmoc group efficiently but does not scavenge the reactive dibenzofulvene (DBF) byproduct. Without a scavenger, DBF can re-attach to the free amine or polymerize on the resin. The 2% piperidine (or alternatively 5% piperazine) acts as a "sacrificial" scavenger [3].

Q4: Is the crotonyl group stable in TFA cleavage cocktails? A: Yes. The crotonyl amide bond is stable in standard TFA/TIS/Water cocktails (e.g., 95:2.5:2.5). However, avoid cocktails containing thiols (EDT) if possible, or keep cleavage times short, as thiols are also nucleophiles that could theoretically undergo Michael addition, although this is kinetically slower than amine addition [4].

References

  • Tang, S., et al. (2011). Identification and characterization of histone marks. Nature Chemical Biology , 7, 476-484. Link

  • Hester, I. C., et al. (2025). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Peptide Chemistry , Technical Bulletin. Link

  • Ralhan, K., et al. (2015).[2] Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in SPPS.[2][5] RSC Advances , 5, 104417–104425.[2] Link

  • Li, X., et al. (2014).[6] Functions and mechanisms of lysine crotonylation. Journal of Molecular Cell Biology , 6(5), 375-385. Link

Sources

Validation & Comparative

A Comparative Guide to the NMR and Mass Spectrometry Characterization of Fmoc-Lys(Crotonyl)-OH

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of peptide therapeutics and chemical biology, the site-specific incorporation of post-translationally modified amino acids is a critical strategy for enhancing peptide stability, modulating biological activity, and introducing novel functionalities. Among these modifications, lysine crotonylation has emerged as a significant epigenetic mark and a target for therapeutic intervention. This guide provides an in-depth technical comparison of the analytical characterization of Nα-Fmoc-Nε-crotonyl-L-lysine (Fmoc-Lys(Crotonyl)-OH), a key building block for the synthesis of crotonylated peptides. We will compare its expected spectral features with those of other commonly used orthogonally protected lysine derivatives: Fmoc-Lys(Boc)-OH, Fmoc-Lys(Ac)-OH, and Fmoc-Lys(ivDde)-OH.

This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) to provide a framework for the unambiguous identification and quality control of these essential reagents.

Introduction: The Significance of Lysine Crotonylation

Lysine crotonylation is a recently discovered post-translational modification that plays a crucial role in the regulation of chromatin dynamics and gene expression. The introduction of the short, unsaturated crotonyl group on the ε-amino group of lysine neutralizes its positive charge and introduces a unique structural motif. To study the functional implications of this modification, synthetic peptides containing crotonyllysine are indispensable tools. The synthesis of such peptides relies on the use of well-characterized, orthogonally protected building blocks like Fmoc-Lys(Crotonyl)-OH.

Accurate characterization of these building blocks is paramount to ensure the fidelity of peptide synthesis and the reliability of subsequent biological assays. NMR and mass spectrometry are the cornerstones of this characterization, providing detailed information about the molecular structure and purity of the compound.

Comparative Analysis of Lysine Protecting Groups

The choice of a protecting group for the lysine side chain is dictated by the overall synthetic strategy, particularly the desired deprotection conditions. The Fmoc group on the α-amino group is base-labile, and thus the ε-amino protecting group must be stable to basic conditions and removable under orthogonal conditions.

DerivativeMolecular FormulaMolecular Weight ( g/mol )Side-Chain Protecting GroupKey Spectral Features
Fmoc-Lys(Crotonyl)-OH C₂₅H₂₈N₂O₅436.51[1][2][3]CrotonylPresence of vinyl protons and carbons in NMR; characteristic mass of the crotonyl group (68.08 Da).
Fmoc-Lys(Boc)-OH C₂₆H₃₂N₂O₆468.54[4][5]tert-Butoxycarbonyl (Boc)Signature singlet for the tert-butyl group in ¹H NMR; characteristic mass of the Boc group (100.12 Da).
Fmoc-Lys(Ac)-OH C₂₃H₂₆N₂O₅410.46[6]Acetyl (Ac)A sharp singlet for the acetyl methyl group in ¹H NMR; characteristic mass of the acetyl group (42.04 Da).
Fmoc-Lys(ivDde)-OH C₃₄H₄₂N₂O₆574.711-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde)Complex set of signals in the aliphatic region of the NMR spectrum; characteristic mass of the ivDde group (248.32 Da).

NMR Spectroscopy Characterization

NMR spectroscopy provides a detailed fingerprint of a molecule's structure. For Fmoc-protected amino acids, the spectra are typically acquired in deuterated dimethyl sulfoxide (DMSO-d₆), which solubilizes these compounds well.

Fmoc-Lys(Crotonyl)-OH: Expected ¹H and ¹³C NMR Signatures

¹H NMR (Predicted in DMSO-d₆):

  • Fmoc Group: A complex series of multiplets between 7.2 and 7.9 ppm, integrating to 8 protons, and signals for the CH and CH₂ groups of the fluorenyl moiety around 4.2-4.4 ppm.

  • Lysine Backbone: The α-proton (α-H) will appear as a multiplet around 3.8-4.1 ppm. The β, γ, δ, and ε protons of the lysine side chain will resonate as multiplets in the aliphatic region (approximately 1.2-3.1 ppm).

  • Crotonyl Group: This group will introduce two characteristic signals in the vinyl region of the spectrum. The proton attached to the carbonyl group (α-vinyl H) is expected to be a doublet of quartets around 5.8-6.1 ppm, while the other vinyl proton (β-vinyl H) will be a doublet of quartets further downfield, around 6.6-6.9 ppm. The methyl group of the crotonyl moiety will appear as a doublet around 1.8 ppm. The NH proton of the crotonyl amide will be a triplet around 7.8-8.2 ppm.

¹³C NMR (Predicted in DMSO-d₆):

  • Fmoc Group: Characteristic aromatic signals between 120 and 145 ppm, and signals for the CH and CH₂ groups around 47 and 66 ppm.

  • Lysine Backbone: The α-carbon will resonate around 55 ppm, and the side-chain carbons will appear between 22 and 40 ppm. The carboxyl carbon will be in the 173-175 ppm range.

  • Crotonyl Group: The carbonyl carbon of the crotonyl group will be in the range of 165-168 ppm. The two vinyl carbons will be found between 120 and 145 ppm, and the methyl carbon will be around 18 ppm.

Comparison with Alternative Lysine Derivatives (in DMSO-d₆)
  • Fmoc-Lys(Boc)-OH: The most prominent feature is a sharp singlet at approximately 1.38 ppm in the ¹H NMR spectrum, corresponding to the nine equivalent protons of the tert-butyl group. The NH proton of the Boc-carbamate appears as a triplet around 6.7 ppm. In the ¹³C NMR spectrum, the quaternary carbon of the Boc group is observed around 77.5 ppm, and the methyl carbons are around 28.2 ppm.[7][8]

  • Fmoc-Lys(Ac)-OH: A sharp singlet for the acetyl methyl group is expected around 1.7-1.8 ppm in the ¹H NMR spectrum. The amide NH proton will appear as a triplet around 7.7 ppm. The carbonyl carbon of the acetyl group in the ¹³C NMR spectrum will be around 169 ppm, and the methyl carbon around 22.5 ppm.

  • Fmoc-Lys(ivDde)-OH: The ¹H NMR spectrum of this derivative is more complex due to the multiple signals from the ivDde group. It will show singlets for the two methyl groups on the cyclohexane ring, a doublet for the isobutyl methyl groups, and a series of multiplets for the methylene and methine protons.

Mass Spectrometry Characterization

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the accurate mass determination of intact molecules, typically as protonated species [M+H]⁺. Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of these precursor ions.

Fmoc-Lys(Crotonyl)-OH: Expected ESI-MS and MS/MS Fragmentation

ESI-MS: The expected monoisotopic mass of the protonated molecule [M+H]⁺ is 437.2020 Da.

ESI-MS/MS: Collision-induced dissociation (CID) of the [M+H]⁺ ion of Fmoc-Lys(Crotonyl)-OH is expected to yield a series of characteristic fragment ions.

  • Neutral Loss of the Fmoc group: A prominent fragmentation pathway for Fmoc-protected amino acids is the neutral loss of the fluorenylmethoxy group (178.0783 Da) or the entire Fmoc group as dibenzofulvene and CO₂ (222.0783 Da).

  • Fragmentation of the Lysine Side Chain: Cleavage of the amide bond of the crotonyl group can occur.

  • Backbone Fragmentation: Standard b- and y-type ions resulting from the cleavage of the peptide-like amide bond of the Fmoc group can also be observed.

A potential fragmentation pathway for the side chain would involve the loss of the crotonyl group (68.0262 Da) or characteristic fragments from the lysine side chain itself.

Comparative Fragmentation Patterns
  • Fmoc-Lys(Boc)-OH: A dominant fragmentation pathway is the facile neutral loss of isobutylene (56.1260 Da) or the entire Boc group (100.1160 Da) from the precursor ion.

  • Fmoc-Lys(Ac)-OH: Fragmentation will likely involve the neutral loss of the acetyl group as ketene (42.0106 Da).

  • Fmoc-Lys(ivDde)-OH: The fragmentation of the ivDde group is expected to be complex, with multiple potential cleavage sites within the protecting group itself.

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

NMR Sample Preparation and Acquisition

Caption: General workflow for NMR sample preparation and analysis.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the Fmoc-lysine derivative and dissolve it in approximately 0.6 mL of high-purity DMSO-d₆. Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of at least 5 seconds to ensure quantitative integration, and referencing the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to confirm the relative number of protons.

Mass Spectrometry Sample Preparation and Analysis

Caption: General workflow for ESI-MS analysis.

Detailed Steps:

  • Sample Preparation: Prepare a stock solution of the Fmoc-lysine derivative at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilution: Dilute the stock solution to a final concentration of 10-50 µg/mL in a solution of 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.

  • Infusion: Infuse the diluted sample directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated precursor ion [M+H]⁺.

  • MS/MS Analysis: Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID). Optimize the collision energy to obtain a rich fragmentation spectrum.

  • Data Analysis: Analyze the resulting MS/MS spectrum to identify characteristic fragment ions and confirm the structure of the molecule.

Conclusion

The robust characterization of modified amino acid building blocks is a non-negotiable prerequisite for the successful synthesis of complex peptides. This guide has outlined the expected NMR and mass spectrometry signatures of Fmoc-Lys(Crotonyl)-OH and provided a comparative analysis with other commonly used protected lysine derivatives. By understanding the unique spectral features of the crotonyl group and applying the standardized experimental protocols described, researchers can confidently verify the identity and purity of this critical reagent, thereby ensuring the integrity of their synthetic peptides and the reliability of their downstream applications in advancing our understanding of protein function and developing novel therapeutics.

References

  • PubChem. (n.d.). Fmoc-Lys(Boc)-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • Raines Lab. (n.d.). ChemBioChem. University of Wisconsin-Madison. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR studies of dye 1 in DMSO-d6 with increasing amounts of Boc-Lys-OH. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Zhu, Z., Li, Y., Guo, Y., Sun, M., & Zhao, Y. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Indian Journal of Chemistry - Section B, 45(12), 2664-2669. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • SpectraBase. (n.d.). FMOC-LYS-OH. Wiley-VCH GmbH. Retrieved from [Link]

  • Digital CSIC. (2024). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • IRIS Biotech GmbH. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • Puromycin [α-Fmoc-Lys(ε-Ac)]. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR (126MHz, DMSO-d6) spectrum of the reaction mixture obtained.... Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. Retrieved from [Link]

  • Aapptec. (n.d.). Fmoc-Lys(Ac)-OH [159766-56-0]. Retrieved from [Link]

  • Peptides International. (n.d.). Fmoc-Lys(ivDde)-OH; CAS 204777-78-6. Retrieved from [Link]

  • Org Syn#3638. (2021). NMR, qNMR and LC-MS data. Retrieved from [Link]

  • NMR-Bio. (2025). NMR sample preparation guidelines. Retrieved from [Link]

  • PMC. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Electron capture dissociation mass spectrometric analysis of lysine-phosphorylated peptides. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • Peptides International. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. Retrieved from [Link]

  • Peptides International. (n.d.). Fmoc-(FmocHmb)Lys(Boc)-OH. Retrieved from [Link]

  • CEM Corporation. (n.d.). Fmoc-Lys(ivDde)-OH. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-((1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene)amino)hexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Fmoc-Lys(Crotonyl)-OH vs. Fmoc-Lys(Acetyl)-OH: A Functional Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Fmoc-Lys(Crotonyl)-OH and Fmoc-Lys(Acetyl)-OH , focusing on their distinct chemical properties, synthesis requirements, and performance in functional assays.

Executive Summary

While Fmoc-Lys(Acetyl)-OH is the standard for synthesizing probes to study histone acetylation (Kac), Fmoc-Lys(Crotonyl)-OH has emerged as a critical tool for interrogating a distinct axis of epigenetic signaling. The crotonyl group (Kcr) is not merely a "bulky acetyl"; it is a planar, rigid,


-conjugated system  that engages reader proteins (specifically YEATS domains) through unique 

-

-

stacking interactions that acetyl groups cannot replicate. This guide details how to synthesize these probes and use them to differentiate between reader domains and enzymatic activities.

Chemical & Structural Specifications

The fundamental difference lies in the side-chain physics. Acetyl is tetrahedral and flexible; crotonyl is planar and rigid. This structural divergence dictates their behavior in binding pockets.

FeatureFmoc-Lys(Acetyl)-OHFmoc-Lys(Crotonyl)-OH
Abbreviation Fmoc-Lys(Ac)-OHFmoc-Lys(Crotonyl)-OH
Post-Translational Modification Acetylation (Kac)Crotonylation (Kcr)
Side Chain Structure Methyl ketone (Flexible)

-unsaturated carbonyl (Rigid, Planar)
Electronic Character Polar, H-bond acceptorHydrophobic,

-conjugated system
Primary Interaction Mode Hydrogen bonding (e.g., with Asn in Bromodomains)

-

Stacking (e.g., with Phe/Trp in YEATS)
Steric Bulk LowMedium (Extended 4-carbon chain)
Chemical Stability HighReactive alkene (Susceptible to Michael addition)
Structural Visualization

The diagram below illustrates the chemical flow from the Fmoc-building block to the functional probe, highlighting the critical structural difference (Planar vs. Tetrahedral).

ChemicalStructure cluster_Ac Acetyl (Kac) cluster_Cr Crotonyl (Kcr) Fmoc Fmoc-Protection Lys Lysine Backbone Fmoc->Lys Ac_Group Acetyl Group (CH3-CO-) Lys->Ac_Group Standard Coupling Cr_Group Crotonyl Group (CH3-CH=CH-CO-) Lys->Cr_Group Standard Coupling Ac_Prop Tetrahedral Flexible H-Bond Driven Ac_Group->Ac_Prop Cr_Prop Planar / Rigid Pi-Conjugated Hydrophobic Cr_Group->Cr_Prop

Caption: Structural divergence of Acetyl vs. Crotonyl groups determining downstream functional interactions.

Synthesis & Handling: The "Expertise" Protocol

Solid Phase Peptide Synthesis (SPPS)

Both derivatives are compatible with standard Fmoc SPPS protocols (HBTU/DIEA or DIC/Oxyma activation). However, the crotonyl group requires specific handling precautions due to the presence of the alkene double bond.

Critical Warning: The TCEP Hazard

Do NOT use TCEP (Tris(2-carboxyethyl)phosphine) with Crotonyl peptides.

  • Mechanism: The crotonyl group is an

    
    -unsaturated carbonyl. TCEP is a potent nucleophilic phosphine. It undergoes a Michael addition  across the crotonyl double bond, forming a stable covalent adduct (+250 Da mass shift).
    
  • Alternative: Use DTT (Dithiothreitol) or

    
    -Mercaptoethanol  for reducing disulfide bonds in crotonyl-containing peptides. These thiols are much less reactive toward the crotonyl amide than phosphines.
    
Optimized Coupling Protocol
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Coupling: Use 4 equivalents of Fmoc-AA, 3.9 eq HBTU, and 8 eq DIEA in DMF.

  • Time: 45–60 minutes at Room Temperature. Double coupling is recommended for the modified lysine to ensure high yield.

  • Deprotection: 20% Piperidine in DMF (Standard). The crotonyl group is stable to piperidine.

  • Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O.[1]

    • Note: Avoid high concentrations of EDT (Ethanedithiol) if possible. While the crotonyl amide is relatively resistant to thiol addition compared to crotonyl esters, minimizing thiol exposure during cleavage reduces the risk of side reactions.

Functional Assay Comparison

A. Reader Domain Selectivity: Bromodomains vs. YEATS

This is the primary functional assay distinction. Acetyl-lysine is the canonical ligand for Bromodomains, while Crotonyl-lysine is the preferred ligand for the YEATS domain family.

Reader FamilyPrimary LigandMechanism of RecognitionKey Residues
Bromodomains (e.g., BRD4)Kac Anchored by H-bond to Asn; hydrophobic pocket is "end-capped" (sterically excludes longer acyls).Asn140 (BRD4)
YEATS Domains (e.g., AF9, ENL)Kcr

-

-

Stacking
. The planar crotonyl group is sandwiched between two aromatic rings.
Phe59, Tyr78 (AF9)

Experimental Insight: In a Fluorescence Polarization (FP) assay, an AF9 YEATS domain will bind an H3K9cr peptide with 2–5 fold higher affinity (


) than the corresponding H3K9ac peptide. Conversely, most Bromodomains will show negligible binding to Kcr.
B. Eraser Selectivity: HDACs vs. Sirtuins

The rigid structure of crotonyl-lysine alters enzymatic turnover rates significantly compared to acetyl-lysine.

  • HDAC3 (Class I): Binds Kcr with nanomolar affinity (very low

    
    ) but has a very slow turnover rate (
    
    
    
    ).
    • Result: Kcr acts as a competitive inhibitor of HDAC3, potentially stalling the enzyme on chromatin.

  • Sirtuins (Class III): SIRT1, SIRT2, and SIRT3 possess robust decrotonylase activity. SIRT3 specifically recognizes the crotonyl group via

    
    -stacking interactions in its hydrophobic pocket.
    

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the selectivity of a Reader Domain (e.g., AF9 YEATS) for Kcr vs. Kac.

Materials:

  • Probe: FITC-Ahx-H3(1-15)K9cr (synthesized using Fmoc-Lys(Crotonyl)-OH).

  • Control Probe: FITC-Ahx-H3(1-15)K9ac.

  • Protein: Recombinant AF9 YEATS domain.

Steps:

  • Dilution: Prepare a serial dilution of the YEATS protein (0 µM to 100 µM) in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Incubation: Add FITC-peptide probe to a final concentration of 10–50 nM.

  • Equilibrium: Incubate for 30 minutes at RT in a black 384-well plate.

  • Measurement: Read FP (Ex 485 nm / Em 528 nm).

  • Analysis: Plot mP vs. [Protein]. Fit to a one-site binding model to determine

    
    .
    
    • Expected Result: Kcr probe

      
      ; Kac probe 
      
      
      
      .
Protocol 2: Peptide Pull-Down Assay

Objective: Identify endogenous complexes that bind Kcr.

  • Immobilization: Conjugate Biotin-H3K9cr (and Biotin-H3K9ac control) to Streptavidin-Agarose beads.

  • Lysis: Prepare nuclear lysate from HeLa or HEK293T cells.

    • Critical: Use a buffer without DTT/TCEP initially if possible, or keep reducing agents low to prevent any risk to the bait (though biotin-streptavidin is robust).

  • Binding: Incubate lysate with beads for 4 hours at 4°C.

  • Washing: Wash 3x with High Salt Buffer (300 mM NaCl) to remove non-specific binders.

  • Elution: Boil in SDS-PAGE loading buffer.

  • Western Blot: Probe for AF9 or ENL (should enrich in Kcr pull-down) vs. BRD4 (should enrich in Kac pull-down).

Interaction Network Visualization

The following diagram maps the functional relationships between the probes and their biological effectors.

FunctionalAssays Kac_Probe Fmoc-Lys(Acetyl) Probe Bromodomain Bromodomain (e.g., BRD4) Kac_Probe->Bromodomain High Affinity (H-Bonding) YEATS YEATS Domain (e.g., AF9, ENL) Kac_Probe->YEATS Low Affinity HDAC HDAC3 (Class I) Kac_Probe->HDAC High Turnover (Deacetylation) Kcr_Probe Fmoc-Lys(Crotonyl) Probe Kcr_Probe->Bromodomain No Binding (Steric Clash) Kcr_Probe->YEATS High Affinity (Pi-Pi Stacking) Kcr_Probe->HDAC Tight Binding / Slow Turnover (Competitive Inhibition) Sirtuin SIRT1/2/3 (Class III) Kcr_Probe->Sirtuin Substrate (Decrotonylation)

Caption: Interaction network showing the differential specificity of Acetyl vs. Crotonyl probes for Readers and Erasers.

References

  • Li, Y., et al. (2016). Molecular Coupling of Histone Crotonylation and Active Transcription by AF9 YEATS Domain. Molecular Cell. Link

  • Tan, M., et al. (2011). Identification of 67 Histone Marks and Histone Lysine Crotonylation as a New Type of Histone Modification. Cell. Link

  • Sabari, B. R., et al. (2015). Intracellular Crotonyl-CoA Stimulates Transcription through p300-Catalyzed Histone Crotonylation. Molecular Cell. Link

  • Madsen, A. S., & Olsen, C. A. (2012). Chemical Probing of the Human Sirtuin 5 Acylome. (Context on Sirtuin selectivity). Link

  • Wilkins, B. J., et al. (2015). A Chemical Probe for Protein Crotonylation. (Details TCEP reaction with crotonyl). ACS Chemical Biology. Link

Sources

A comparative analysis of different protecting groups for crotonylated lysine.

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Protecting Group Strategies for the Synthesis of Crotonylated Peptides

Introduction: The Chemical Challenge of Lysine Crotonylation

Lysine crotonylation (Kcr) is a critical post-translational modification (PTM) enriched at active gene promoters, playing a profound role in epigenetic transcription regulation[1]. For researchers investigating reader domains (e.g., YEATS domains) or eraser enzymes (e.g., Sirtuins), access to homogeneously modified, site-specific crotonylated peptides is non-negotiable[2],[3].

However, synthesizing these peptides via Solid-Phase Peptide Synthesis (SPPS) presents a unique chemical challenge. The crotonyl group features an


-unsaturated carbonyl. This conjugated double bond is highly electrophilic at the 

-carbon, making it uniquely susceptible to nucleophilic attack via 1,4-conjugate addition (Michael addition)[4]. As a Senior Application Scientist, I frequently see peptide syntheses fail not during the coupling phase, but because the chosen protecting group strategy inadvertently destroys the crotonyl double bond during deprotection.

This guide objectively compares the two primary strategies for Kcr peptide synthesis—direct incorporation versus orthogonal on-resin modification—and analyzes the causality behind protecting group selection.

Strategic Overview: Direct vs. Orthogonal Synthesis

Workflow Start Peptide Synthesis (SPPS) Direct Direct Incorporation (Fmoc-Lys(crotonyl)-OH) Start->Direct Orthogonal Orthogonal Protection (e.g., Fmoc-Lys(Mtt)-OH) Start->Orthogonal Direct_Step Standard SPPS Elongation Direct->Direct_Step Ortho_Step1 Standard SPPS Elongation Orthogonal->Ortho_Step1 Cleavage Global Cleavage (TFA/TIPS/H2O - Avoid EDT!) Direct_Step->Cleavage Ortho_Step2 Selective Deprotection (e.g., 1% TFA for Mtt) Ortho_Step1->Ortho_Step2 Ortho_Step3 On-Resin Crotonylation (Crotonic Acid, DIC/Oxyma) Ortho_Step2->Ortho_Step3 Ortho_Step3->Cleavage Product Crotonylated Peptide Cleavage->Product

Workflow comparison of direct incorporation versus orthogonal on-resin synthesis of Kcr peptides.

In-Depth Analysis of Protecting Group Strategies

The Pre-Installed Approach: Fmoc-Lys(crotonyl)-OH

The most straightforward method is utilizing the commercially available building block Fmoc-Lys(crotonyl)-OH.

  • Mechanism: The crotonyl modification is already present on the

    
    -amine. The amino acid is coupled using standard HBTU/DIPEA or DIC/Oxyma chemistry.
    
  • The Causality of Failure: While simple, this approach exposes the crotonyl double bond to every subsequent step of the SPPS process. The primary risk occurs during global cleavage. Standard cleavage cocktails often use Ethanedithiol (EDT) as a carbocation scavenger. Thiols are potent nucleophiles that readily undergo spontaneous Michael addition with crotonyl groups[4]. If EDT is used, the final product will be heavily contaminated with thiol-adducts.

  • Verdict: Excellent for simple peptides with a single Kcr site, provided a thiol-free cleavage cocktail (e.g., TFA/TIPS/H2O) is strictly utilized[1].

The Hydrazine-Labile Approach: Fmoc-Lys(ivDde)-OH

For on-resin crotonylation, the


-amine of the target lysine must be orthogonally protected. The ivDde group is highly stable to standard Fmoc deprotection (20% piperidine) and is selectively cleaved by 2-4% hydrazine[5].
  • The Causality of Failure: Hydrazine is an alpha-effect nucleophile. If you are synthesizing a peptide with multiple crotonylation sites sequentially, or if you are removing an ivDde group in the presence of an already installed Kcr residue, the hydrazine will attack the

    
    -unsaturated amide of the existing crotonyl group.
    
  • Verdict: Not recommended for complex crotonylated peptides due to the high risk of irreversible conjugate addition.

SideReaction Crotonyl Crotonylated Lysine (α,β-unsaturated amide) Intermediate Nucleophilic Attack (1,4-Conjugate Addition) Crotonyl->Intermediate Hydrazine Hydrazine (NH2-NH2) (from ivDde cleavage) Hydrazine->Intermediate Nucleophile Ruined Hydrazinyl-butyryl Lysine (Loss of Crotonyl Mark) Intermediate->Ruined Irreversible

Mechanism of hydrazine-induced Michael addition destroying the crotonyl double bond during SPPS.

The Hyper-Acid Labile Approach: Fmoc-Lys(Mtt)-OH (Recommended)

The 4-methyltrityl (Mtt) group is cleaved by highly dilute acid (1-2% TFA in DCM).

  • Mechanism: Dilute acid selectively removes the Mtt group while leaving the peptide anchored to standard resins (like Wang or Rink Amide) and leaving standard tBu-based side-chain protecting groups intact.

  • The Causality of Success: This method entirely avoids the use of nucleophiles like hydrazine or thiols. The crotonyl group is highly stable to dilute TFA. Furthermore, the cleavage of Mtt is self-validating (see protocol below).

  • Verdict: The gold standard for synthesizing multi-crotonylated peptides or peptides requiring complex orthogonal modifications.

The Palladium-Labile Approach: Fmoc-Lys(Alloc)-OH

The allyloxycarbonyl (Alloc) group is cleaved via Pd(PPh3)4 catalysis using a scavenger like phenylsilane.

  • Verdict: While completely orthogonal to Fmoc and Boc chemistry, the required reducing environment (phenylsilane) poses a theoretical risk of reducing the crotonyl double bond. It should only be used if Mtt is incompatible with the synthesis strategy.

Quantitative Comparison of Protecting Groups

Protecting GroupCleavage ReagentOrthogonalityRisk to Crotonyl BondCost / EfficiencyBest Use Case
Fmoc-Lys(Crotonyl)-OH None (Pre-installed)N/AHigh (If EDT is used in global cleavage)High CostSingle Kcr site; simple sequences.
Fmoc-Lys(Mtt)-OH 1-2% TFA in DCMFmoc, tBuNone Low CostMulti-Kcr sites; complex epigenetics probes.
Fmoc-Lys(ivDde)-OH 2-4% HydrazineFmoc, tBu, AllocCRITICAL (Hydrazine Michael addition)Medium CostAvoid if Kcr is already present on the chain.
Fmoc-Lys(Alloc)-OH Pd(PPh3)4, PhSiH3Fmoc, tBu, MttModerate (Potential reduction by silanes)High CostWhen Mtt is incompatible with the resin.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Physical or colorimetric changes confirm the success of each step, eliminating guesswork.

Protocol 1: On-Resin Crotonylation via Mtt Deprotection

Use this protocol when utilizing Fmoc-Lys(Mtt)-OH to avoid nucleophilic damage to the peptide.

  • Resin Swelling: Swell the peptide-resin (synthesized up to the final amino acid, with the N-terminal Fmoc removed or protected as Boc) in Dichloromethane (DCM) for 20 minutes.

  • Mtt Cleavage (Self-Validating Step):

    • Prepare a solution of 1% TFA and 2% Triisopropylsilane (TIPS) in DCM.

    • Add 5 mL of this solution to the resin and shake for 2 minutes.

    • Validation: The solution will immediately turn bright yellow . This is the physical manifestation of the released 4-methyltrityl cation.

    • Drain and repeat the treatment 5 to 8 times. The reaction is definitively complete when the drained solution remains completely colorless .

  • Neutralization: Wash the resin with DCM (3x), then neutralize the TFA salt by washing with 5% DIPEA in DMF (3 x 2 mins). Wash thoroughly with DMF (5x).

  • On-Resin Crotonylation (Self-Validating Step):

    • Prepare a coupling cocktail of Crotonic Acid (5 eq), DIC (5 eq), and Oxyma Pure (5 eq) in DMF.

    • Add to the resin and agitate for 2 hours at room temperature.

    • Validation: Perform a Kaiser (Ninhydrin) test on a few resin beads. A yellow/colorless result validates that 100% of the

      
      -amines have been successfully crotonylated. A blue result indicates incomplete acylation; repeat the coupling step.
      
Protocol 2: Global Cleavage of Crotonylated Peptides

Crucial: You must avoid thiol-based scavengers to prevent the destruction of the crotonyl double bond.

  • Preparation: Wash the fully synthesized, crotonylated peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare Reagent B (or a similar thiol-free cocktail): 95% TFA, 2.5% TIPS, and 2.5% Water[1]. Do not use Ethanedithiol (EDT).

  • Execution: Incubate the resin with the cocktail for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge, wash the pellet with ether twice, and dry. The peptide is now ready for LC-MS verification and preparative HPLC purification[1].

References

  • Chen, P. R., et al. (2015). Chemical biology approaches for studying posttranslational modifications. NIH PubMed Central. Available at:[Link]

  • Li, X., et al. (2023). Reading and erasing of histone crotonyllysine mimics by the AF9 YEATS domain and SIRT2 deacylase. ResearchGate. Available at:[Link]

  • Feldman, J. L., et al. (2015). Kinetic and Structural Basis for Acyl-Group Selectivity and NAD+ Dependence in Sirtuin-Catalyzed Deacylation. Biochemistry - ACS Publications. Available at:[Link]

  • Zhao, Y., et al. (2025). Ketone Bodies-mediated Cysteine Modifications Discovered by Chemical Proteomics. bioRxiv. Available at:[Link]

  • Bao, X., et al. (2014). Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. eLife (PMC). Available at:[Link]

Sources

Epigenetic Profiling: Assessing the Biological Activity of Crotonylated vs. Unmodified Synthetic Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Lysine crotonylation (Kcr) is a highly conserved, enzymatically regulated epigenetic modification that plays a critical role in active gene transcription[1]. Structurally distinct from lysine acetylation (Kac), Kcr features a rigid, planar, α,β-unsaturated hydrocarbon chain. This unique topology dictates specialized protein-protein interactions, requiring distinct "reader" domains for recognition and specific "eraser" enzymes for removal. For drug development professionals and epigenetic researchers, accurately assessing the biological activity of crotonylated peptides against their unmodified counterparts is a foundational step in characterizing these pathways and screening potential inhibitors.

Mechanistic Context: Writers, Readers, and Erasers

The biological activity of a crotonylated peptide is primarily evaluated by its affinity for reader proteins and its susceptibility to eraser enzymes. For instance, the AF9 YEATS domain has emerged as a preferential reader of Kcr over Kac. This preference is driven by a robust π-π-π stacking mechanism, wherein the electron-rich double bond of the crotonyl group is sandwiched between conserved aromatic residues (such as Phe59 and Tyr78 in AF9)[2]. Conversely, eraser enzymes like SIRT3 catalyze the NAD+-dependent decrotonylation of these residues, reverting them to their unmodified state[3].

Pathway CrotonylCoA Crotonyl-CoA (Metabolite Donor) Writer p300/CBP (Writer Enzyme) CrotonylCoA->Writer Acyl source Crotonylated Crotonylated Peptide (e.g., H3K9cr) Writer->Crotonylated Catalysis Unmodified Unmodified Peptide (e.g., H3K9) Unmodified->Crotonylated Crotonylation by Writer Crotonylated->Unmodified Decrotonylation Reader AF9 YEATS Domain (Reader Protein) Crotonylated->Reader High-affinity binding (π-π-π stacking) Transcription Active Gene Transcription Reader->Transcription Chromatin remodeling Eraser SIRT3 / HDACs (Eraser Enzymes) Eraser->Unmodified NAD+-dependent hydrolysis

Fig 1. Histone crotonylation pathway detailing writer, reader, and eraser dynamics.

Experimental Rationale: Why Synthetic Peptides?

To isolate the biophysical and biochemical effects of Kcr, synthetic peptides offer a highly controlled, reductionist model. Using full-length histones extracted from cells introduces confounding variables such as adjacent, off-target PTMs (e.g., methylation or phosphorylation) that can alter reader binding affinity. By utilizing highly purified (>95%) synthetic peptides—specifically comparing unmodified, acetylated, and crotonylated states at exact residues (e.g., H3K9 or H3K18)—we establish a definitive baseline for structure-activity relationships[4].

Workflow Synth Synthetic Peptide Library (Unmodified vs. Kcr) QC HPLC/MS Quality Control (>95% Purity Required) Synth->QC Split Assay Divergence QC->Split Binding Isothermal Titration Calorimetry (AF9 YEATS Domain) Split->Binding Reader Assessment Enzymatic LC-MS Kinetic Assay (SIRT3 Eraser) Split->Enzymatic Eraser Assessment DataBind Thermodynamic Profile (Kd, ΔH, -TΔS) Binding->DataBind Data Output DataEnz Catalytic Efficiency (kcat/Km) Enzymatic->DataEnz Data Output

Fig 2. Parallel workflows for thermodynamic binding and LC-MS enzymatic assays.

Protocol 1: Thermodynamic Profiling of Reader Binding via ITC

Expertise & Experience: While Surface Plasmon Resonance (SPR) is excellent for high-throughput kinetic screening, Isothermal Titration Calorimetry (ITC) is the gold standard for comparing Kcr to unmodified peptides. Why? Because the binding of Kcr to YEATS domains is heavily driven by enthalpy (due to the unique π-π-π stacking) and desolvation entropy[4]. ITC directly measures these thermodynamic drivers (ΔH and -TΔS), providing mechanistic proof of how the modification enhances affinity, rather than just reporting a Kd value.

Self-Validating Methodology:

  • Sample Preparation: Dialyze the purified AF9 YEATS domain and dissolve the synthetic peptides (Unmodified H3K9, H3K9ac, and H3K9cr) in the exact same buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl). Causality: Even minor buffer mismatches generate massive heats of dilution that mask the true binding isotherm.

  • Instrument Setup: Load 50 μM of the AF9 YEATS protein into the calorimetric cell. Load 1 mM of the target peptide into the injection syringe.

  • Titration Parameters: Perform 20 sequential injections of 2 μL peptide at 25°C. Enforce a 120-second interval between injections to allow the thermal baseline to fully stabilize.

  • Self-Validation Controls:

    • Baseline Control: Titrate the peptide into a buffer-only cell to calculate and subtract the background heat of dilution.

    • Specificity Control: Run the H3K9cr peptide against an AF9 Y78A mutant. The mutation of this critical aromatic residue should abolish binding, self-validating that the measured affinity is entirely dependent on the specific π-π-π stacking mechanism[2].

  • Data Analysis: Fit the integrated heat data to a one-site binding model to extract the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Protocol 2: Kinetic Assessment of Eraser Activity via LC-MS

Expertise & Experience: Many standard deacetylation assays rely on fluorogenic substrates. However, the bulky, rigid nature of the crotonyl group often creates steric hindrance with the attached fluorophore, leading to artifactual enzymatic kinetics. Label-free Liquid Chromatography-Mass Spectrometry (LC-MS) circumvents this by providing an unambiguous, direct measurement of the native unmodified peptide product[3].

Self-Validating Methodology:

  • Reaction Setup: In a 50 μL reaction volume, combine 1 μM of purified SIRT3 enzyme with 50 μM of the synthetic peptide (e.g., H3K4cr or unmodified H3K4) in assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Initiation: Add 1 mM NAD+ to initiate the reaction. Causality: SIRT3 is an NAD+-dependent deacylase; the reaction will not proceed without this co-substrate.

  • Self-Validation Controls:

    • Negative Control 1: Omit NAD+ from the reaction. No decrotonylation should occur, proving the reaction is strictly NAD+-dependent[3].

    • Negative Control 2: Incubate SIRT3 with the unmodified peptide. This ensures the enzyme preparation does not contain contaminating non-specific proteases that might degrade the substrate.

    • Mutant Control: Utilize the catalytically inactive SIRT3 H248Y mutant to confirm the observed hydrolysis is driven by the specific active site[3].

  • Quenching: After 30 minutes of incubation at 37°C, quench the reaction by adding 50 μL of 1% trifluoroacetic acid (TFA) to denature the enzyme.

  • LC-MS Analysis: Inject 10 μL of the quenched reaction onto a C18 analytical column. Monitor the extracted ion chromatograms (EIC) for the mass-to-charge (m/z) ratios corresponding to both the crotonylated substrate and the unmodified product.

  • Quantification: Calculate the decrotonylation efficiency by dividing the area under the curve (AUC) of the unmodified product by the sum of the substrate and product AUCs.

Quantitative Data Comparison

The biological superiority of crotonylated peptides in recruiting specific transcriptional readers is best illustrated when benchmarked against unmodified and acetylated counterparts. The table below summarizes the binding affinities and enzymatic susceptibilities established in the literature[2][3].

Peptide SubstrateAF9 YEATS Binding Affinity (Kd)SIRT3 Decrotonylation ActivityBiological Implication
H3K9 Unmodified Not DetectableN/ABaseline state; no reader recruitment.
H3K9ac (Acetylated) 16.6 μMWeakStandard active mark; moderate reader affinity.
H3K9cr (Crotonylated) 4.6 μMRobust (NAD+-dependent)~3.5-fold higher affinity than Kac; strong transcriptional activation.
H3K18cr (Crotonylated) ~3.0 μMRobust (NAD+-dependent)Preferred binding site for AF9 YEATS domain.

Conclusion

Assessing the biological activity of crotonylated peptides requires a departure from standard Kac protocols. The rigid, bulky nature of Kcr necessitates thermodynamic profiling (ITC) to capture the entropic and enthalpic drivers of reader binding, and label-free LC-MS to accurately measure eraser kinetics without fluorophore-induced steric hindrance. By rigorously comparing synthetic Kcr peptides against unmodified controls within self-validating experimental designs, researchers can confidently map epigenetic signaling pathways and develop targeted therapeutics against YEATS domains and sirtuins.

References

  • Structural Insights into Histone Crotonyl-Lysine Recognition by the AF9 YEATS Domain. nih.gov.
  • Molecular Recognition of Methacryllysine and Crotonyllysine by the AF9 YEATS Domain. mdpi.com.
  • Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. nih.gov.
  • Protein crotonylation: Basic research and clinical diseases. nih.gov.

Sources

Using synthetic crotonylated peptides to validate specific antibodies.

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Validating Anti-Crotonyllysine (Kcr) Antibodies: Why Synthetic Peptides Remain the Gold Standard

Introduction: The Bioanalytical Challenge of Lysine Crotonylation

Lysine crotonylation (Kcr) is a critical post-translational modification (PTM) that regulates active gene transcription and diverse non-histone signaling pathways[1, 2]. However, studying Kcr presents a unique bioanalytical hurdle: the crotonyl group (a 4-carbon chain with a planar double bond) shares high structural homology with other short-chain acylations, including acetylation (Kac, 2-carbon), propionylation (Kpr, 3-carbon), and butyrylation (Kbu, 4-carbon without the double bond).

Because of this structural similarity, pan-specific and site-specific anti-Kcr antibodies are notoriously prone to cross-reactivity. As a Senior Application Scientist, I frequently observe researchers misinterpreting immunoblot or ChIP-seq data due to poorly validated PTM antibodies. This guide objectively compares validation methodologies and provides a self-validating experimental framework using synthetic crotonylated peptides—the undisputed gold standard for proving Kcr antibody specificity.

Comparative Analysis: Synthetic Peptides vs. Alternative Strategies

To validate a PTM-specific antibody, researchers typically choose between genetic knockouts, chemical probes, or synthetic peptides. While all have utility in a broader biological context, only synthetic peptides provide the necessary resolution to prove epitope specificity.

Table 1: Objective Comparison of PTM Antibody Validation Strategies

Validation StrategyMechanism of ActionAdvantagesLimitations for PTM SpecificityVerdict
Synthetic Peptide Libraries Uses synthetic peptides (Kcr, Kac, Kpr, Kbu) with identical flanking sequences to isolate the PTM as the sole variable.Absolute control over the epitope; quantitative measurement of cross-reactivity (IC50).Requires specialized peptide synthesis; does not account for 3D protein folding.Gold Standard. Essential for proving the antibody distinguishes Kcr from Kac/Kpr/Kbu.
Genetic Knockout (e.g., p300) Deletes the acyltransferase responsible for adding the crotonyl group [3].Validates that the antibody signal is dependent on the target enzyme in vivo.Causality Flaw: Enzymes like p300 are promiscuous and catalyze Kac, Kpr, Kbu, and Kcr. Loss of signal does not prove Kcr specificity; it only proves p300 dependence.Insufficient. Good for biological context, useless for proving PTM specificity.
Chemical Probes / Bioorthogonal Labeling Uses reactive phosphine warheads or alkynyl probes to chemically label crotonylated proteins [4].Antibody-independent; excellent for discovering new Kcr sites via LC-MS/MS.Probes can be toxic to live cells; lower sensitivity than optimized immunoaffinity enrichment.Complementary. Validates the presence of Kcr, but does not validate the antibody itself.

The Causality of Specificity: Why We Rely on Synthetic Peptides

The fundamental rule of experimental design is to isolate variables. When validating an anti-Kcr antibody, the independent variable must be the acyl group alone. If you use whole-cell lysates treated with crotonate (a crotonyl-CoA precursor), you inadvertently alter the global metabolic state of the cell, potentially shifting acetylation and butyrylation levels as well.

By synthesizing a peptide library where the sequence (e.g., ARTKQTA-K(cr)-STGGK) remains constant and only the modification at the target lysine changes (Unmodified, Kac, Kpr, Kbu, Kcr), you create a self-validating system. If the antibody binds the Kcr peptide but ignores the Kac and Kbu peptides, you have definitively proven its structural specificity.

Antibody Validation Workflow

G Synth 1. Peptide Synthesis (Kcr, Kac, Kpr, Kbu) DotBlot 2. Dot Blot Array (Qualitative Screen) Synth->DotBlot Immobilize ELISA 3. Competitive ELISA (Quantitative Screen) DotBlot->ELISA Select Clones WB 4. Western Blot (Orthogonal Check) ELISA->WB Confirm IC50 Valid Validated Kcr Antibody WB->Valid Final Approval

Workflow for validating anti-crotonyllysine antibodies using synthetic peptide libraries.

Self-Validating Experimental Protocols

To establish absolute trustworthiness, antibody validation must be both qualitative and quantitative. Below are the field-proven protocols for utilizing synthetic peptides.

Protocol 1: Qualitative Specificity Screening via Peptide Dot Blot Array

Causality Insight: Short synthetic peptides (<15 amino acids) lack the hydrophobic domains necessary to bind reliably to nitrocellulose or PVDF membranes. To prevent false negatives caused by poor peptide retention, always use BSA-conjugated peptides for dot blots.

Step-by-Step Methodology:

  • Preparation: Dilute BSA-conjugated peptides (Unmodified, Kac, Kpr, Kbu, Kcr) in TBS to concentrations of 100 ng/μL, 10 ng/μL, and 1 ng/μL.

  • Immobilization: Spot 1 μL of each dilution onto a dry nitrocellulose membrane. Allow the membrane to air-dry completely for 30 minutes at room temperature to fix the proteins.

  • Blocking: Incubate the membrane in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. Note: Avoid milk, as it contains endogenous acetylated proteins that can cause high background.

  • Primary Antibody: Incubate with the anti-Kcr candidate antibody (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Detection: Wash 3x with TBST, incubate with HRP-conjugated secondary antibody for 1 hour, wash again, and develop using ECL substrate.

Protocol 2: Quantitative Specificity Profiling via Competitive ELISA

Causality Insight: Dot blots are qualitative and highly susceptible to exposure saturation (overexposure can make a 5% cross-reactivity look like 100%). Competitive ELISA provides a precise IC50 value. Pre-incubating the antibody with the free peptide in solution allows the system to reach thermodynamic equilibrium before exposure to the plate-bound antigen, ensuring accurate affinity measurements.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with 100 μL/well of Kcr-BSA conjugate (1 μg/mL in carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST, then block with 3% BSA in PBST for 2 hours at 37°C.

  • Pre-incubation (The Critical Step): In a separate set of tubes, prepare serial dilutions of free competitor peptides (Kcr, Kac, Kpr, Kbu, Unmodified) ranging from 0.1 nM to 10,000 nM. Mix each dilution 1:1 with a fixed concentration of the anti-Kcr antibody. Incubate this mixture for 1 hour at 37°C to reach equilibrium.

  • Binding: Transfer 100 μL of the pre-incubated antibody-peptide mixtures to the coated ELISA plate. Incubate for 1 hour at 37°C.

  • Detection: Wash 5x with PBST. Add HRP-conjugated secondary antibody, incubate for 45 minutes, wash, and add TMB substrate. Stop the reaction with 2M H₂SO₄ and read absorbance at 450 nm.

Data Presentation: Defining "Specific"

A truly specific anti-Kcr antibody should demonstrate at least a 50-fold (preferably >100-fold) difference in IC50 between the target Kcr peptide and the closest structural analog (Kbu or Kpr).

Table 2: Representative Competitive ELISA Data for a High-Quality Anti-Kcr Antibody

Competitor PeptidePeptide Structure at Target LysineIC50 (nM)Cross-Reactivity (%)*
Kcr (Target) 4-carbon, planar double bond12.5100.0%
Kbu 4-carbon, saturated> 2,500< 0.5%
Kpr 3-carbon, saturated> 5,000< 0.25%
Kac 2-carbon, saturated> 10,000< 0.12%
Unmodified Free ε-amino group> 10,000< 0.12%

*Cross-Reactivity (%) is calculated as: (IC50 of Kcr / IC50 of Competitor) × 100.

By adhering to this rigorous, peptide-driven validation framework, researchers can confidently map the crotonylome, knowing their signals represent genuine biological crotonylation rather than off-target acylation noise.

References

  • Tan, M., Luo, H., Lee, S., et al. (2011). "Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification." Cell, 146(6), 1016-1028. Available at:[Link]

  • Wei, W., Liu, X., Chen, J., et al. (2017). "Global profiling of crotonylation on non-histone proteins." Cell Research, 27(7), 898-911. Available at: [Link]

  • Sabari, B. R., Tang, Z., Huang, H., et al. (2015). "Intracellular crotonyl-CoA stimulates transcription through p300-catalyzed histone crotonylation." Molecular Cell, 58(2), 203-215. Available at:[Link]

  • Gao, Y., et al. (2025). "Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells." Chemical Science. Available at:[Link]

Comparative study of lysine crotonylation with other acyl modifications.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lysine crotonylation (Kcr) is a newly characterized post-translational modification (PTM) that is structurally and functionally distinct from the widely studied lysine acetylation (Kac).[1][2] While Kac neutralizes positive charges to relax chromatin, Kcr adds a planar, hydrophobic four-carbon chain containing a C=C double bond. This structural rigidity allows Kcr to engage specific "reader" domains (YEATS) via aromatic


-stacking, resulting in transcriptional activation that is often more potent than that of acetylation.

This guide compares Kcr against Acetylation (Kac), Butyrylation (Kbu), and Succinylation (Ksucc), providing critical experimental parameters for researchers distinguishing these marks in proteomic and genomic studies.

Structural & Chemical Basis: The "Product" Specifications

The primary differentiator of Kcr is its chemical rigidity . Unlike butyrylation (Kbu), which shares the same carbon chain length (C4), the crotonyl group contains a trans-double bond. This restricts rotation, creating a planar structure that fits uniquely into specific hydrophobic pockets.

Table 1: Physicochemical Comparison of Acyl Modifications
FeatureAcetylation (Kac)Crotonylation (Kcr)Butyrylation (Kbu)Succinylation (Ksucc)
Chemical Formula




Mass Shift (Monoisotopic) +42.0106 Da+68.0262 Da+70.0419 Da+100.0160 Da
Charge Status Neutralizes Lys (+)Neutralizes Lys (+)Neutralizes Lys (+)Reverses to Negative (-)
Hydrophobicity LowHighHighLow (Hydrophilic)
Structural Geometry Small, flexiblePlanar, Rigid (C=C) Flexible, SaturatedFlexible, Acidic
Key Differentiator Baseline PTM

-

Stacking Capability
Saturated Analog to KcrCharge Inversion

Critical Insight: The mass difference between Kcr (+68.02 Da) and Kbu (+70.04 Da) is only 2.0157 Da . Low-resolution mass spectrometry cannot reliably distinguish these. High-resolution MS (Orbitrap or similar) is mandatory for accurate assignment.

The Enzymatic Machinery: Writers, Erasers, and Readers[3][4]

Kcr does not rely on a dedicated "crotonyltransferase." Instead, it co-opts the machinery of acetylation, driven by the intracellular ratio of Crotonyl-CoA to Acetyl-CoA.

Writers (Acyltransferases)[1][4]
  • p300/CBP: The major writers for Kcr.[3] p300 has a deep aliphatic pocket that can accommodate the longer crotonyl chain, though the catalytic efficiency (

    
    ) is lower for crotonyl-CoA than acetyl-CoA [1].
    
  • MOF (KAT8): Also exhibits crotonyltransferase activity, particularly on H4K16.

Erasers (Deacylases)[4]
  • Class I HDACs (HDAC1/2/3): These are the primary "erasers" of Kcr. They possess a hydrophobic pocket that can accept the crotonyl group.

  • Sirtuins (SIRT1/2/3): SIRT1 and SIRT2 can remove Kcr, but their activity is often weaker compared to their deacetylase activity. SIRT3 is noted for removing H3K4cr [2].[4]

Readers (The Functional Effectors)

This is the most significant biological distinction.

  • Acetylation Readers: Bromodomains (e.g., BRD4). They bind Kac via a hydrogen bond to an asparagine. They generally do not bind Kcr due to steric clash.

  • Crotonylation Readers: YEATS domains (e.g., AF9, ENL, YEATS2).[5] These domains utilize an "aromatic cage" (Trp/Phe/Tyr residues) to sandwich the planar crotonyl group via

    
    -
    
    
    
    -
    
    
    stacking
    . This interaction is significantly stronger for Kcr than Kac [3].
Diagram 1: Enzymatic Regulation & Signaling Pathway

Kcr_Pathway Metabolism Metabolism (Fatty Acid Oxidation) CrotonylCoA Crotonyl-CoA (Substrate) Metabolism->CrotonylCoA Generates p300 Writer: p300/CBP (Promiscuous) CrotonylCoA->p300 Co-factor Kcr H3K18cr / H3K9cr (Crotonylated) p300->Kcr Histone Histone Lysine (Unmodified) Histone->Kcr Acylation YEATS Reader: YEATS Domain (AF9, ENL) Kcr->YEATS High Affinity (Pi-Pi Stacking) HDAC Eraser: HDAC1/2/3 (Zinc-dependent) Kcr->HDAC Removal Transcription Transcriptional Hyper-Activation YEATS->Transcription Recruits Pol II

Caption: The metabolic-epigenetic axis of Lysine Crotonylation.[1][2][6][3][7][8][9][10][11] Intracellular Crotonyl-CoA levels drive p300-mediated modification, which is specifically recognized by YEATS domains to drive transcription.[12]

Analytical Performance: Detection & Validation

Distinguishing Kcr from Kbu and Kac requires rigorous methodology.

Antibody Specificity

Challenge: Many pan-anti-Kac antibodies do not cross-react with Kcr. However, polyclonal anti-Kcr antibodies may show slight cross-reactivity with Butyryl-lysine (Kbu) due to the identical chain length. Recommendation: Always validate antibodies using dot-blot assays with synthetic peptides (Kac, Kcr, Kbu) to ensure specificity before ChIP-seq or Western Blotting.

Mass Spectrometry (The Gold Standard)

LC-MS/MS is the only method to definitively separate Kcr from Kbu.

  • Diagnostic Ions:

    • Kac Immonium Ion: 126.0913 m/z

    • Kcr Immonium Ion: 152.1070 m/z (Unique marker)

  • Chromatography: Kcr peptides are more hydrophobic than Kac peptides, resulting in later retention times on C18 columns.

Functional Impact: Transcriptional Output

Why switch from Acetyl to Crotonyl?

  • Potency: In cell-free transcription assays, p300-catalyzed crotonylation stimulates transcription to a greater degree than acetylation [1].[2][13][14]

  • Localization: Kcr is highly enriched at Super-Enhancers and Transcription Start Sites (TSS) of active genes, particularly in male germ cells (spermatogenesis) and during stem cell differentiation [4].

  • Metabolic Sensing: Kcr serves as a sensor for cellular metabolic state (fatty acid oxidation), linking diet/metabolism directly to gene expression changes.

Experimental Protocols

Protocol A: Enrichment of Kcr Peptides for Proteomics

Objective: To isolate low-abundance Kcr peptides from complex lysates for MS analysis.

Materials:

  • Pan-anti-crotonyllysine antibody conjugated beads (e.g., PTM Biolabs or equivalent).

  • High-Resolution Mass Spectrometer (e.g., Orbitrap Exploris/Fusion).

Workflow:

  • Protein Extraction: Lyse cells in 8M Urea lysis buffer (with 1% Protease Inhibitor Cocktail + 3 μM TSA + 50 mM NAM to inhibit HDACs/Sirtuins).

  • Digestion: Reduce (10 mM DTT, 56°C, 30 min) and alkylate (20 mM IAA, RT, 15 min dark). Dilute Urea to <2M. Add Trypsin (1:50 ratio) and digest overnight at 37°C.

  • Desalting: Clean peptides using C18 Sep-Pak columns. Lyophilize.

  • Immuno-Affinity Enrichment (IAP):

    • Resuspend peptides in NETN buffer (80 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40).

    • Incubate with anti-Kcr beads for 4 hours (or overnight) at 4°C with gentle rotation.

    • Critical Wash Steps:

      • 2x with NETN buffer.

      • 2x with ETN buffer (NETN without NaCl) to remove non-specific binding.

      • 1x with LC-MS grade water.

  • Elution: Elute with 0.1% TFA.

  • LC-MS/MS Analysis: Analyze on C18 column.[7][15] Set dynamic exclusion to 30s.

Diagram 2: Proteomic Workflow for Kcr

Kcr_Proteomics Sample Cell Lysate (+ HDAC Inhibitors) Digestion Trypsin Digestion (Overnight) Sample->Digestion Enrichment Affinity Enrichment (Anti-Kcr Beads) Digestion->Enrichment Wash Stringent Washing (Remove Non-specifics) Enrichment->Wash MS LC-MS/MS (High Res Orbitrap) Wash->MS Data Data Analysis (Mass Shift: +68.02 Da) MS->Data

Caption: Optimized workflow for the detection of Lysine Crotonylation using immuno-affinity enrichment and high-resolution mass spectrometry.

References

  • Sabari, B. R., et al. (2015). Intracellular Crotonyl-CoA Stimulates Transcription through p300-Catalyzed Histone Crotonylation. Molecular Cell, 58(2), 203–215.

  • Bao, X., et al. (2019). Identification of 'Erasers' for Lysine Crotonylated Histone Marks Using a Chemical Proteomics Approach. Angewandte Chemie, 53(52).

  • Li, Y., et al. (2016). Molecular Coupling of Histone Crotonylation and Active Transcription by AF9 YEATS Domain.[8] Molecular Cell, 62(2), 181–193.

  • Tan, M., et al. (2011). Identification of 67 Histone Marks and Histone Lysine Crotonylation as a New Type of Histone Modification. Cell, 146(6), 1016–1028.

Sources

A Senior Application Scientist's Guide to Purity Determination of Fmoc-Lys(Crotonyl)-OH: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of post-translationally modified amino acids into synthetic peptides is a cornerstone of modern chemical biology and drug discovery. Nα-Fmoc-Nε-crotonyl-L-lysine (Fmoc-Lys(Crotonyl)-OH) is a critical building block for probing the roles of lysine crotonylation, a recently discovered epigenetic mark.[1] The purity of this reagent is not merely a matter of quality control; it is a prerequisite for generating unambiguous biological data and ensuring the fidelity of complex peptide syntheses. Impurities can lead to failed syntheses, the generation of difficult-to-separate peptide byproducts, and misinterpretation of experimental results.[2]

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of Fmoc-Lys(Crotonyl)-OH, with a primary focus on the industry-standard technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will dissect the causality behind methodological choices and compare HPLC with orthogonal techniques to provide a holistic framework for purity assessment.

Part 1: The Gold Standard - Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

RP-HPLC is the dominant technique for analyzing the purity of Fmoc-protected amino acids due to its high resolution, sensitivity, and quantitative accuracy.[3] The method separates molecules based on their hydrophobicity. In the case of Fmoc-Lys(Crotonyl)-OH, the large, nonpolar Fmoc group provides a strong hydrophobic handle, making it ideally suited for retention on a nonpolar stationary phase (like C18). Impurities, which may be more or less polar, will elute at different times, allowing for their separation and quantification.[4]

Principle of Separation: A Balancing Act of Polarity

The separation mechanism hinges on the partitioning of the analyte between a nonpolar, hydrophobic stationary phase (typically silica particles chemically bonded with C18 alkyl chains) and a polar mobile phase. The mobile phase usually consists of an aqueous component (often with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile.[5]

Initially, at a low organic solvent concentration, the hydrophobic Fmoc-Lys(Crotonyl)-OH adsorbs strongly to the C18 stationary phase. As the concentration of the organic solvent is gradually increased (a "gradient"), the mobile phase becomes more nonpolar. This increased nonpolarity competes with the stationary phase for the analyte, eventually causing the Fmoc-Lys(Crotonyl)-OH to desorb and travel down the column to the detector. More polar impurities will have less affinity for the stationary phase and elute earlier, while more hydrophobic (or "greasy") impurities will be retained longer.

A Validated Starting Protocol for RP-HPLC Analysis

This protocol represents a robust starting point for the analysis of Fmoc-Lys(Crotonyl)-OH. The selection of each parameter is grounded in established chromatographic principles for modified amino acids.[3][5]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh ~1 mg of Fmoc-Lys(Crotonyl)-OH.

    • Dissolve in 1 mL of a 50:50 (v/v) mixture of Acetonitrile and Water. This ensures complete dissolution and compatibility with the initial mobile phase conditions.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC system.

  • Chromatographic Conditions:

    • HPLC System: A standard analytical HPLC or UHPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is the workhorse for this type of analysis, offering a good balance of resolution and backpressure.[5]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, sharpening peaks by masking residual silanols on the stationary phase and protonating the analyte's carboxyl group.[4]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN). Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[4]

    • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a good starting point to elute the highly retained main peak while separating it from potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection: UV absorbance at 265 nm. The fluorenyl moiety of the Fmoc group has a strong chromophore, providing excellent sensitivity at this wavelength.[6]

    • Injection Volume: 5 µL.

Interpreting the Chromatogram: What to Look For

A successful analysis will yield a chromatogram with a major, sharp peak corresponding to Fmoc-Lys(Crotonyl)-OH. Purity is typically calculated as the area percentage of this main peak relative to the total area of all detected peaks. Commercial suppliers often specify a purity of ≥95% or ≥97%.[7][8]

Potential Impurities and Their Origins:

  • Free H-Lys(Crotonyl)-OH: Caused by premature loss of the Fmoc group during synthesis or storage. This will be significantly more polar and elute much earlier.[9]

  • Fmoc-dipeptide Impurities: Formation of Fmoc-Lys(Crotonyl)-Lys(Crotonyl)-OH can occur during the synthesis of the protected amino acid itself. This impurity will be more hydrophobic and elute later.[2]

  • Diastereomers: If the synthesis is not stereochemically controlled, the D-enantiomer may be present. This often requires specialized chiral chromatography to resolve.[10]

  • Hydrolysis of Crotonyl Group: While generally stable, the crotonyl amide bond could potentially hydrolyze under harsh conditions, leading to Fmoc-Lys-OH. This would be more polar and elute earlier.

Part 2: Comparative Analysis of Methodologies

While the starting protocol is robust, optimizing the method or choosing an alternative can be necessary depending on the specific impurities of concern.

HPLC Method Comparison
ParameterStandard Method (C18, TFA)Alternative 1 (C8 Column)Alternative 2 (Formic Acid)Rationale & Performance Comparison
Stationary Phase C18 (Octadecylsilane)C8 (Octylsilane)C18 (Octadecylsilane)C18 provides maximum hydrophobicity and retention, ideal for resolving closely related nonpolar impurities. A C8 column is less retentive and can be useful if the main peak has an excessively long retention time, offering faster analysis at the potential cost of resolution for very hydrophobic impurities.
Mobile Phase Acid 0.1% Trifluoroacetic Acid (TFA)0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)TFA provides excellent peak shape due to strong ion-pairing but is non-volatile and can suppress ionization in mass spectrometry. Formic acid is MS-compatible and offers different selectivity, which may help resolve impurities that co-elute with TFA. However, peak shapes may be broader compared to using TFA.[5]
Primary Use Case High-resolution purity testing, quality control.Faster screening, analysis of very hydrophobic compounds.LC-MS analysis for impurity identification.The standard method is the gold standard for routine purity checks. Alternative 1 is for throughput optimization. Alternative 2 is essential when the identity of an impurity peak needs to be confirmed by mass spectrometry.
Orthogonal & Complementary Analytical Techniques

No single technique provides a complete picture. A comprehensive characterization strategy employs orthogonal methods that measure different physicochemical properties.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
RP-HPLC Differential partitioning based on hydrophobicity.[3]Quantitative purity, detection of hydrophobic/hydrophilic impurities.High resolution, sensitivity, and reproducibility. Industry standard.[3]May not resolve stereoisomers or structurally similar impurities. UV detection requires a chromophore.
LC-MS HPLC separation followed by mass-to-charge ratio detection.[11]Confirms molecular weight of the main peak and impurities.Unambiguous identity confirmation. Highly sensitive.Quantification can be complex and less accurate than UV-HPLC without isotopic standards. Ionization efficiency varies between compounds.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Unambiguous structural confirmation, identification of impurities without a chromophore.Provides detailed structural information. Can be quantitative (qNMR).Relatively low sensitivity, complex spectra for mixtures, requires larger sample amounts.
Chiral HPLC Separation of enantiomers using a chiral stationary phase.[10]Determines enantiomeric purity (L- vs. D-form).The only reliable way to quantify enantiomeric excess.[12]Requires specialized, expensive columns and specific method development.

Visualizing the Workflow

HPLC Purity Assessment Workflow

The following diagram outlines the standard workflow for determining the purity of Fmoc-Lys(Crotonyl)-OH using RP-HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh ~1mg of Fmoc-Lys(Crotonyl)-OH B Dissolve in ACN/Water (1:1) A->B C Filter (0.22 µm) B->C D Inject 5 µL onto C18 Column C->D Inject Sample E Run Gradient (30-90% ACN w/TFA) D->E F Detect at 265 nm E->F G Integrate Peaks F->G Acquire Data H Calculate Area % G->H I Generate Report H->I Decision_Framework cluster_questions end_node end_node A What is the primary question? B What is the overall purity (%)? A->B Quantitative C What is the identity of this peak? A->C Identity D What is the exact chemical structure? A->D Structural E Is it enantiomerically pure? A->E Stereochemical B->end_node Use RP-HPLC C->end_node Use LC-MS D->end_node Use NMR E->end_node Use Chiral HPLC

Caption: Framework for selecting the appropriate analytical method.

Conclusion and Recommendations

The purity of Fmoc-Lys(Crotonyl)-OH is a critical parameter that directly influences the success of peptide synthesis and the reliability of subsequent biological assays. While RP-HPLC stands as the gold standard for quantitative purity assessment due to its high resolution and robustness, a single method is insufficient for comprehensive characterization.

A multi-faceted approach is strongly recommended:

  • Primary Purity Assessment: Utilize a well-validated RP-HPLC method, such as the one detailed in this guide, for routine quality control and quantification of process-related impurities.

  • Identity Confirmation: Couple the HPLC to a mass spectrometer (LC-MS) to confirm the molecular weight of the main peak and to gain mass information on any significant impurities, which is invaluable for troubleshooting synthesis. [11]3. Structural Verification: For initial batch characterization or when unexpected impurities arise, ¹H NMR spectroscopy provides definitive structural confirmation.

  • Enantiomeric Integrity: Where stereochemical purity is paramount, analysis by Chiral HPLC is mandatory to ensure the absence of the D-enantiomer. [13] By employing this integrated strategy, researchers, scientists, and drug development professionals can proceed with confidence, knowing that their starting material is of the highest possible quality, thereby ensuring the integrity and success of their downstream applications.

References

  • Google Patents. CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH.
  • Gautam, R., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Gackowska, A., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials (Basel). Available at: [Link]

  • Daraghmeh, N., et al. (2008). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Fauconnet, J. F., et al. (1992). Plasma amino-acid determination by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Journal of Automatic Chemistry. Available at: [Link]

  • Sabari, B. R., et al. (2015). Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation. Molecular Cell. Available at: [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]

  • Royal Society of Chemistry. Supporting information for publications. Available at: [Link]

  • LCGC International. Reversed Phase HPLC for the Analysis of Biomolecules. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews. Available at: [Link]

  • Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • Tökés, B., et al. (2020). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules. Available at: [Link]

  • International Journal of Latest Pharmaceutical Research. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF BROMELAIN, TRYPSIN, RUTOSIDE AND DICLOFEN. Available at: [Link]

  • Gowans, G. J., et al. (2021). The Regulation and Function of Histone Crotonylation. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]

  • Zhang, H., et al. (2024). Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer. International Journal of Molecular Sciences. Available at: [Link]

Sources

Functional differences between peptides with crotonylated and methylated lysine.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Switch" Mechanism

In the landscape of post-translational modifications (PTMs), Lysine Methylation (Kme) and Lysine Crotonylation (Kcr) represent two fundamentally opposing forces acting upon the same amino acid residues. While methylation is the established guardian of chromatin architecture—capable of both silencing and activating depending on context—crotonylation is a distinct, metabolically-driven "hyper-activator" that physically disrupts repressive environments.

This guide objectively compares these two modifications, focusing on the physicochemical shift from a charged, small moiety (Methyl) to a bulky, planar, hydrophobic chain (Crotonyl), and how this structural change dictates reader binding, transcriptional output, and experimental detection.

Physicochemical Divergence

The functional difference between Kme and Kcr begins with chemistry. The addition of a crotonyl group is not merely a "larger acetyl" group; it introduces a rigid double bond that creates a unique recognition surface.

Table 1: Comparative Physicochemical Properties
FeatureLysine Methylation (Kme1/2/3)Lysine Crotonylation (Kcr)Functional Implication
Formula Change +CH₃ (per methyl)+C₄H₅O (Crotonyl)Kcr adds a 4-carbon chain with a trans double bond.
Mass Shift (Monoisotopic) +14.0157 Da (per group)+68.0262 Da Distinct mass signatures for MS detection.
Charge State at pH 7.4 Positive (+) (Retained)Neutral (0) (Abolished)Kme maintains electrostatic DNA interaction; Kcr disrupts it.
Steric Profile Small, flexibleBulky, Planar, RigidKcr acts as a "wedge," physically opening chromatin.
Hydrophobicity Low to ModerateHigh Kcr creates a hydrophobic patch for specific reader domains.
Metabolic Precursor S-Adenosyl Methionine (SAM)Crotonyl-CoAKcr links gene expression directly to fatty acid metabolism.

The Reader Interface: Cation-π vs. π-π-π Stacking

The most critical functional distinction lies in how cellular machinery "reads" these marks. They utilize mutually exclusive binding mechanisms.

  • Methylation (Kme): Recognized by Chromodomains (e.g., HP1), PHD fingers , and Tudor domains . These "cages" rely on Cation-π interactions , where aromatic residues (Tyr, Trp) cage the positively charged ammonium group of the methylated lysine.

  • Crotonylation (Kcr): Recognized primarily by YEATS domains (e.g., AF9, Taf14).[1][2][3] These domains utilize a π-π-π stacking mechanism.[4] The planar double bond of the crotonyl group is sandwiched between two aromatic residues in the reader, a mechanism that requires the rigidity and planarity of the crotonyl group.

Diagram 1: The Reader Switch Mechanism

This diagram illustrates how the same H3K9 residue recruits opposing complexes based on its modification state.

ReaderSwitch H3K9 Histone H3 Lysine 9 (H3K9) Kme Methylation (Kme3) (+ Charge Retained) H3K9->Kme Writer: SUV39H1 (SAM dependent) Kcr Crotonylation (Kcr) (Neutral, Planar, Hydrophobic) H3K9->Kcr Writer: p300/CBP (Crotonyl-CoA dependent) HP1 Reader: HP1 (Chromodomain) Mechanism: Cation-π Cage Kme->HP1 Recruitment Silence Outcome: Heterochromatin Formation (Gene Silencing) HP1->Silence Kcr->HP1 Steric Exclusion AF9 Reader: AF9/YEATS Mechanism: π-π-π Stacking Kcr->AF9 High Affinity Binding Active Outcome: Super-Enhancer Activation (Escape from Repression) AF9->Active

Caption: H3K9 acts as a bimodal switch. Methylation recruits silencers (HP1), while Crotonylation sterically excludes them and recruits activators (YEATS).

Experimental Workflow: Differentiation & Detection

Distinguishing Kcr from Kme (and the isobaric K-methacrylation) requires precise methodologies. Standard antibodies often cross-react; therefore, Mass Spectrometry (MS) is the gold standard.

Protocol A: Mass Spectrometry Differentiation

Objective: Conclusively identify Kcr peptides and distinguish them from Kme or Kac.

  • Sample Preparation (Acid Extraction):

    • Lyse cells in hypotonic lysis buffer.

    • Extract histones using 0.2 M H₂SO₄ (sulfuric acid) overnight at 4°C. Causality: Acid extraction preserves basic histone proteins while precipitating DNA and other contaminants.

    • Precipitate with 33% TCA (Trichloroacetic acid). Wash with cold acetone.

  • Chemical Derivatization (Critical Step):

    • Resuspend histones in 100 mM NH₄HCO₃.

    • Add Propionic Anhydride (1:100 ratio) prior to trypsin digestion.

    • Causality: Trypsin does not cut at Kcr or Kme (if di/tri). However, it cuts at unmodified Lys. Propionylation blocks unmodified Lys, generating longer, more hydrophobic peptides compatible with LC-MS retention, and simplifying the spectral library.

  • Digestion:

    • Digest with Trypsin (1:50 enzyme:substrate) overnight at 37°C.

  • LC-MS/MS Acquisition:

    • Use a high-resolution instrument (e.g., Orbitrap).

    • Filter Criteria:

      • Kme1: +14.0157 Da shift.

      • Kme2: +28.0313 Da shift.

      • Kme3: +42.0470 Da shift.

      • Kcr: +68.0262 Da shift.

      • Note: Kcr is isobaric with K-methacrylation (Kmea). If Kmea is suspected, use diagnostic fragment ions or retention time shifts (Kcr is slightly more hydrophobic).

Protocol B: Antibody Validation (Dot Blot)

Objective: Verify that your "Anti-H3K9cr" antibody does not cross-react with H3K9me3.

  • Peptide Array: Spot synthetic peptides (Unmodified, H3K9me3, H3K9ac, H3K9cr) onto a nitrocellulose membrane in a dilution series (100 ng, 50 ng, 10 ng).

  • Blocking: Block with 5% BSA in TBST for 1 hour. Avoid non-fat milk as it may contain biotin or phospho-proteins that interfere with other assays, though BSA is safer for PTMs.

  • Primary Incubation: Incubate with Anti-H3K9cr (1:1000) for 2 hours.

  • Competition Assay (Self-Validation): In a parallel blot, pre-incubate the antibody with a 10-fold molar excess of H3K9cr peptide (to kill signal) and H3K9me3 peptide (to prove non-competition).

    • Result: If H3K9me3 peptide blocks the signal, the antibody is non-specific.

Functional Case Study: The Spermatogenesis Escape

The biological relevance of the Kme vs. Kcr distinction is best exemplified in male germ cell differentiation.

  • The Problem: Post-meiotic spermatids must silence the majority of their genome (via H3K9me3) to package DNA into protamines. However, they must maintain expression of specific sex-chromosome-linked genes to survive.

  • The Solution (Kcr): The cell utilizes H3K9cr to mark these specific "escapee" genes.

  • Mechanism: The bulky crotonyl group at H3K9 physically prevents the binding of the HP1 chromodomain (which requires H3K9me3). Simultaneously, it recruits the Taf14 YEATS domain (in yeast models) or CDYL (in humans), driving hyper-transcription even in a repressive environment.

Diagram 2: Experimental Decision Tree

Workflow Start Sample: Cell Lysate/Tissue Enrich Step 1: Histone Extraction (Acid) Start->Enrich Decision Target Analysis? Enrich->Decision WB Western Blot Decision->WB Specific Site Known Deriv Step 2: Propionylation (Block unmodified Lys) Decision->Deriv Global Profiling Valid REQUIRED: Peptide Competition (Incubate Ab with Kcr vs Kme peptide) WB->Valid Digest Step 3: Trypsin Digestion Deriv->Digest IP Step 4: Pan-anti-Kcr Enrichment (Due to low stoichiometry) Digest->IP MS Step 5: LC-MS/MS IP->MS Data Data Analysis: Filter Mass Shifts MS->Data Result +68.02 Da = Crotonyl +14/28/42 Da = Methyl Data->Result

Caption: Workflow for distinguishing Kcr from Kme. Note the mandatory enrichment step for MS due to Kcr's low abundance.

References

  • Tan, M., et al. (2011).[2] Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. Cell, 146(6), 1016-1028. Link

  • Li, Y., et al. (2016).[5] Molecular Coupling of Histone Crotonylation and Active Transcription by AF9 YEATS Domain. Molecular Cell, 62(2), 181-193. Link

  • Sabari, B. R., et al. (2015).[6][7] Intracellular Crotonyl-CoA Stimulates Transcription through p300-Catalyzed Histone Crotonylation.[6] Molecular Cell, 58(2), 203-215. Link

  • Andrews, F. H., et al. (2016).[8] The Taf14 YEATS domain is a reader of histone crotonylation.[2][3][4][9] Nature Chemical Biology, 12, 396–398.[4] Link

  • Wan, J., et al. (2019). Histone crotonylation: a fresh look into the chromatin. Epigenetics & Chromatin, 12, 38. Link

Sources

The Precision Paradox: Evaluating Antibody Cross-Reactivity in Lysine Modifications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Crisis of Specificity

In the study of Post-Translational Modifications (PTMs), the antibody is the primary sensor. However, for lysine modifications, the antibody is often an unreliable narrator.

Lysine residues (


) are chemically versatile, serving as acceptors for methylation (me1/2/3), acetylation (ac), propionylation (pr), butyrylation (bu), succinylation (succ), ubiquitination (ub), and SUMOylation. The structural difference between an acetyl-lysine and a propionyl-lysine is a single methylene group (–CH₂–). This minute difference frequently defeats the paratope specificity of traditional antibodies, leading to significant experimental artifacts.

This guide provides a comparative analysis of validation methodologies and antibody classes, designed to help researchers distinguish between genuine biological signal and cross-reactive noise.

The Mechanism of Cross-Reactivity

To understand why antibodies fail, we must visualize the epitope. Cross-reactivity in lysine PTMs stems from two primary failures:

  • Chemical Mimicry: The aliphatic chains of acyl-modifications are structurally homologous. An antibody raised against Acetyl-K often binds Propionyl-K or Butyryl-K due to the flexible nature of the antigen-binding pocket accommodating the extra carbon length.

  • Methylation State Confusion: Antibodies raised against trimethyl-lysine (Kme3) frequently cross-react with dimethyl-lysine (Kme2) because the hydrophobic cage of the antibody cannot distinguish the steric bulk of the third methyl group with 100% fidelity.

Visualization: The Steric Challenge of Lysine Acylation

The following diagram illustrates the structural incrementalism that leads to "epitope drift."

PTM_Structures cluster_legend Antibody Binding Pocket Failure K Unmodified Lysine (NH3+) K_ac Acetyl-Lysine (+2 Carbons) K->K_ac HATs K_pr Propionyl-Lysine (+3 Carbons) K_ac->K_pr High Cross-Reactivity Risk (Structural Homology) K_bu Butyryl-Lysine (+4 Carbons) K_pr->K_bu Steric Overlap desc Antibodies raised against Acetyl-K often possess deep hydrophobic pockets that can inadvertently accommodate the longer Propionyl chain.

Figure 1: Structural homology between lysine acylations.[1][2] The incremental addition of methylene groups increases the probability of off-target binding by pan-acetyl antibodies.

Comparative Analysis: Antibody Classes

When selecting a reagent, you are choosing between sensitivity and specificity. The following table compares the three primary classes of anti-PTM antibodies.

FeaturePan-Specific Polyclonals Site-Specific Monoclonals Recombinant Antibodies (rAbs)
Primary Utility Global screening (e.g., total acetylation levels).Mapping specific regulatory sites (e.g., H3K27ac).High-reproducibility quantification.
Specificity Profile Low. High cross-reactivity between Ac, Pr, and Bu.Moderate to High. Can distinguish sites, but neighbor effects (occlusion) are common.Very High. Engineered to reject off-targets.
Batch Consistency Poor. Varies by animal bleed.Good. Hybridoma dependent.Excellent. Defined sequence.
Cross-Reactivity Risk High risk of binding non-histone acylations.Risk of binding Kme2 when targeting Kme3.Lowest risk; amenable to negative selection during phage display.
Recommendation Use only for initial "broad strokes" assessment.Standard for ChIP-seq and WB.The emerging gold standard for therapeutic development.

Comparative Analysis: Validation Methodologies

How do you prove your antibody is specific? We compare the three industry-standard validation tiers.

Tier 1: Peptide Competition (The Basic Standard)
  • Method: Pre-incubate antibody with the immunizing peptide vs. a non-modified peptide.[3]

  • Verdict: Insufficient. It proves the antibody binds the immunogen, but does not prove it rejects similar modifications (e.g., it confirms binding to K-Acetyl but fails to rule out binding to K-Propionyl).

Tier 2: High-Density Peptide Arrays (The Specificity Standard)
  • Method: Arrays (e.g., MODified™ Histone Peptide Array) containing hundreds of peptides with combinatorial modifications (e.g., K4me3 + R8me2).

  • Verdict: Essential. This is the only high-throughput way to map the "epitope footprint" and detect cross-reactivity against 50+ other modifications simultaneously.

  • Key Reference: Rothbart et al. (2015) demonstrated that peptide arrays are excellent for specificity but do not always predict performance in chromatin contexts.[4]

Tier 3: SNAP-ChIP / ICeChIP (The Functional Standard)
  • Method: Spike-in Nucleosome Analysis for Particle-ChIP. Uses DNA-barcoded recombinant nucleosomes with defined PTMs added to the ChIP workflow.

  • Verdict: The Gold Standard for ChIP. Unlike peptides, this tests specificity in the nucleosomal context. Many antibodies that pass peptide arrays fail here because the epitope is occluded by DNA wrapping.

Experimental Protocol: The "Self-Validating" Specificity Matrix

Materials
  • Peptides: Synthetic peptides for Target (e.g., H3K9ac), Agonist 1 (H3K9pr), Agonist 2 (H3K9bu), and Unmodified (H3K9un).

  • Membrane: PVDF (0.2 µm pore size).

  • Visualization: Chemiluminescence (ECL).

Workflow Step-by-Step
  • Peptide Reconstitution: Dissolve peptides to 1 mg/mL in water (or DMSO if hydrophobic). Further dilute to 1 µg/µL.

  • The Dilution Matrix: Prepare a 10-fold serial dilution series for each peptide (1 µg, 100 ng, 10 ng, 1 ng).

  • Spotting:

    • Grid the PVDF membrane with a pencil.

    • Spot 1 µL of each dilution for all four peptide types.

    • Critical Step: Include a "Loading Control" spot (biotinylated peptide) to verify spotting efficiency.

  • Drying: Allow membrane to air dry for 30 minutes (essential for peptide retention).

  • Blocking: Incubate in 5% BSA in TBST for 1 hour. Note: Do not use non-fat dry milk, as it contains high levels of phosphorylated proteins and potentially acetylated lysines that increase background.

  • Primary Incubation: Incubate with the test antibody (0.5 µg/mL) overnight at 4°C.

  • Detection: Wash 3x TBST, incubate with HRP-secondary, and image.

Data Interpretation (Self-Validation Criteria)
  • Pass: Signal is observed only in the Target row down to 10 ng. No signal in Propionyl/Butyryl rows at 1 µg.

  • Fail (Cross-Reactive): Signal appears in Propionyl row at >10% intensity of the Target.

  • Fail (Non-Specific): Signal appears in Unmodified row.

Strategic Workflow: The IWGAV Validation Pillars

To ensure scientific integrity, follow this decision tree based on the International Working Group for Antibody Validation (IWGAV) guidelines.

Validation_Workflow Start Select Antibody Candidate Step1 Peptide Array / Matrix Dot Blot (Test vs. chemically similar PTMs) Start->Step1 Decision1 Specific? Step1->Decision1 Fail1 Discard Reagent Decision1->Fail1 No Step2 Orthogonal Validation (WB) Compare to Genetic KO or MS data Decision1->Step2 Yes Decision2 Correct Band/Loss of Signal? Step2->Decision2 Decision2->Fail1 No Step3 Context Validation (SNAP-ChIP) (If using for ChIP-seq) Decision2->Step3 Yes (for ChIP) Final Validated for Publication Decision2->Final Yes (for WB/IF) Step3->Final

Figure 2: The tiered validation workflow. Specificity must be established chemically (Step 1) before biological validation (Step 2) and context-specific validation (Step 3).

References

  • Uhlen, M., et al. (2016). A proposal for validation of antibodies. Nature Methods, 13(10), 823–827. Link

  • Rothbart, S. B., et al. (2015).[4] An Interactive Database for the Assessment of Histone Antibody Specificity.[4][5] Molecular Cell, 59(3), 502–511.[4] Link

  • Eydoux, C., et al. (2016). Specificity of anti-histone H3K4me3 antibodies.[3][6][7][8] mAbs, 8(8).[8] Link

  • Shah, R. N., et al. (2018).[7] Examining the Roles of H3K4 Methylation States with Systematically Characterized Antibodies. Molecular Cell, 72(1), 162–177.[7] Link

  • Thermo Fisher Scientific. (n.d.). Peptide Array Antibody Validation. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Fmoc-Lys(Crotonyl)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Fmoc-Lys(Crotonyl)-OH is a specialized amino acid derivative used to introduce crotonyl-lysine post-translational modifications (PTMs) into peptide sequences. While the solid reagent itself presents moderate risks (irritant, potential sensitizer), the operational context —specifically Solid-Phase Peptide Synthesis (SPPS)—introduces significant chemical hazards through co-solvents (DMF, NMP) and coupling reagents.

The Scientist’s Perspective: Safety data sheets (SDS) often classify Fmoc-amino acids generically. However, as a crotonylated derivative, this compound contains an


-unsaturated carbonyl (Michael acceptor). While less reactive than crotonyl chloride, it should be handled with elevated precautions regarding sensitization  and dust inhalation  compared to standard Alanine or Glycine derivatives.
Risk Stratification Matrix
PhaseState of MatterPrimary HazardCritical Control Point
Weighing Fine PowderInhalation (Dust), Static DispersionEngineering Control (Fume Hood)
Solubilization Solution (DMF/NMP)Dermal Absorption, ReprotoxicityPPE (Glove Permeation)
Coupling Reaction MixtureSensitization, SplashPPE (Eye/Face Protection)
Waste Slurry/LiquidEnvironmental ToxicitySegregation (Halogenated vs. Non)

Personal Protective Equipment (PPE) Protocol

Do not rely on generic "lab safety" rules. This protocol is specific to the permeation kinetics of peptide synthesis solvents.

A. Respiratory Protection (The Inhalation Barrier)
  • Primary Defense: All open handling (weighing, transfer) must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm .

  • Secondary Defense (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges is required. Surgical masks provide zero protection against chemical dust.

B. Dermal Protection (The Permeation Barrier)
  • The DMF Problem: Most SPPS workflows dissolve Fmoc-Lys(Crotonyl)-OH in Dimethylformamide (DMF).

    • Standard Nitrile Gloves (4 mil) have a breakthrough time of < 1 minute for DMF.

    • Latex Gloves offer negligible protection against organic solvents.

  • Required Protocol: Double-Gloving System

    • Inner Layer: Laminate film gloves (e.g., Ansell Barrier™, Silver Shield®). These offer >480 min breakthrough protection against DMF.

    • Outer Layer: Standard Nitrile (5-6 mil) for dexterity and grip. Change outer gloves immediately upon splash contact.[1]

    • Body: Tyvek® lab coat or chemically resistant apron with elastic cuffs to prevent wrist exposure.

C. Ocular Protection[5][6][7][8]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Prohibited: Safety glasses with side shields are insufficient for SPPS due to the risk of splashes from volatile solvents finding a path to the eye during vigorous mixing or sonication.

Operational Workflow: Step-by-Step

This workflow integrates safety into the experimental logic.

Step 1: Pre-Operation Verification
  • Airflow Check: Verify fume hood flow monitor is green/normal.

  • Static Control: Fmoc-AAs are electrostatically active.

    • Expert Tip: Use an ionizing air blower or anti-static gun inside the hood before opening the vial to prevent the powder from "jumping" and contaminating the workspace.

Step 2: Weighing & Transfer
  • Place the balance inside the fume hood.

  • Tare the weighing boat/vessel.

  • Transfer solid using a clean, dry spatula.

    • Caution: Avoid using metal spatulas if the powder is highly charged; PTFE-coated spatulas reduce static adhesion.

  • Immediately recap the stock bottle. Fmoc groups are sensitive to slow hydrolysis from atmospheric moisture.

Step 3: Solubilization (The High-Risk Phase)
  • Add the solvent (DMF/NMP) to the solid.

  • Critical Decision: If using sonication to dissolve:

    • Keep the vessel loosely capped (to prevent pressure buildup) but sealed enough to stop splashing.

    • Perform sonication inside the fume hood or a ventilated enclosure. Aerosolized DMF is a potent liver toxin.

Step 4: Waste Disposal
  • Solid Waste: Contaminated weighing boats and paper towels go into "Solid Hazardous Waste" (bagged and tagged).

  • Liquid Waste:

    • If dissolved in DMF/NMP: Non-Halogenated Organic Waste .

    • If DCM was used (e.g., for washes): Halogenated Organic Waste .

    • Never mix these streams if your facility recycles solvents.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of the chemical.

PPE_Workflow Start Start: Fmoc-Lys(Crotonyl)-OH State_Check State of Matter? Start->State_Check Solid_Path Solid Powder (Weighing) State_Check->Solid_Path Dry Liquid_Path Solution Phase (DMF/NMP/DCM) State_Check->Liquid_Path Dissolved Hazard_Solid Hazard: Dust Inhalation Static Dispersion Solid_Path->Hazard_Solid Hazard_Liquid Hazard: Skin Permeation Vapor Inhalation Liquid_Path->Hazard_Liquid Control_Solid Control: Fume Hood Anti-Static Gun Single Nitrile Glove Hazard_Solid->Control_Solid Control_Liquid Control: Fume Hood Double Gloving (Laminate + Nitrile) Hazard_Liquid->Control_Liquid Action Proceed with Synthesis Control_Solid->Action Control_Liquid->Action

Figure 1: Decision logic for PPE selection based on the physical state of the reagent. Note the escalation to double-gloving during the solution phase.

Emergency Response Data

Print this section and post it near the synthesis station.

EventImmediate ActionSecondary Action
Skin Contact (Solid) Brush off gently. Wash with soap/water for 15 min.Monitor for redness/irritation.
Skin Contact (Solution) Remove gloves immediately. Wash with soap/water for 15 min.Seek medical attention if DMF exposure was significant.
Eye Contact Flush with eyewash station for 15 min (hold eyelids open).Transport to ER immediately. Bring SDS.
Spill (Solid) Dampen paper towel (water) to wipe up without dust.Place in hazardous waste bag.
Spill (Solution) Evacuate area if >500mL. Use absorbent pads.[2]Do not use paper towels (fire risk with some solvents).

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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